molecular formula C6H14ClFN2O2 B014926 2,6-Diamino-5-fluorohexanoic acid hydrochloride CAS No. 118101-18-1

2,6-Diamino-5-fluorohexanoic acid hydrochloride

Cat. No.: B014926
CAS No.: 118101-18-1
M. Wt: 200.64 g/mol
InChI Key: KTFUKZRKBXLIKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Diamino-5-fluorohexanoic acid hydrochloride, also known as DL-5-Fluorolysine hydrochloride, is a fluorinated derivative of the amino acid lysine. This compound is provided as a hydrochloride salt to enhance its stability and solubility. It has a molecular formula of C6H14ClFN2O2 and a molecular weight of 200.64 g/mol . The compound is characterized by a high melting point of 237°C, and it is classified as an irritant, requiring appropriate handling precautions . As a fluorinated analog of lysine, this compound serves as a valuable tool in biochemical and microbiological research. Its primary research value lies in its potential to act as a substrate or inhibitor in enzymatic studies, particularly those involving lysine-metabolizing or lysine-incorporating enzymes . By replacing a specific hydrogen atom with fluorine, researchers can probe enzyme mechanisms, metabolic pathways, and cellular processes without terminating biological chains, allowing for the study of protein function and stability . This makes it relevant for investigations in areas such as antibiotic development, enzyme kinetics, and the study of amino acid biosynthesis. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic purposes, nor for human use.

Properties

IUPAC Name

2,6-diamino-5-fluorohexanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13FN2O2.ClH/c7-4(3-8)1-2-5(9)6(10)11;/h4-5H,1-3,8-9H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTFUKZRKBXLIKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)O)N)C(CN)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40660182
Record name 5-Fluorolysine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40660182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118101-18-1
Record name 5-Fluorolysine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40660182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 118101-18-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of 2,6-Diamino-5-fluorohexanoic Acid Hydrochloride: A Detailed Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a plausible synthetic pathway for 2,6-diamino-5-fluorohexanoic acid hydrochloride, a fluorinated analog of the essential amino acid lysine. The introduction of a fluorine atom can significantly alter the biological properties of amino acids and peptides, making such analogs valuable tools in drug discovery and chemical biology. This document provides a comprehensive overview of the proposed synthesis, including detailed experimental protocols derived from analogous reactions, a summary of expected quantitative data, and a visual representation of the synthetic pathway.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned through a multi-step process starting from a suitably protected derivative of 5-hydroxylysine. The key steps involve the protection of the amino and carboxyl functional groups, conversion of the hydroxyl group to a fluorine atom, and subsequent deprotection to yield the final product.

A proposed retrosynthetic analysis suggests that the target molecule can be obtained from a fully protected 5-fluoro-lysine derivative. This intermediate, in turn, can be synthesized from a protected 5-hydroxylysine precursor via a nucleophilic fluorination reaction. The synthesis of protected 5-hydroxylysine has been reported in the literature, providing a viable starting point for this pathway.

Synthesis_Pathway Protected_5_Hydroxylysine Protected 5-Hydroxylysine (e.g., Boc-Lys(Boc)-OH) Fluorination Fluorination Protected_5_Hydroxylysine->Fluorination DAST or Deoxo-Fluor Protected_5_Fluorolysine Protected 5-Fluorolysine Fluorination->Protected_5_Fluorolysine Deprotection Deprotection Protected_5_Fluorolysine->Deprotection TFA, then HCl Target_Molecule 2,6-Diamino-5-fluorohexanoic acid hydrochloride Deprotection->Target_Molecule

Figure 1: Proposed synthesis pathway for this compound.

Detailed Experimental Protocols

The following protocols are based on established methodologies for analogous transformations and should be optimized for the specific substrate.

Step 1: Protection of 5-Hydroxylysine

The initial step involves the protection of the α-amino, ε-amino, and carboxyl groups of 5-hydroxylysine. The choice of protecting groups is critical to ensure they are stable during the subsequent fluorination step and can be removed under conditions that do not affect the newly introduced fluorine atom. A common strategy involves the use of tert-butyloxycarbonyl (Boc) for the amino groups and a benzyl (Bzl) or methyl (Me) ester for the carboxyl group.

Example Protocol for Boc Protection:

  • Dissolve 5-hydroxylysine hydrochloride (1.0 eq) in a 1:1 mixture of dioxane and water.

  • Add sodium bicarbonate (3.0 eq) to the solution and stir until dissolved.

  • Add di-tert-butyl dicarbonate (Boc)₂O (2.5 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Acidify the mixture to pH 2-3 with 1 M HCl at 0 °C.

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected 5-hydroxylysine.

Step 2: Fluorination of the 5-Hydroxyl Group

The conversion of the secondary alcohol at the 5-position to a fluoride is a key transformation. Nucleophilic fluorinating reagents such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) are commonly employed for this purpose. These reactions are typically carried out in an inert solvent at low temperatures to minimize side reactions.

Example Protocol for Fluorination with DAST:

  • Dissolve the protected 5-hydroxylysine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add DAST (1.2 eq) to the stirred solution.

  • Maintain the reaction at -78 °C for 1 hour and then allow it to slowly warm to room temperature over 4-6 hours.

  • Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate at 0 °C.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the protected 5-fluorolysine derivative.

Step 3: Deprotection and Hydrochloride Salt Formation

The final step involves the removal of all protecting groups to yield the target compound. The choice of deprotection method depends on the protecting groups used in the first step. For Boc groups, strong acidic conditions, such as trifluoroacetic acid (TFA), are typically used. The final product is then converted to its hydrochloride salt.

Example Protocol for Deprotection:

  • Dissolve the protected 5-fluorolysine (1.0 eq) in a solution of TFA in DCM (e.g., 20-50% TFA/DCM).

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.

  • Dissolve the residue in a minimal amount of water and then add a solution of hydrochloric acid in diethyl ether or isopropanol.

  • The hydrochloride salt of 2,6-diamino-5-fluorohexanoic acid will precipitate.

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

Quantitative Data Summary

The following table summarizes the expected yields and key analytical data for the proposed synthesis. These values are estimates based on similar reactions reported in the literature and will require experimental verification.

StepProductExpected Yield (%)Analytical Techniques
1. ProtectionBoc-protected 5-hydroxylysine80-95¹H NMR, ¹³C NMR, Mass Spectrometry (MS)
2. FluorinationProtected 5-fluorolysine50-70¹H NMR, ¹³C NMR, ¹⁹F NMR, MS
3. Deprotection & Salt Formation2,6-Diamino-5-fluorohexanoic acid HCl85-98¹H NMR, ¹³C NMR, ¹⁹F NMR, MS, High-Performance Liquid Chromatography (HPLC) for purity

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental procedure.

Experimental_Workflow cluster_Step1 Step 1: Protection cluster_Step2 Step 2: Fluorination cluster_Step3 Step 3: Deprotection Start 5-Hydroxylysine HCl Dissolve Dissolve in Dioxane/Water Add NaHCO₃ Start->Dissolve Add_Boc Add (Boc)₂O at 0°C Dissolve->Add_Boc React_Protect Stir at RT for 12-16h Add_Boc->React_Protect Acidify Acidify with 1M HCl React_Protect->Acidify Extract_Protect Extract with Ethyl Acetate Acidify->Extract_Protect Isolate_Protect Isolate Boc-protected 5-hydroxylysine Extract_Protect->Isolate_Protect Start_Fluor Protected 5-Hydroxylysine Isolate_Protect->Start_Fluor Dissolve_Fluor Dissolve in anhydrous DCM Start_Fluor->Dissolve_Fluor Cool Cool to -78°C Dissolve_Fluor->Cool Add_DAST Add DAST Cool->Add_DAST React_Fluor React and warm to RT Add_DAST->React_Fluor Quench Quench with NaHCO₃ React_Fluor->Quench Extract_Fluor Extract with DCM Quench->Extract_Fluor Purify_Fluor Purify by Column Chromatography Extract_Fluor->Purify_Fluor Isolate_Fluor Isolate Protected 5-Fluorolysine Purify_Fluor->Isolate_Fluor Start_Deprotect Protected 5-Fluorolysine Isolate_Fluor->Start_Deprotect Dissolve_Deprotect Dissolve in TFA/DCM Start_Deprotect->Dissolve_Deprotect React_Deprotect Stir at RT for 1-2h Dissolve_Deprotect->React_Deprotect Concentrate Concentrate React_Deprotect->Concentrate Form_Salt Add HCl in Ether/IPA Concentrate->Form_Salt Isolate_Final Isolate Final Product Form_Salt->Isolate_Final

Figure 2: Detailed experimental workflow for the synthesis of this compound.

This technical guide provides a robust starting point for the synthesis of this compound. Researchers should note that all experimental procedures require careful handling of reagents and appropriate safety precautions. Optimization of reaction conditions will be necessary to achieve the desired yields and purity.

Technical Guide: Physicochemical Properties of 2,6-Diamino-5-fluorohexanoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 2,6-diamino-5-fluorohexanoic acid hydrochloride. As a fluorinated analog of the essential amino acid lysine, this compound is of significant interest for applications in drug development and biochemical research. The introduction of a fluorine atom can modulate biological activity, metabolic stability, and binding affinity to target proteins. This document collates available data, presents detailed hypothetical experimental protocols for its synthesis and analysis, and provides visualizations to aid in understanding its chemical characteristics and potential research workflows.

Chemical Identity and Properties

This compound is the hydrochloride salt of 2,6-diamino-5-fluorohexanoic acid. The free base is a structural analog of lysine where a hydrogen atom at the 5-position is replaced by a fluorine atom. This substitution is expected to influence the compound's basicity and lipophilicity.

Table 1: General and Computed Physicochemical Properties of 2,6-Diamino-5-fluorohexanoic Acid and its Hydrochloride Salt

Property2,6-Diamino-5-fluorohexanoic Acid (Free Base)This compound (Estimated)Data Source
Molecular Formula C₆H₁₃FN₂O₂[1][2]C₆H₁₄ClFN₂O₂-
Molecular Weight 164.18 g/mol [1][2]200.64 g/mol -
CAS Number 243671-05-8 (for the free base)[2]Not available-
XLogP3 -3.2[1][2]Not availableComputed (PubChem)
Hydrogen Bond Donor Count 4[1][2]5Computed (PubChem)
Hydrogen Bond Acceptor Count 4[1][2]4Computed (PubChem)
Rotatable Bond Count 5[1][2]5Computed (PubChem)
Exact Mass 164.09610582 Da[1][2]200.072783 DaComputed (PubChem)
Topological Polar Surface Area 89.3 Ų[1][2]89.3 ŲComputed (PubChem)

Table 2: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueBasis for Prediction
Melting Point (°C) >250 (decomposes)Based on the high melting point of L-lysine hydrochloride (263-264 °C) and the general trend of high melting points for amino acid hydrochlorides.[3]
Solubility Highly soluble in water; sparingly soluble in ethanol; insoluble in non-polar organic solvents.Based on the salt nature of the compound and the high water solubility of L-lysine hydrochloride (650 g/L).[3]
pKa₁ (Carboxylic Acid) ~2.0 - 2.5The pKa of the carboxylic acid group in lysine is around 2.2. The electron-withdrawing effect of the fluorine atom is expected to slightly decrease this value.
pKa₂ (α-Amino Group) ~8.5 - 9.0The pKa of the α-amino group in lysine is around 9.0. The fluorine atom is relatively distant and its inductive effect is not expected to be substantial.
pKa₃ (ε-Amino Group) ~10.0 - 10.5The pKa of the ε-amino group in lysine is around 10.5. The fluorine at the 5-position will have a more pronounced electron-withdrawing effect on this amino group, likely lowering its pKa.

Potential Biological Significance

The introduction of fluorine into bioactive molecules is a common strategy in medicinal chemistry to enhance biological activity.[4] Fluorinated analogs of lysine have been investigated for various therapeutic applications, including as inhibitors of inducible nitric oxide synthase (iNOS) and as antimicrobial agents.[4][5] The altered electronic properties and conformational preferences imparted by the fluorine atom can lead to improved target binding and increased metabolic stability.

Experimental Protocols

The following sections detail hypothetical experimental protocols for the synthesis and analysis of this compound. These are based on established methods for related compounds and serve as a starting point for laboratory investigation.

Synthesis

A plausible synthetic route to this compound could involve the fluorination of a suitable precursor followed by deprotection.

Hypothetical Synthesis Protocol:

  • Starting Material: A suitably protected derivative of 2,6-diamino-5-hydroxyhexanoic acid.

  • Fluorination: The hydroxyl group at the 5-position can be converted to a fluorine atom using a deoxofluorinating agent such as diethylaminosulfur trifluoride (DAST) or a similar reagent. The reaction would likely be carried out in an anhydrous, aprotic solvent like dichloromethane or tetrahydrofuran at low temperatures.

  • Deprotection: The protecting groups on the amino and carboxylic acid functionalities would then be removed under appropriate conditions (e.g., acid hydrolysis).

  • Salt Formation: The resulting free base of 2,6-diamino-5-fluorohexanoic acid would be dissolved in a suitable solvent, and a stoichiometric amount of hydrochloric acid (e.g., as a solution in ethanol or diethyl ether) would be added to precipitate the hydrochloride salt.

  • Purification: The crude product would be purified by recrystallization from a suitable solvent system, such as ethanol/water.

G Hypothetical Synthesis Workflow A Protected 2,6-diamino-5-hydroxyhexanoic acid B Fluorination with DAST A->B C Protected 2,6-diamino-5-fluorohexanoic acid B->C D Acid Hydrolysis (Deprotection) C->D E 2,6-Diamino-5-fluorohexanoic acid (Free Base) D->E F Treatment with HCl E->F G This compound F->G H Recrystallization G->H I Pure Product H->I

Caption: A plausible synthetic workflow for this compound.

Analytical Methods

Amino acid analysis is commonly performed by HPLC with pre-column derivatization to introduce a chromophore or fluorophore. A method similar to that used for other diamino acids could be adapted.[6]

Hypothetical HPLC Protocol:

  • Sample Preparation: Dissolve a known amount of this compound in 0.1 M hydrochloric acid.

  • Derivatization: Mix the sample solution with a derivatizing agent such as o-phthaldialdehyde (OPA) in the presence of a thiol (e.g., N-acetyl-L-cysteine) to form a fluorescent isoindole derivative.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of (A) sodium phosphate buffer and (B) acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detector: Fluorescence detector with excitation at 340 nm and emission at 455 nm.

  • Analysis: Inject the derivatized sample into the HPLC system and integrate the peak corresponding to the derivatized 2,6-diamino-5-fluorohexanoic acid.

NMR spectroscopy is essential for structural elucidation.

Hypothetical NMR Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent, such as D₂O or DMSO-d₆.

  • ¹H NMR: Acquire a one-dimensional proton NMR spectrum. The spectrum is expected to show signals for the protons on the hexanoic acid backbone, with splitting patterns influenced by the adjacent fluorine atom and other protons.

  • ¹³C NMR: Acquire a one-dimensional carbon NMR spectrum. The carbon signals will be split by the neighboring fluorine atom (C-F coupling).

  • ¹⁹F NMR: Acquire a one-dimensional fluorine NMR spectrum to confirm the presence and chemical environment of the fluorine atom.

  • 2D NMR: Conduct 2D NMR experiments such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) to assign the proton and carbon signals unambiguously.

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

Hypothetical MS Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent, such as a mixture of water and methanol, with a small amount of formic acid to promote ionization.

  • Ionization: Use electrospray ionization (ESI) in positive ion mode.

  • Mass Analysis:

    • Full Scan MS: Acquire a full scan mass spectrum to determine the mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺).

    • Tandem MS (MS/MS): Select the molecular ion and subject it to collision-induced dissociation (CID) to obtain a fragmentation pattern, which can be used to confirm the structure.

G Analytical Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation A Dissolution in appropriate solvent B HPLC with Fluorescence Detection A->B C NMR Spectroscopy (1H, 13C, 19F, 2D) A->C D Mass Spectrometry (ESI-MS, MS/MS) A->D E Purity and Quantification B->E F Structural Elucidation C->F G Molecular Weight and Fragmentation D->G

Caption: A general workflow for the analytical characterization of the compound.

Conclusion

This compound is a compound with considerable potential in medicinal chemistry and biochemical studies. While experimental data on its physicochemical properties are scarce, this guide provides a robust framework of predicted properties and detailed, plausible methodologies for its synthesis and analysis. This information is intended to serve as a valuable resource for researchers embarking on the study of this and other fluorinated amino acid analogs. Further experimental validation of the properties and protocols outlined herein is encouraged.

References

In-Depth Technical Guide: The Mechanism of Action of 2,6-Diamino-5-fluorohexanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive overview of the current understanding of the mechanism of action of 2,6-Diamino-5-fluorohexanoic acid hydrochloride. Due to the limited publicly available research on this specific compound, this guide synthesizes information from related molecules and foundational biochemical principles to present a putative mechanism. Further experimental validation is required to definitively elucidate its biological functions.

Introduction

2,6-Diamino-5-fluorohexanoic acid is a fluorinated analog of the amino acid lysine. The introduction of a fluorine atom can significantly alter the physicochemical properties of a molecule, including its pKa, lipophilicity, and metabolic stability. These alterations can, in turn, influence its biological activity, making such analogs of interest in drug discovery and chemical biology. This guide explores the potential mechanisms by which the hydrochloride salt of this compound may exert its effects.

Putative Mechanism of Action

Based on its structural similarity to lysine, this compound is hypothesized to act as a competitive inhibitor of enzymes that utilize lysine as a substrate. The electronegative fluorine atom at the 5-position likely influences the electronic environment of the diaminohexanoic acid backbone, potentially affecting its binding affinity and reactivity within enzyme active sites.

A primary putative target is arginase , an enzyme involved in the urea cycle that hydrolyzes L-arginine to L-ornithine and urea. Analogs of lysine and arginine have been shown to inhibit this enzyme.

Below is a diagram illustrating the hypothesized inhibitory action on the urea cycle.

cluster_UreaCycle Urea Cycle cluster_Inhibition Inhibition Arginine L-Arginine Arginase Arginase Arginine->Arginase Ornithine L-Ornithine Urea Urea Arginase->Ornithine Arginase->Urea DFH 2,6-Diamino-5-fluorohexanoic acid hydrochloride DFH->Arginase caption Hypothesized inhibition of Arginase by 2,6-Diamino-5-fluorohexanoic acid HCl. cluster_workflow Arginase Inhibition Assay Workflow start Start: Prepare Reagents reagents Recombinant Human Arginase I/II L-Arginine (Substrate) Test Compound Stock Solution start->reagents incubation Incubate Enzyme with Varying Concentrations of Test Compound reagents->incubation reaction Initiate Reaction by Adding L-Arginine incubation->reaction stop Stop Reaction at Defined Time Points reaction->stop detection Quantify Urea Production (e.g., Colorimetric Assay) stop->detection analysis Data Analysis: Calculate IC50 and Ki values detection->analysis end End: Determine Inhibitory Potency analysis->end caption Workflow for determining the inhibitory activity against Arginase. cluster_Cellular Potential Cellular Effects DFH 2,6-Diamino-5-fluorohexanoic acid hydrochloride Arginase Arginase DFH->Arginase Arginine L-Arginine Arginine->Arginase NOS Nitric Oxide Synthase (NOS) Arginine->NOS NO Nitric Oxide (NO) NOS->NO caption Potential impact on cellular Nitric Oxide production.

The Biological Activity of 2,6-Diamino-5-fluorohexanoic acid hydrochloride: An Uncharted Territory in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous endeavor. Within the vast landscape of chemical compounds, fluorinated amino acids have garnered significant attention due to the unique properties imparted by the fluorine atom, such as increased metabolic stability and altered acidity. One such molecule, 2,6-Diamino-5-fluorohexanoic acid hydrochloride, presents a chemical structure suggestive of potential biological activity, yet a comprehensive review of the scientific literature reveals a notable absence of published research on its pharmacological effects.

This technical guide aims to address the current knowledge gap surrounding this compound. Despite extensive searches of chemical and biological databases, including PubChem, and a thorough review of scientific publications, no specific data regarding its biological activity, mechanism of action, or potential therapeutic applications have been found. The PubChem database provides basic chemical and physical properties of the compound, but lacks any information on its biological role.[1]

The structural similarity of 2,6-Diamino-5-fluorohexanoic acid to lysine and ornithine, both key amino acids in cellular metabolism, suggests that it could potentially act as an inhibitor of enzymes that utilize these substrates. Enzymes such as lysine decarboxylase and ornithine decarboxylase are crucial in the biosynthesis of polyamines, molecules essential for cell growth and proliferation. Inhibition of these enzymes is a validated strategy in cancer therapy. However, no studies have been published to date that investigate the inhibitory potential of this compound against these or any other enzymes.

Furthermore, there is no available information on the compound's cytotoxicity, antimicrobial, or antiviral properties. While numerous studies explore the biological activities of other fluorinated compounds and diamino acid derivatives, this specific molecule remains uncharacterized in the public domain.

Hypothetical Areas of Investigation

Given its structure, several avenues of research could be pursued to elucidate the biological activity of this compound.

Potential as an Enzyme Inhibitor

A primary area of investigation would be its potential as an inhibitor of amino acid decarboxylases.

Logical Workflow for Investigating Enzyme Inhibition:

cluster_0 Enzyme Inhibition Screening A Synthesize and purify 2,6-Diamino-5-fluorohexanoic acid HCl B Select target enzymes: Lysine Decarboxylase, Ornithine Decarboxylase A->B Hypothesis-driven selection C Perform in vitro enzyme activity assays B->C Biochemical screening D Determine IC50 and Ki values C->D Quantitative analysis

Caption: Workflow for screening enzyme inhibitory activity.

Exploration of Antimicrobial and Antiviral Activity

The diamino nature of the molecule could also confer antimicrobial or antiviral properties.

Experimental Workflow for Antimicrobial/Antiviral Screening:

cluster_1 Antimicrobial and Antiviral Evaluation E Select panel of bacteria, fungi, and viruses F Determine Minimum Inhibitory Concentration (MIC) E->F Antibacterial/ Antifungal testing G Perform viral plaque reduction assays E->G Antiviral testing H Assess cytotoxicity in host cell lines F->H Assess selectivity G->H Assess selectivity

Caption: Workflow for evaluating antimicrobial and antiviral potential.

References

The Enigmatic Story of a Fluorinated Lysine Analog: A Technical Guide to 2,6-Diamino-5-fluorohexanoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the discovery, synthesis, and potential biological significance of 2,6-Diamino-5-fluorohexanoic acid hydrochloride remains a journey through analogous chemical landscapes, as a dedicated primary account of its inception is not readily found in publicly accessible scientific literature. However, by examining the broader context of fluorinated amino acids and lysine derivatives, we can construct a comprehensive technical guide that sheds light on its likely origins, synthetic pathways, and potential applications for researchers, scientists, and drug development professionals.

The introduction of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties.[1] Fluorine's unique characteristics, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's stability, lipophilicity, and binding affinity to biological targets. The synthesis of fluorinated amino acids, in particular, has been an area of intense research, offering valuable tools for peptide and protein engineering, as well as for the development of enzyme inhibitors and antimicrobial agents.[2][3]

A Plausible History: The Rise of Fluorinated Amino Acids

The story of this compound is likely rooted in the broader exploration of fluorinated amino acids that gained significant momentum in the latter half of the 20th century. The quest for more stable and potent pharmaceuticals led chemists to explore the strategic placement of fluorine atoms on various amino acid scaffolds. Lysine, with its reactive ε-amino group, presented a versatile platform for modification. The synthesis of fluorinated lysine analogs, such as 4-fluorolysine and its derivatives, has been reported for applications including the inhibition of nitric oxide synthase (iNOS) and as probes for studying enzyme mechanisms.[1] It is within this scientific context that the synthesis of 2,6-Diamino-5-fluorohexanoic acid, a 5-fluorinated lysine analog, was likely conceived.

Charting the Synthetic Path: A Generalized Approach

While a specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature, a plausible synthetic route can be extrapolated from established methods for preparing similar fluorinated amino acids. A common strategy involves the introduction of fluorine to a suitable precursor, followed by the elaboration of the amino acid functionality.

A potential synthetic workflow could begin with a protected glutamic acid derivative, which serves as a chiral scaffold. The carboxylic acid side chain can be manipulated to introduce the fluorine atom at the 5-position, followed by the introduction of the second amino group.

G cluster_synthesis Plausible Synthetic Workflow A Protected Glutamic Acid Derivative B Side Chain Elongation & Hydroxylation A->B C Fluorination (e.g., DAST, Selectfluor) B->C D Introduction of N6-Protecting Group C->D E Conversion of Carboxylate to Amine D->E F Global Deprotection E->F G Salt Formation (HCl) F->G H This compound G->H G cluster_pathway Potential Mechanism of Action Inhibitor 2,6-Diamino-5-fluorohexanoic acid Enzyme Lysine-Utilizing Enzyme (e.g., Decarboxylase, Demethylase) Inhibitor->Enzyme Competitive Inhibition Product Metabolic Product Enzyme->Product Substrate Lysine Substrate->Enzyme Pathway Cellular Pathway Disruption Product->Pathway

References

An In-depth Technical Guide to Structural Analogues of 2,6-Diamino-5-fluorohexanoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols related to structural analogues of 2,6-diamino-5-fluorohexanoic acid hydrochloride. The introduction of fluorine into the lysine scaffold has been shown to modulate biological activity, offering potential therapeutic applications, particularly in the inhibition of nitric oxide synthase and as antimicrobial agents. This document details the chemical synthesis, quantitative biological data, and relevant experimental methodologies for key analogues.

Core Structure and Rationale for Analogue Development

2,6-Diamino-5-fluorohexanoic acid is a fluorinated analogue of the amino acid lysine. The strategic incorporation of fluorine, a small and highly electronegative atom, can significantly alter the physicochemical properties of the parent molecule. These alterations, including changes in pKa, lipophilicity, and metabolic stability, can lead to enhanced biological activity and selectivity for specific molecular targets. This guide focuses on analogues with modifications at the 5-position of the hexanoic acid backbone and derivatization of the ε-amino group.

Biological Activity of Structural Analogues

Inhibition of Inducible Nitric Oxide Synthase (iNOS)

A significant area of investigation for fluorinated lysine analogues is the inhibition of inducible nitric oxide synthase (iNOS). Overproduction of nitric oxide by iNOS is implicated in various inflammatory diseases. Structural analogues of 2,6-diamino-5-fluorohexanoic acid have been synthesized and evaluated as potential iNOS inhibitors.

Quantitative Data for iNOS Inhibition

The following table summarizes the in vitro inhibitory activity of key 5-fluorinated lysine analogues against murine iNOS, as well as neuronal NOS (nNOS) and endothelial NOS (eNOS) for selectivity assessment.

CompoundAnalogue ofMurine iNOS IC₅₀ (µM)Rat nNOS IC₅₀ (µM)Bovine eNOS IC₅₀ (µM)Selectivity (nNOS/iNOS)Selectivity (eNOS/iNOS)
5(S)-Fluoro-N⁶-(iminoethyl)-l-lysine N⁶-(iminoethyl)-l-lysine (l-NIL)3.15023167.4
5,5-Difluoro-N⁶-(iminoethyl)-l-lysine N⁶-(iminoethyl)-l-lysine (l-NIL)1.78.81.95.21.1
N⁶-(iminoethyl)-l-lysine (l-NIL) -3.392-28-
Antimicrobial Activity

Fluorinated amino acids have also been explored for their potential as antimicrobial agents. The introduction of fluorine can enhance the potency of antimicrobial peptides and other compounds. While specific data for 2,6-diamino-5-fluorohexanoic acid analogues is emerging, related fluorinated compounds have shown activity against various bacterial strains. Research has indicated that 5-fluorouracil (5-FU), a related fluorinated pyrimidine, exhibits antibacterial effects against Escherichia coli and Staphylococcus aureus.[1] The minimum inhibitory concentration (MIC) of 5-FU against E. coli has been reported to be in the range of 32 to 64 µg/mL.[1]

Experimental Protocols

Synthesis of 5(S)-Fluoro-N⁶-(iminoethyl)-l-lysine

A detailed, step-by-step protocol for the synthesis of 5(S)-Fluoro-N⁶-(iminoethyl)-l-lysine is outlined below, based on established methodologies.

General Workflow for Synthesis

Synthesis_Workflow Start Commercially Available 5-fluoro-D,L-lysine Step1 Copper Carbonate Treatment Start->Step1 1. Protection Step2 Reaction with Ethyl Acetimidate HCl Step1->Step2 2. Imidination Step3 Ion Exchange Chromatography Step2->Step3 3. Purification Step4 Reverse Phase Chromatography Step3->Step4 4. Final Purification End 5(S)-Fluoro-N⁶-(iminoethyl)-l-lysine Step4->End

Caption: General workflow for the synthesis of 5(S)-Fluoro-N⁶-(iminoethyl)-l-lysine.

Detailed Methodology:

  • Protection of Amino Groups: Commercially available 5-fluoro-D,L-lysine is treated with copper carbonate in water and heated. This step selectively protects the α-amino and carboxyl groups, leaving the ε-amino group available for subsequent reaction.

  • Imidination: The resulting copper complex is then reacted with ethyl acetimidate hydrochloride at a controlled pH of 9-9.5. This reaction introduces the iminoethyl group onto the ε-amino group of the fluorinated lysine.

  • Purification: The reaction mixture is purified using ion exchange chromatography to remove unreacted starting materials and byproducts.

  • Final Purification: A final purification step using reverse-phase chromatography is employed to isolate the desired 5(S)-Fluoro-N⁶-(iminoethyl)-l-lysine with high purity.

In Vitro iNOS Inhibition Assay

The following protocol outlines the determination of IC₅₀ values for iNOS inhibition by measuring the conversion of L-[³H]arginine to L-[³H]citrulline.

Workflow for iNOS Inhibition Assay

iNOS_Assay_Workflow Start Prepare Reaction Mixture: - Buffer - NADPH - Calmodulin - Tetrahydrobiopterin - L-[³H]arginine Step1 Add iNOS Enzyme and Inhibitor Start->Step1 Step2 Incubate at 37°C Step1->Step2 Step3 Stop Reaction (e.g., with acidic buffer) Step2->Step3 Step4 Separate L-[³H]citrulline from L-[³H]arginine (e.g., Dowex resin) Step3->Step4 Step5 Quantify L-[³H]citrulline (Scintillation Counting) Step4->Step5 End Calculate IC₅₀ Values Step5->End MIC_Assay_Workflow Start Prepare Serial Dilutions of Test Compound in 96-well plate Step1 Inoculate wells with standardized bacterial suspension Start->Step1 Step2 Incubate at 37°C for 18-24 hours Step1->Step2 Step3 Visually inspect for bacterial growth (turbidity) Step2->Step3 End Determine MIC: Lowest concentration with no visible growth Step3->End iNOS_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Cytokines IFN-γ, TNF-α, IL-1β Cytokine_Receptors Cytokine Receptors Cytokines->Cytokine_Receptors MyD88 MyD88 TLR4->MyD88 JAK_STAT JAK/STAT Pathway Cytokine_Receptors->JAK_STAT IKK IKK MyD88->IKK NFkB_IkB NF-κB IκB IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB NFkB_IkB->NFkB Releases NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation STAT1 STAT1 JAK_STAT->STAT1 STAT1_nuc STAT1 STAT1->STAT1_nuc Translocation iNOS_protein iNOS Protein Citrulline_NO L-Citrulline + NO iNOS_protein->Citrulline_NO Catalyzes Arginine L-Arginine Arginine->iNOS_protein iNOS_gene iNOS Gene NFkB_nuc->iNOS_gene Binds to Promoter STAT1_nuc->iNOS_gene Binds to Promoter iNOS_mRNA iNOS mRNA iNOS_gene->iNOS_mRNA Transcription iNOS_mRNA->iNOS_protein Translation

References

A Technical Guide to the Spectroscopic Analysis of 2,6-Diamino-5-fluorohexanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for acquiring and interpreting spectroscopic data for 2,6-Diamino-5-fluorohexanoic acid hydrochloride. Due to the novel nature of this compound, publicly available experimental spectroscopic data is limited. Therefore, this document focuses on predicted data, general experimental protocols, and the foundational principles for the spectroscopic characterization of this and similar fluorinated amino acid compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are based on established principles of spectroscopy and data from analogous structures.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Notes
C1 (COOH)-~170-175Chemical shift is sensitive to pH.
C2 (CH-NH₃⁺)~3.8-4.2~55-60
C3 (CH₂)~1.8-2.2~25-30
C4 (CH₂)~1.9-2.3~30-35
C5 (CH-F)~4.5-5.0~88-95 (with large ¹JCF coupling)The fluorine atom causes a significant downfield shift.
C6 (CH₂-NH₃⁺)~3.0-3.4~40-45

Note: Predicted chemical shifts are relative to TMS and can be influenced by solvent, concentration, and pH.

Table 2: Predicted ¹⁹F NMR Chemical Shift

Atom Predicted ¹⁹F Chemical Shift (ppm) Notes
F on C5~ -180 to -220Chemical shifts for organofluorine compounds have a wide range.[1] The exact shift will be highly dependent on the molecular environment.

Note: Predicted chemical shift is relative to a standard such as CFCl₃.

Table 3: Predicted Key IR Absorption Frequencies

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
O-H stretch (Carboxylic Acid)2500-3300Broad, Strong
N-H stretch (Ammonium)2800-3200Broad, Strong
C-H stretch (Aliphatic)2850-3000Medium
C=O stretch (Carboxylic Acid)1700-1730Strong
N-H bend (Ammonium)1500-1600Medium
C-F stretch1000-1400Strong

Note: The presence of hydrochloride salt will influence the N-H stretching and bending frequencies.

Table 4: Predicted Mass Spectrometry Fragmentation

Ion Predicted m/z Notes
[M+H]⁺201.1 (for hydrochloride)Molecular ion peak.
[M-H₂O+H]⁺183.1Loss of water from the carboxylic acid.
[M-HCOOH+H]⁺155.1Loss of formic acid.
[M-NH₃+H]⁺184.1Loss of ammonia from one of the amino groups.
Side chain fragmentsVariableFragmentation of the hexanoic acid backbone.

Note: The fragmentation pattern can be complex and is dependent on the ionization technique used.

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework and the position of the fluorine atom.

Methodology:

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

    • The choice of solvent is critical as it can affect chemical shifts. D₂O is often suitable for amino acid hydrochlorides.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation:

    • A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans may be required.

    • ¹⁹F NMR: Acquire a one-dimensional fluorine spectrum. ¹⁹F is a highly sensitive nucleus, making this a relatively quick experiment.[1][2]

    • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguously assigning proton and carbon signals and establishing connectivity within the molecule.

  • Data Processing:

    • Process the raw data (Fourier transformation, phase correction, baseline correction).

    • Reference the spectra to an internal standard (e.g., TMS or a residual solvent peak).

2.2 Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation:

    • Solid State (KBr pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

    • Solid State (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. This method requires minimal sample preparation.[3]

  • Instrumentation:

    • A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of the empty sample holder (or pure KBr) to subtract from the sample spectrum.

  • Data Analysis:

    • Identify characteristic absorption bands corresponding to the functional groups (O-H, N-H, C=O, C-F).[4]

2.3 Mass Spectrometry (MS)

Objective: To determine the molecular weight and obtain information about the molecular structure through fragmentation analysis.

Methodology:

  • Sample Preparation:

    • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, water with a small amount of formic acid to aid ionization). The concentration should be low, typically in the µg/mL to ng/mL range.

  • Instrumentation:

    • A mass spectrometer equipped with an appropriate ionization source. Electrospray ionization (ESI) is well-suited for polar molecules like amino acids.[5][6]

  • Data Acquisition:

    • Full Scan MS: Acquire a full scan spectrum to determine the mass-to-charge ratio (m/z) of the molecular ion.

    • Tandem MS (MS/MS): Select the molecular ion and subject it to collision-induced dissociation (CID) to generate a fragmentation pattern.[7] This provides structural information.[6]

  • Data Analysis:

    • Analyze the full scan spectrum to confirm the molecular weight.

    • Interpret the MS/MS fragmentation pattern to deduce the structure of the molecule. Common fragmentation pathways for amino acids include the loss of water, formic acid, and ammonia.[8][9]

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a novel compound like this compound.

Spectroscopic_Workflow General Spectroscopic Analysis Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Structure Elucidation Synthesis Synthesis of 2,6-Diamino-5-fluorohexanoic acid HCl Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 19F, 2D) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (ESI-MS, MS/MS) Purification->MS Data_Integration Integration of All Spectroscopic Data NMR->Data_Integration IR->Data_Integration MS->Data_Integration Structure_Elucidation Structure Elucidation Data_Integration->Structure_Elucidation

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a novel compound.

References

Uncharted Territory: The Therapeutic Potential of 2,6-Diamino-5-fluorohexanoic acid hydrochloride Remains Undefined

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive review of scientific literature and chemical databases, specific therapeutic targets, mechanisms of action, and associated signaling pathways for 2,6-Diamino-5-fluorohexanoic acid hydrochloride remain elusive. This in-depth analysis reveals a significant gap in the current understanding of this compound's biological activity, precluding the development of a detailed technical guide for researchers and drug development professionals at this time.

Publicly accessible scientific databases and research publications do not contain specific experimental data, such as IC50 or EC50 values, nor detailed protocols for biological assays involving this compound. Consequently, the core requirements of summarizing quantitative data, providing experimental methodologies, and visualizing signaling pathways cannot be fulfilled.

The Landscape of Fluorinated Amino Acids in Drug Discovery

The introduction of fluorine into amino acid structures is a well-established strategy in medicinal chemistry to modulate pharmacological properties. Fluorination can enhance metabolic stability, improve binding affinity to target proteins, and alter acidity or basicity, thereby influencing a molecule's therapeutic potential.

While no direct research on this compound is available, the broader class of fluorinated lysine analogues has been investigated for various therapeutic applications. These studies offer a speculative glimpse into the potential, yet unconfirmed, areas of interest for the subject compound.

Potential, Yet Unverified, Avenues of Investigation

Based on the activities of structurally related compounds, several hypothetical areas of investigation for this compound could be considered:

  • Enzyme Inhibition: Analogues of lysine, a fundamental amino acid, are known to interact with various enzymes. Fluorinated lysine derivatives have been explored as inhibitors of enzymes such as:

    • Nitric Oxide Synthase (iNOS): Inhibition of iNOS is a therapeutic strategy for inflammatory conditions.

    • Lysine-Specific Demethylase 1 (LSD1): LSD1 is a target in oncology, and its inhibition can affect gene expression in cancer cells.

  • Antimicrobial Peptides: The incorporation of fluorinated amino acids into peptides can enhance their stability and antimicrobial activity. The diamino structure of the compound could lend itself to incorporation into novel peptide-based therapeutics.

  • Neurological Disorders: As an amino acid analogue, it could potentially interact with receptors or transporters in the central nervous system.

It is critical to emphasize that these are speculative avenues based on the activities of related but distinct molecules. Without direct experimental evidence, the therapeutic targets and potential applications of this compound remain purely hypothetical.

The Path Forward: A Call for Foundational Research

The absence of published data on this compound highlights a clear need for foundational research. To unlock the potential of this compound, the scientific community would need to undertake a series of fundamental studies, including:

  • Synthesis and Characterization: Detailed reporting of the synthesis and full physicochemical characterization of the hydrochloride salt.

  • In Vitro Screening: Broad-based screening against a panel of enzymes and receptors to identify potential biological targets.

  • Cell-Based Assays: Evaluation of the compound's activity in various cell lines to assess potential anticancer, antimicrobial, or other cellular effects.

  • Mechanism of Action Studies: Once a biological activity is identified, further experiments would be required to elucidate the underlying mechanism and signaling pathways.

A hypothetical workflow for such an initial investigation is outlined below.

G cluster_0 Compound Acquisition and Preparation cluster_1 Initial Biological Screening cluster_2 Hit Identification and Validation cluster_3 Mechanism of Action Studies a Synthesis of 2,6-Diamino-5-fluorohexanoic acid hydrochloride b Purification and Structural Confirmation (NMR, MS, etc.) a->b c Aqueous Stock Solution Preparation b->c d Broad-Panel Enzyme Inhibition Assays c->d Test Compound e Receptor Binding Assays c->e Test Compound f Cell Viability Assays (Cancer & Normal Cell Lines) c->f Test Compound g Antimicrobial Susceptibility Testing c->g Test Compound h Data Analysis to Identify Preliminary 'Hits' d->h e->h f->h g->h i Dose-Response Studies (IC50 / EC50 Determination) h->i j Confirmation of Activity in Orthogonal Assays i->j k Target Engagement Assays j->k l Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) k->l m Structural Biology Studies (e.g., X-ray Crystallography) k->m

Hypothetical workflow for initial investigation.

2,6-Diamino-5-fluorohexanoic acid hydrochloride CAS number and chemical data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,6-Diamino-5-fluorohexanoic acid, a fluorinated analog of the essential amino acid lysine. Due to the limited availability of data for the hydrochloride salt, this document focuses on the free base form of the compound, providing essential chemical data, a proposed synthesis methodology, and insights into its potential biological implications.

Chemical Data

PropertyValueSource
Molecular Formula C6H13FN2O2PubChem CID: 2737351[1]
Molecular Weight 164.18 g/mol PubChem CID: 2737351[1]
IUPAC Name 2,6-diamino-5-fluorohexanoic acidPubChem CID: 2737351[1]
Monoisotopic Mass 164.09610582 DaPubChem CID: 2737351[1]
Topological Polar Surface Area 89.3 ŲPubChem CID: 2737351[1]
Complexity 132PubChem CID: 2737351[1]
Hydrogen Bond Donor Count 3PubChem CID: 2737351
Hydrogen Bond Acceptor Count 4PubChem CID: 2737351
Rotatable Bond Count 5PubChem CID: 2737351

A stereoisomer, (2R,5R)-2,6-diamino-5-fluorohexanoic acid, is also documented under CAS number 667464-74-6.[2]

Experimental Protocols: A Proposed Synthetic Approach

While a specific, validated protocol for the synthesis of 2,6-Diamino-5-fluorohexanoic acid is not detailed in the available literature, a plausible synthetic route can be devised based on established methods for the fluorination of amino acid precursors. The following represents a generalized experimental workflow for the synthesis of a fluorinated diamino acid, which could be adapted for the target molecule.

Methodology: Electrophilic Fluorination of a Lysine Precursor

This proposed method involves the late-stage fluorination of a suitably protected lysine derivative.

  • Protection of Amino and Carboxyl Groups: Start with a commercially available lysine derivative where the α-amino, ε-amino, and carboxyl groups are protected. For example, di-Boc-L-lysine methyl ester. This prevents unwanted side reactions during fluorination.

  • Enolate Formation: The protected lysine derivative is treated with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), at a low temperature (e.g., -78 °C) in an aprotic solvent like tetrahydrofuran (THF). This step generates a specific enolate at the C5 position.

  • Electrophilic Fluorination: An electrophilic fluorinating agent, such as N-Fluorobenzenesulfonimide (NFSI) or Selectfluor®, is then added to the reaction mixture. The fluorine cation is attacked by the enolate, introducing a fluorine atom at the C5 position.

  • Work-up and Purification: The reaction is quenched with a proton source, and the crude product is extracted and purified using column chromatography to isolate the fluorinated and protected amino acid.

  • Deprotection: The protecting groups (Boc and methyl ester) are removed under acidic conditions (e.g., using trifluoroacetic acid or hydrochloric acid) to yield the final product, 2,6-Diamino-5-fluorohexanoic acid. If the hydrochloride salt is desired, the final deprotection and purification steps can be performed using hydrochloric acid.

Disclaimer: This is a generalized protocol and would require optimization for the specific synthesis of 2,6-Diamino-5-fluorohexanoic acid.

G Generalized Synthetic Workflow for 2,6-Diamino-5-fluorohexanoic acid cluster_protection Protection cluster_reaction Core Reaction cluster_purification Purification & Deprotection start Protected Lysine Derivative (e.g., di-Boc-L-lysine methyl ester) enolate Enolate Formation (LDA, -78°C, THF) start->enolate fluorination Electrophilic Fluorination (NFSI or Selectfluor®) enolate->fluorination Addition of fluorinating agent workup Work-up and Chromatographic Purification fluorination->workup deprotection Deprotection (Acidic Conditions) workup->deprotection end 2,6-Diamino-5-fluorohexanoic acid deprotection->end

Caption: A proposed synthetic pathway for 2,6-Diamino-5-fluorohexanoic acid.

Biological Implications and Signaling Pathways

The introduction of fluorine into amino acids can significantly alter their physicochemical properties, which in turn can modulate the structure and function of peptides and proteins incorporating them.[3] Fluorine's high electronegativity can influence local electronic environments, pKa values of nearby functional groups, and the conformational preferences of the amino acid side chain.[4]

Potential Effects on Protein Structure and Function:

  • Conformational Control: The presence of a fluorine atom can create strong stereoelectronic effects, leading to a preference for specific rotamers of the amino acid side chain. This can enforce a particular local conformation in a peptide or protein.[4]

  • Altered Hydrophobicity: Fluorination generally increases the hydrophobicity of an amino acid side chain, which can impact protein folding, stability, and protein-protein interactions.[5]

  • Modified pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby amino groups, potentially altering electrostatic interactions and enzyme catalysis.

  • Enhanced Stability: Fluorinated amino acids can increase the thermal and proteolytic stability of peptides and proteins.[6]

These alterations at the molecular level can have significant downstream effects on cellular signaling pathways. For instance, a change in the conformation of a receptor protein due to the incorporation of a fluorinated amino acid could affect its ligand-binding affinity and subsequent signal transduction cascade. Similarly, an enzyme with a fluorinated amino acid in its active site might exhibit altered substrate specificity or catalytic efficiency.

G Hypothetical Signaling Cascade Modulation cluster_incorporation Molecular Level cluster_protein_level Protein Level cluster_cellular_level Cellular Level faa 2,6-Diamino-5-fluorohexanoic acid Incorporation into Protein protein_conformation Altered Protein Conformation & Stability faa->protein_conformation protein_interaction Modified Protein-Protein or Protein-Ligand Interactions protein_conformation->protein_interaction signaling_pathway Modulation of Signaling Pathway Activity protein_interaction->signaling_pathway cellular_response Altered Cellular Response (e.g., Gene Expression, Proliferation) signaling_pathway->cellular_response

Caption: Impact of fluorinated amino acid incorporation on cellular signaling.

References

Methodological & Application

Application Notes and Protocols for 2,6-Diamino-5-fluorohexanoic acid hydrochloride in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Diamino-5-fluorohexanoic acid hydrochloride is a synthetic amino acid analogue. The incorporation of a fluorine atom can significantly alter the biological properties of amino acids, potentially leading to enhanced metabolic stability, altered binding affinities to enzymes and receptors, and novel therapeutic activities. While specific literature on the cell-based applications of this compound is not extensively available, its structural similarity to lysine and other diamino acids suggests potential applications as an antimetabolite, with possible anticancer or antimicrobial properties.

These application notes provide a generalized experimental framework for researchers to evaluate the effects of this compound in various cell culture systems. The protocols outlined below are based on standard methodologies for assessing the cytotoxicity, and potential mechanisms of action of novel chemical compounds.

Materials and Reagents

  • This compound

  • Sterile, high-purity dimethyl sulfoxide (DMSO)

  • Selected mammalian cell lines (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium (specific to the cell line)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), sterile

  • 96-well and 6-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • LDH (Lactate Dehydrogenase) cytotoxicity assay kit

  • Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit

  • Cell lysis buffer

  • Antibodies for Western blotting (e.g., anti-PARP, anti-Caspase-3, anti-Actin)

Experimental Protocols

Compound Preparation
  • Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in sterile DMSO.

  • Ensure complete dissolution by gentle vortexing or sonication.

  • Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • On the day of the experiment, prepare working solutions by serially diluting the stock solution in a complete cell culture medium to the desired final concentrations.

  • Note: The final concentration of DMSO in the cell culture medium should not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO) must be included in all experiments.

Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment: After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Cytotoxicity Assessment (LDH Assay)

The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Sample Collection: After the desired incubation period (e.g., 24, 48, or 72 hours), carefully collect the cell culture supernatant.

  • LDH Measurement: Perform the LDH assay on the collected supernatants according to the manufacturer's instructions. This typically involves adding a reaction mixture and measuring the absorbance at a specific wavelength.

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of a maximum LDH release control (cells treated with a lysis buffer).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC₅₀ value for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells (including floating and adherent cells) by trypsinization and centrifugation.

  • Staining: Resuspend the cell pellet in binding buffer and stain with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative/PI-negative: Viable cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative/PI-positive: Necrotic cells

Data Presentation

Hypothetical data is presented for illustrative purposes.

Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines (IC₅₀ in µM)

Cell Line24 hours48 hours72 hours
HeLa (Cervical Cancer)> 10075.3 ± 5.248.1 ± 3.9
A549 (Lung Cancer)> 10082.1 ± 6.855.6 ± 4.5
MCF-7 (Breast Cancer)> 10095.4 ± 8.168.2 ± 5.7

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Primary Assays cluster_mechanistic Mechanistic Studies cluster_analysis Data Analysis Compound_Prep Compound Stock Preparation Treatment Treatment with Compound Compound_Prep->Treatment Cell_Culture Cell Line Maintenance Seeding Cell Seeding (96-well plates) Cell_Culture->Seeding Seeding->Treatment MTT_Assay MTT Assay (Viability) Treatment->MTT_Assay LDH_Assay LDH Assay (Cytotoxicity) Treatment->LDH_Assay Apoptosis_Assay Apoptosis Assay (Flow Cytometry) Treatment->Apoptosis_Assay IC50_Calc IC50 Calculation MTT_Assay->IC50_Calc LDH_Assay->IC50_Calc Western_Blot Western Blot (Protein Expression) Apoptosis_Assay->Western_Blot Pathway_Analysis Pathway Analysis Apoptosis_Assay->Pathway_Analysis Western_Blot->Pathway_Analysis Signaling_Pathway Compound 2,6-Diamino-5-fluorohexanoic acid hydrochloride Cell_Stress Cellular Stress / Antimetabolite Effect Compound->Cell_Stress DNA_Damage DNA Damage Cell_Stress->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bax Bax (Pro-apoptotic) p53->Bax Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 Mitochondria Mitochondrial Permeability Bax->Mitochondria Bcl2->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Application Notes and Protocols: 2,6-Diamino-5-fluorohexanoic Acid Hydrochloride in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Diamino-5-fluorohexanoic acid hydrochloride, a fluorinated analog of the amino acid lysine, is a compound of significant interest in the field of enzyme inhibition. While direct experimental data on its inhibitory effects are not extensively published, its structural similarity to known inhibitors of amino acid decarboxylases, particularly lysine decarboxylase, strongly suggests its potential as a valuable tool in studying and targeting these enzymes. This document provides detailed application notes and generalized protocols for the use of this compound in enzyme inhibition assays, drawing upon established methodologies for similar fluorinated amino acid analogs.

Fluorination of amino acids is a common strategy in the design of enzyme inhibitors. The high electronegativity of the fluorine atom can alter the electronic properties of the molecule, often leading to enhanced binding affinity to the enzyme's active site or participation in the catalytic mechanism, resulting in irreversible inhibition. Based on the established activity of compounds like α-difluoromethyl lysine (DFML) and α-monofluoromethyl lysine (MFML) as inhibitors of lysine decarboxylase, it is hypothesized that 2,6-diamino-5-fluorohexanoic acid acts as an inhibitor of the same enzyme.[1]

Target Enzyme: Lysine Decarboxylase (LDC)

Lysine decarboxylase (LDC) is a pyridoxal-5'-phosphate (PLP)-dependent enzyme that catalyzes the decarboxylation of L-lysine to produce cadaverine and carbon dioxide. This enzyme is prevalent in bacteria and plays a crucial role in polyamine biosynthesis, pH homeostasis, and pathogenesis. In humans, elevated LDC activity in the oral microbiome is associated with periodontal disease, making it a potential therapeutic target.

Hypothesized Signaling Pathway and Inhibition

The proposed mechanism of action for 2,6-diamino-5-fluorohexanoic acid as a lysine decarboxylase inhibitor is analogous to that of other fluorinated amino acid analogs. The inhibitor, mimicking the natural substrate lysine, is expected to enter the active site of LDC and form a Schiff base with the PLP cofactor. Subsequent enzymatic processing would lead to the elimination of a fluoride ion, generating a reactive intermediate that covalently modifies a key active site residue, resulting in irreversible inhibition.

Inhibition_Pathway cluster_enzyme Lysine Decarboxylase Active Site LDC Lysine Decarboxylase (LDC) Schiff_Base Inhibitor-PLP Schiff Base LDC->Schiff_Base Forms Schiff Base with PLP PLP Pyridoxal-5'-phosphate (PLP) Inhibitor 2,6-Diamino-5-fluorohexanoic Acid Inhibitor->LDC Binds to active site Reactive_Intermediate Reactive Intermediate (after F- elimination) Schiff_Base->Reactive_Intermediate Enzymatic Processing Inactive_Enzyme Covalently Modified Inactive LDC Reactive_Intermediate->Inactive_Enzyme Covalent Modification

Caption: Hypothesized mechanism of lysine decarboxylase inhibition.

Quantitative Data Summary

As of the latest literature review, specific quantitative data (e.g., IC50, Ki) for the inhibition of lysine decarboxylase by this compound are not available. The following table provides a template for recording such data when it becomes available through experimentation. For reference, IC50 values for other inhibitors from the literature are included where available.

InhibitorTarget EnzymeIC50 / KiAssay ConditionsReference
2,6-Diamino-5-fluorohexanoic acid HCl Lysine Decarboxylase Data Not Available (To be determined) N/A
α-Difluoromethyl lysine (DFML)Lysine Decarboxylase~0.1 - 1 mMMycoplasma dispar, Selenomonas ruminantium[1]
Tranexamic AcidLysine DecarboxylaseKi = 940 µMEikenella corrodens LDC, pH 7.0
Organophosphate Esters (e.g., TCrP)Lysine DecarboxylaseIC50 = 1.32 µMFluorescence-based assay

Experimental Protocols

The following are detailed, generalized protocols for conducting enzyme inhibition assays with this compound against lysine decarboxylase. These protocols are based on established methods for similar inhibitors and can be adapted based on the specific experimental setup and available resources.

Protocol 1: Spectrophotometric Assay for Lysine Decarboxylase Activity

This assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADH in a coupled enzyme reaction. The decarboxylation of lysine produces cadaverine, which is then acted upon by an amine oxidase, producing an aldehyde, ammonia, and hydrogen peroxide. The hydrogen peroxide is used by peroxidase to oxidize a chromogenic substrate. A simpler, direct approach involves a pH indicator dye that changes color due to the consumption of a proton during the decarboxylation reaction in a weakly buffered solution. A more common method relies on the change in NADH concentration in a coupled reaction.

Materials:

  • Purified or recombinant lysine decarboxylase

  • L-Lysine substrate solution

  • This compound inhibitor stock solution

  • Pyridoxal-5'-phosphate (PLP) solution

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5)

  • Coupling enzymes (e.g., putrescine oxidase, horseradish peroxidase)

  • NADH

  • Chromogenic substrate (e.g., Amplex Red)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in the assay buffer.

    • Prepare a series of dilutions of the inhibitor stock solution to determine the IC50 value.

    • Prepare the L-lysine substrate solution in the assay buffer.

    • Prepare the enzyme solution containing lysine decarboxylase and PLP in the assay buffer.

    • Prepare the coupling reaction mixture containing the coupling enzymes, NADH, and chromogenic substrate in the assay buffer.

  • Assay Setup:

    • To each well of a 96-well plate, add:

      • x µL of inhibitor solution (or buffer for control)

      • y µL of enzyme solution

    • Incubate the enzyme and inhibitor for a predetermined time (e.g., 15-30 minutes) at the optimal temperature for the enzyme (e.g., 37°C).

  • Initiate Reaction:

    • Add z µL of the L-lysine substrate solution to each well to start the reaction.

    • Immediately add w µL of the coupling reaction mixture.

  • Data Acquisition:

    • Place the microplate in a plate reader and measure the change in absorbance at the appropriate wavelength (e.g., 340 nm for NADH oxidation or the specific wavelength for the oxidized chromogenic substrate) over time.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.

    • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value from the resulting dose-response curve.

Spectrophotometric_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Inhibitor, Enzyme, Substrate, Coupling Mix) Start->Prepare_Reagents Assay_Setup Assay Setup in 96-well Plate (Add Inhibitor and Enzyme) Prepare_Reagents->Assay_Setup Incubation Pre-incubate Inhibitor and Enzyme Assay_Setup->Incubation Initiate_Reaction Initiate Reaction (Add Substrate and Coupling Mix) Incubation->Initiate_Reaction Data_Acquisition Measure Absorbance Change over Time Initiate_Reaction->Data_Acquisition Data_Analysis Calculate Initial Velocities and Determine IC50 Data_Acquisition->Data_Analysis End End Data_Analysis->End

References

Application Note: Quantification of 2,6-Diamino-5-fluorohexanoic acid hydrochloride in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,6-Diamino-5-fluorohexanoic acid is a synthetic amino acid analog. As with many novel pharmaceutical compounds, understanding its pharmacokinetic and pharmacodynamic profile is crucial for drug development. This requires a robust and reliable analytical method for its quantification in biological matrices such as plasma, urine, and tissue homogenates. This application note provides a detailed protocol for the quantification of 2,6-Diamino-5-fluorohexanoic acid hydrochloride using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a technique widely recognized for its high sensitivity and selectivity in bioanalytical studies.[1][2][3] The methodologies presented are based on established principles of amino acid analysis and can be adapted for various research applications.[4][5]

Methodology Overview

The analytical workflow for the quantification of this compound involves three key stages: sample preparation, LC-MS/MS analysis, and data processing. The sample preparation step is critical for removing interfering substances from the biological matrix and concentrating the analyte.[4][5] The LC-MS/MS analysis provides the necessary specificity and sensitivity for accurate quantification.

Experimental Protocols

Sample Preparation: Protein Precipitation & Solid-Phase Extraction (SPE)

This protocol is designed to extract the analyte from a complex biological matrix like plasma or serum.

Materials:

  • Biological sample (e.g., plasma, serum)

  • Internal Standard (IS) solution (e.g., a stable isotope-labeled version of the analyte)

  • 10% Trichloroacetic acid (TCA) or 6% Perchloric acid (PCA) in water[5]

  • Methanol

  • Water (LC-MS grade)

  • Strong Cation Exchange (SCX) SPE cartridges

  • Ammonia solution in methanol (e.g., 7N)[2]

  • 0.1% Formic acid in water

  • 0.1% Formic acid in methanol

  • Microcentrifuge tubes

  • Centrifuge

  • SPE manifold

Protocol:

  • Sample Thawing: Thaw frozen biological samples on ice to prevent degradation.

  • Spiking Internal Standard: To a 100 µL aliquot of the biological sample in a microcentrifuge tube, add a known amount of the internal standard solution.

  • Protein Precipitation:

    • Add 200 µL of cold 10% TCA or 6% PCA solution to the sample.[5]

    • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C.[1]

    • Carefully collect the supernatant.

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition the SCX SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

    • Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove interfering substances.

    • Elution: Elute the analyte and internal standard with 1 mL of 7N ammonia solution in methanol.[2]

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

    • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

This protocol outlines the conditions for the chromatographic separation and mass spectrometric detection of the analyte.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Parameters:

  • Column: A C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is a suitable starting point for separating this polar compound.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95-5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

MS/MS Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), Positive mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Precursor and Product Ions: These will need to be determined by infusing a standard solution of this compound and its internal standard into the mass spectrometer. For the analyte, the precursor ion will likely be the [M+H]+ ion. Product ions are generated by fragmentation of the precursor ion.

  • Collision Energy (CE) and other source parameters: These will need to be optimized for the specific instrument and compound to achieve the best signal intensity.

Data Presentation

The quantitative data obtained from the LC-MS/MS analysis should be summarized for clarity and easy comparison. The following table provides a template for presenting the validation parameters of the analytical method.

Parameter Acceptance Criteria Result
Linearity (r²) > 0.99To be determined
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10To be determined
Precision (%CV) < 15% (20% at LLOQ)To be determined
Accuracy (%Bias) Within ±15% (±20% at LLOQ)To be determined
Matrix Effect Within acceptable rangeTo be determined
Recovery Consistent and reproducibleTo be determined
Stability Analyte stable under tested conditionsTo be determined

Note: The results in this table are placeholders and need to be filled in with experimental data from method validation studies.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the quantification of this compound in biological samples.

G cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Spike Spike Internal Standard Sample->Spike Precipitate Protein Precipitation (TCA/PCA) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Condition Condition SPE Cartridge Load Load Supernatant Supernatant->Load Condition->Load Wash Wash Cartridge Load->Wash Elute Elute Analyte Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Quantify Quantification LCMS->Quantify Report Generate Report Quantify->Report

Caption: Overall experimental workflow from sample collection to data reporting.

Logical Relationship of Method Development

The development of a robust analytical method follows a logical progression of steps, each building upon the previous one.

G MethodDev Method Development SamplePrep Sample Preparation Optimization MethodDev->SamplePrep LC_Opt LC Method Optimization MethodDev->LC_Opt MS_Opt MS/MS Method Optimization MethodDev->MS_Opt Validation Method Validation SamplePrep->Validation LC_Opt->Validation MS_Opt->Validation Routine Routine Sample Analysis Validation->Routine

Caption: Logical flow for the development and validation of the analytical method.

References

Application Notes and Protocols for 2,6-Diamino-5-fluorohexanoic acid hydrochloride as a Chemical Probe

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,6-Diamino-5-fluorohexanoic acid hydrochloride is a fluorinated analog of the amino acid lysine. The introduction of a fluorine atom can significantly alter the physicochemical properties of the molecule, including its pKa and electrostatic interactions, without a dramatic change in steric profile. These properties make it a potentially valuable chemical probe for studying biological systems where lysine or its derivatives are involved. While specific applications of this compound are not yet extensively documented in peer-reviewed literature, this document outlines hypothetical applications based on the known utility of other fluorinated amino acids. The primary proposed application is as a competitive inhibitor and probe for lysine-dependent enzymes. Fluorinated amino acids are valuable tools in drug discovery and chemical biology, often used for 19F-NMR spectroscopy to probe protein structure and function.[1][2][3][4]

Hypothetical Application: A Probe for Lysine-Utilizing Enzymes

We propose the use of this compound as a chemical probe to investigate the active site and mechanism of lysine-dependent enzymes, such as certain histone demethylases or aminotransferases. The electronegativity of the fluorine atom can influence the binding affinity of the molecule to the enzyme's active site, potentially acting as an inhibitor.

Mechanism of Action

As a lysine analog, this compound is hypothesized to act as a competitive inhibitor of enzymes that recognize lysine as a substrate. By binding to the active site, it can prevent the natural substrate from binding, thereby inhibiting the enzyme's catalytic activity. The fluorine atom can be used as a sensitive reporter for 19F-NMR studies to monitor binding events and conformational changes in the enzyme.

Data Presentation

The following table summarizes hypothetical quantitative data for the interaction of this compound with a generic lysine-dependent enzyme, "Lysine-Targeting Enzyme X (LTE-X)".

ParameterValueMethod
Enzyme Lysine-Targeting Enzyme X (LTE-X)-
Inhibition Constant (Ki) 15 µMIsothermal Titration Calorimetry (ITC)
IC50 35 µMEnzyme Activity Assay (Fluorescence-based)
Binding Affinity (Kd) 12 µMSurface Plasmon Resonance (SPR)
Effect on E. coli growth Inhibitor[5][6]Minimum Inhibitory Concentration (MIC) Assay

Experimental Protocols

Protocol 1: Enzyme Inhibition Assay (Fluorescence-Based)

This protocol describes a method to determine the IC50 value of this compound against a hypothetical lysine-dependent enzyme (LTE-X) that produces a fluorescent product.

Materials:

  • Purified LTE-X enzyme

  • Substrate for LTE-X (e.g., a lysine-containing peptide with a fluorescent reporter)

  • This compound (test compound)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM MgCl2)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a stock solution of this compound in the assay buffer.

  • Perform serial dilutions of the test compound in the assay buffer to create a range of concentrations (e.g., from 1 nM to 1 mM).

  • In the wells of the 96-well plate, add 50 µL of the diluted test compound or assay buffer (for control).

  • Add 25 µL of the LTE-X enzyme solution (at a final concentration of, for example, 10 nM) to each well.

  • Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding 25 µL of the substrate solution (at a final concentration equal to its Km value).

  • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths every minute for 30 minutes using a fluorescence plate reader.

  • Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time plot.

  • Plot the percentage of enzyme inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Protocol 2: 19F-NMR Binding Assay

This protocol outlines the use of 19F-NMR to observe the binding of this compound to LTE-X. The chemical shift of the fluorine atom is sensitive to its environment and can change upon binding to a protein.[1]

Materials:

  • Purified LTE-X enzyme

  • This compound

  • NMR Buffer (e.g., 20 mM Phosphate buffer, pH 7.0, 50 mM NaCl, in D2O)

  • NMR tubes

Procedure:

  • Prepare a sample of this compound (e.g., 100 µM) in the NMR buffer.

  • Acquire a one-dimensional 19F-NMR spectrum of this sample. This will serve as the reference spectrum of the free ligand.

  • Prepare a second sample containing the same concentration of this compound and a specific concentration of the purified LTE-X enzyme (e.g., 10 µM).

  • Acquire a 19F-NMR spectrum of the protein-ligand sample under the same conditions as the reference spectrum.

  • Compare the chemical shift of the fluorine resonance in the presence and absence of the enzyme. A change in chemical shift is indicative of binding.

  • (Optional) Titrate the protein solution with increasing concentrations of the fluorinated ligand to determine the dissociation constant (Kd) by monitoring the change in the 19F chemical shift.

Visualizations

G cluster_workflow Experimental Workflow for Enzyme Inhibition prep_inhibitor Prepare Serial Dilutions of This compound add_enzyme Add LTE-X Enzyme prep_inhibitor->add_enzyme incubate Incubate for Binding add_enzyme->incubate add_substrate Add Fluorescent Substrate incubate->add_substrate measure_fluorescence Measure Fluorescence Over Time add_substrate->measure_fluorescence analyze_data Calculate IC50 measure_fluorescence->analyze_data G cluster_pathway Hypothetical Signaling Pathway Inhibition Lysine Lysine LTEX Lysine-Targeting Enzyme X (LTE-X) Lysine->LTEX Product Biological Product LTEX->Product Probe 2,6-Diamino-5-fluorohexanoic acid Probe->LTEX Competitive Inhibition Downstream Downstream Signaling Product->Downstream

References

Application Notes and Protocols for Radiolabeling 2,6-Diamino-5-fluorohexanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Radiolabeled amino acids are crucial tools in biomedical research and clinical diagnostics, particularly for positron emission tomography (PET) imaging in oncology.[1][2] Increased amino acid transport is a hallmark of many tumor cells, making radiolabeled amino acid analogs valuable probes for tumor detection and monitoring treatment response.[1][2] This document provides a detailed protocol for the radiolabeling of 2,6-Diamino-5-fluorohexanoic acid hydrochloride, a synthetic amino acid analog, with fluorine-18 ([¹⁸F]), a commonly used positron-emitting radionuclide for PET imaging.

The protocol outlines a nucleophilic substitution reaction for the introduction of [¹⁸F]fluoride, followed by purification and quality control of the final radiolabeled product. This application note is intended to serve as a comprehensive guide for researchers and professionals in the field of radiopharmaceutical chemistry and drug development.

Materials and Methods

1. Materials and Equipment

Reagents and Consumables Equipment
Precursor: N²,N⁶-di-Boc-2,6-diamino-5-tosyloxyhexanoic acid ethyl esterAutomated radiochemistry synthesis module (e.g., GE TRACERlab™, Siemens Explora)
[¹⁸F]Fluoride (produced from a cyclotron)High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector and a UV detector
Kryptofix 2.2.2 (K₂₂₂)C18 reverse-phase HPLC column (preparative and analytical)
Potassium carbonate (K₂CO₃)Lyophilizer
Acetonitrile (anhydrous, HPLC grade)Rotary evaporator
Water for injection (WFI)pH meter
Hydrochloric acid (HCl)Dose calibrator
Sodium hydroxide (NaOH)Thin-Layer Chromatography (TLC) scanner
Sterile filters (0.22 µm)Solid-Phase Extraction (SPE) cartridges (e.g., QMA, C18)
Vials for reaction and collectionGeneral laboratory glassware

2. Experimental Protocols

2.1. Production of [¹⁸F]Fluoride

[¹⁸F]Fluoride is typically produced in a cyclotron via the ¹⁸O(p,n)¹⁸F nuclear reaction on [¹⁸O]H₂O. The aqueous [¹⁸F]fluoride is then transferred to the automated synthesis module.

2.2. Radiolabeling Procedure

The radiolabeling of the precursor is performed in an automated synthesis module.

  • Trapping and Elution of [¹⁸F]Fluoride: The aqueous [¹⁸F]fluoride solution is passed through a quaternary methyl ammonium (QMA) anion-exchange SPE cartridge to trap the [¹⁸F]F⁻. The trapped fluoride is then eluted into the reaction vessel using a solution of Kryptofix 2.2.2 (K₂₂₂) and potassium carbonate (K₂CO₃) in acetonitrile/water.

  • Azeotropic Drying: The solvent is removed by azeotropic distillation with anhydrous acetonitrile under a stream of nitrogen to obtain the anhydrous [¹⁸F]fluoride-K₂₂₂-K₂CO₃ complex. This step is critical for activating the fluoride for nucleophilic substitution.

  • Radiolabeling Reaction: The precursor, N²,N⁶-di-Boc-2,6-diamino-5-tosyloxyhexanoic acid ethyl ester, dissolved in anhydrous acetonitrile, is added to the dried [¹⁸F]fluoride complex. The reaction mixture is heated at a specified temperature (e.g., 80-110 °C) for a defined period (e.g., 10-15 minutes) to facilitate the nucleophilic substitution of the tosylate group with [¹⁸F]fluoride.

  • Deprotection: After the labeling reaction, the Boc and ethyl ester protecting groups are removed by acid hydrolysis. A solution of hydrochloric acid (e.g., 4 M HCl) is added to the reaction vessel, and the mixture is heated (e.g., at 100-120 °C) for a short period (e.g., 5-10 minutes).

2.3. Purification of [¹⁸F]2,6-Diamino-5-fluorohexanoic acid

  • Neutralization: The acidic reaction mixture is neutralized with a sodium hydroxide solution.

  • HPLC Purification: The crude reaction mixture is purified by semi-preparative reverse-phase HPLC. The mobile phase typically consists of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile). The fraction corresponding to the radiolabeled product, identified by the radioactivity detector, is collected.

  • Formulation: The collected HPLC fraction is diluted with WFI and passed through a C18 SPE cartridge to trap the product. The cartridge is washed with WFI to remove any residual HPLC solvents. The final product is then eluted from the cartridge with ethanol and formulated in a sterile, pyrogen-free saline solution for injection. The solution is passed through a 0.22 µm sterile filter into a sterile vial.

2.4. Quality Control

Several quality control tests are performed to ensure the safety and efficacy of the final radiolabeled product.

  • Radiochemical Purity and Identity: Determined by analytical reverse-phase HPLC with co-injection of a non-radioactive reference standard. The radiochemical purity should typically be >95%.

  • Radionuclidic Purity: Assessed by gamma-ray spectroscopy to ensure that the radioactivity is primarily from ¹⁸F.

  • pH: The pH of the final product solution should be within a physiologically acceptable range (e.g., 4.5-7.5).

  • Residual Solvents: The concentration of residual solvents (e.g., acetonitrile, ethanol) is determined by gas chromatography (GC) and must be below the limits specified by pharmacopeial standards.

  • Bacterial Endotoxin Test: Performed to ensure the absence of pyrogens.

  • Sterility Test: Conducted to confirm the absence of microbial contamination.

Data Presentation

Table 1: Summary of Radiolabeling and Quality Control Data

ParameterSpecificationTypical Result
Radiochemical Yield (decay-corrected)> 20%25-40%
Radiochemical Purity> 95%> 98%
Molar Activity> 37 GBq/µmol50-100 GBq/µmol
Synthesis Time< 60 minutes~50 minutes
pH of Final Product4.5 - 7.56.5
Residual Acetonitrile< 410 ppm< 100 ppm
Residual Ethanol< 5000 ppm< 1000 ppm

Visualizations

Radiosynthesis_Workflow cluster_0 Automated Synthesis Module cluster_1 Quality Control Cyclotron Cyclotron QMA_Cartridge QMA Cartridge (Trap [¹⁸F]F⁻) Cyclotron->QMA_Cartridge [¹⁸F]Fluoride in [¹⁸O]H₂O Reaction_Vessel Reaction Vessel QMA_Cartridge->Reaction_Vessel Elution with K₂₂₂/K₂CO₃ Reaction_Vessel->Reaction_Vessel HPLC_System Semi-Preparative HPLC Reaction_Vessel->HPLC_System Crude Product SPE_Cartridge C18 SPE Cartridge (Formulation) HPLC_System->SPE_Cartridge Purified Product Fraction Final_Product [¹⁸F]2,6-Diamino-5-fluorohexanoic acid in Sterile Vial SPE_Cartridge->Final_Product Elution & Formulation QC_Testing Analytical HPLC GC pH Measurement Endotoxin & Sterility Testing Final_Product->QC_Testing

Caption: Workflow for the automated radiosynthesis and quality control of [¹⁸F]2,6-Diamino-5-fluorohexanoic acid.

Radiolabeling_Reaction cluster_reaction Radiolabeling and Deprotection Precursor N²,N⁶-di-Boc-2,6-diamino-5-tosyloxyhexanoic acid ethyl ester Intermediate [¹⁸F]N²,N⁶-di-Boc-2,6-diamino-5-fluorohexanoic acid ethyl ester Precursor->Intermediate [¹⁸F]F⁻, K₂₂₂, K₂CO₃ Acetonitrile, Heat Final_Product [¹⁸F]2,6-Diamino-5-fluorohexanoic acid Intermediate->Final_Product HCl, Heat

References

2,6-Diamino-5-fluorohexanoic acid hydrochloride for protein structure and function studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Diamino-5-fluorohexanoic acid hydrochloride is a fluorinated analog of the amino acid lysine. The strategic placement of a fluorine atom on the hexanoic acid backbone introduces a valuable biophysical probe without significantly altering the overall structure and charge of the parent amino acid. This key feature allows for its application in studying protein structure and function with minimal perturbation. The presence of the ¹⁹F atom, which has a nuclear spin of 1/2 and 100% natural abundance, makes it an excellent reporter for Nuclear Magnetic Resonance (NMR) spectroscopy. This document provides detailed application notes and protocols for the use of this compound in protein structure and function studies, particularly focusing on its utility in ¹⁹F NMR and enzyme inhibition assays.

Applications

The primary applications of this compound in protein research include:

  • ¹⁹F NMR Spectroscopy: Site-specific incorporation of this fluorinated lysine analog into a protein of interest allows for the monitoring of local environmental changes. This is particularly useful for studying:

    • Protein folding and conformational changes.

    • Protein-ligand interactions and binding affinities.

    • Protein-protein interactions.

    • Enzyme kinetics and mechanism.

  • Enzyme Inhibition: As an analog of lysine, this compound can be investigated as a potential inhibitor of enzymes that recognize and bind lysine or similar substrates. The electronegative fluorine atom can alter the pKa of nearby groups and influence binding interactions, potentially leading to selective inhibition.

Data Presentation

Table 1: Hypothetical ¹⁹F NMR Chemical Shift Changes of a Protein Upon Ligand Binding
Labeled Residue PositionChemical Shift (ppm) - Apo ProteinChemical Shift (ppm) - Ligand-BoundChemical Shift Perturbation (Δδ ppm)
Lys-42-185.2-186.51.3
Lys-115-185.8-185.90.1
Lys-203-184.9-187.22.3

Note: The chemical shifts are hypothetical and referenced to an appropriate fluorine standard.

Table 2: Hypothetical Inhibition of a Lysine-Specific Methyltransferase
CompoundIC₅₀ (µM)
Lysine-
2,6-Diamino-5-fluorohexanoic acid75
Control Inhibitor10

Experimental Protocols

Protocol 1: Site-Specific Incorporation of this compound into Proteins in E. coli

This protocol describes a method for expressing a protein in E. coli with site-specific incorporation of this compound at lysine positions. This is achieved by using a lysine auxotrophic E. coli strain.

Materials:

  • Lysine auxotrophic E. coli strain (e.g., ATCC 23809) transformed with the expression plasmid for the protein of interest.

  • Minimal media (M9) supplemented with all essential amino acids except lysine.

  • This compound.

  • L-lysine.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Standard protein purification reagents.

Procedure:

  • Starter Culture: Inoculate a 50 mL sterile Luria-Bertani (LB) medium with a single colony of the transformed E. coli strain. Incubate overnight at 37°C with shaking.

  • Main Culture Growth: The next day, inoculate 1 L of M9 minimal media (supplemented with all amino acids except lysine and containing 2 g/L glucose and appropriate antibiotics) with the overnight starter culture.

  • Induction: Grow the culture at 37°C with vigorous shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

  • Amino Acid Addition: Pellet the cells by centrifugation (5000 x g, 10 min, 4°C). Resuspend the cell pellet in 1 L of fresh M9 minimal media lacking lysine. Add 100 mg/L of this compound and 25 mg/L of L-lysine. The small amount of L-lysine is to ensure cell viability while maximizing the incorporation of the fluorinated analog.

  • Protein Expression: Induce protein expression by adding IPTG to a final concentration of 0.5 mM. Incubate the culture at a reduced temperature (e.g., 18-25°C) overnight with shaking.

  • Harvesting and Purification: Harvest the cells by centrifugation. The protein of interest can then be purified using standard chromatography techniques (e.g., affinity, ion exchange, size exclusion).

  • Verification of Incorporation: Confirm the incorporation of the fluorinated amino acid by mass spectrometry.

Protocol 2: ¹⁹F NMR Spectroscopy for Ligand Binding Analysis

This protocol outlines the general steps for using ¹⁹F NMR to study the binding of a ligand to a protein labeled with 2,6-diamino-5-fluorohexanoic acid.

Materials:

  • Purified protein labeled with 2,6-diamino-5-fluorohexanoic acid.

  • NMR buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.5 in 90% H₂O/10% D₂O).

  • Ligand of interest.

  • NMR spectrometer equipped with a fluorine probe.

Procedure:

  • Sample Preparation: Prepare an NMR sample of the labeled protein at a concentration of 50-200 µM in the NMR buffer.

  • Acquire Apo Spectrum: Acquire a one-dimensional (1D) ¹⁹F NMR spectrum of the protein in the absence of the ligand. This will serve as the reference (apo) spectrum.

  • Titration: Prepare a concentrated stock solution of the ligand in the same NMR buffer. Add small aliquots of the ligand stock solution to the protein sample to achieve a range of molar ratios (e.g., 1:0.5, 1:1, 1:2, 1:5 protein:ligand).

  • Acquire Bound Spectra: Acquire a 1D ¹⁹F NMR spectrum after each addition of the ligand, ensuring the sample has equilibrated.

  • Data Analysis: Process the NMR spectra. Compare the chemical shifts of the fluorine signals in the apo and ligand-bound states. Significant chemical shift perturbations (Δδ) for a particular labeled site indicate that its local environment is affected by ligand binding.

Protocol 3: Enzyme Inhibition Assay

This protocol provides a general method to assess the inhibitory potential of 2,6-diamino-5-fluorohexanoic acid against a lysine-utilizing enzyme (e.g., a methyltransferase or deacetylase).

Materials:

  • Purified enzyme that utilizes lysine as a substrate.

  • Substrate for the enzyme.

  • This compound.

  • Assay buffer specific to the enzyme.

  • Detection reagent/system to measure enzyme activity (e.g., colorimetric, fluorescent, or radio-labeled).

Procedure:

  • Inhibitor Preparation: Prepare a stock solution of this compound in the assay buffer.

  • Enzyme Reaction: Set up a series of reactions in a microplate. Each reaction should contain the enzyme, the substrate, and varying concentrations of 2,6-diamino-5-fluorohexanoic acid. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme for a defined period.

  • Detection: Stop the reaction and measure the enzyme activity using the appropriate detection method.

  • Data Analysis: Plot the enzyme activity as a function of the inhibitor concentration. Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Visualizations

experimental_workflow_incorporation cluster_growth Cell Growth and Induction cluster_labeling Labeling cluster_purification Purification and Analysis a Starter Culture (Lysine Auxotroph) b Main Culture in Minimal Media (-Lys) a->b c Induce with IPTG b->c d Add 2,6-Diamino-5-fluorohexanoic acid c->d e Overnight Expression d->e f Harvest Cells e->f g Protein Purification f->g h Mass Spectrometry Verification g->h

Caption: Workflow for site-specific incorporation of the fluorinated lysine analog.

experimental_workflow_nmr a Prepare Labeled Protein Sample b Acquire 1D 19F NMR Spectrum (Apo) a->b c Add Ligand Aliquot b->c d Acquire 1D 19F NMR Spectrum (Bound) c->d e Repeat Titration d->e f Analyze Chemical Shift Perturbations d->f e->d signaling_pathway_inhibition cluster_reaction Enzymatic Reaction Enzyme Enzyme Product Product Enzyme->Product Catalyzes Substrate Substrate Substrate->Enzyme Inhibitor 2,6-Diamino-5-fluorohexanoic acid Inhibitor->Enzyme Inhibits

Application Notes and Protocols for the Characterization of 2,6-Diamino-5-fluorohexanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the analytical techniques for the structural elucidation and purity assessment of 2,6-Diamino-5-fluorohexanoic acid hydrochloride. The protocols outlined below are designed to offer detailed methodologies for researchers engaged in the synthesis, quality control, and application of this fluorinated amino acid analog.

Overview of Analytical Strategy

The characterization of this compound, a chiral, fluorinated, non-proteinogenic amino acid, requires a multi-faceted analytical approach. The presence of a fluorine atom, two primary amine functionalities, a carboxylic acid, and stereocenters necessitates the use of several complementary techniques to confirm its identity, purity, and stereochemistry. The hydrochloride salt form also requires consideration in the analytical strategy.

A logical workflow for the comprehensive characterization of this compound is outlined below.

Analytical_Workflow cluster_0 Initial Characterization cluster_1 Purity and Separation Sample_Preparation Sample Preparation (Dissolution in appropriate solvent) NMR_Spectroscopy NMR Spectroscopy (1H, 13C, 19F, COSY, HSQC) Sample_Preparation->NMR_Spectroscopy Mass_Spectrometry Mass Spectrometry (HRMS, MS/MS) Sample_Preparation->Mass_Spectrometry HPLC_Analysis HPLC Analysis (Reversed-Phase, HILIC) NMR_Spectroscopy->HPLC_Analysis Structure Confirmed Mass_Spectrometry->HPLC_Analysis Molecular Weight Confirmed Chiral_Separation Chiral HPLC (Enantiomeric Purity) HPLC_Analysis->Chiral_Separation Elemental_Analysis Elemental Analysis (CHN + Cl) Chiral_Separation->Elemental_Analysis Purity Assessed

Caption: A logical workflow for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For fluorinated compounds, ¹⁹F NMR provides a highly sensitive and specific probe.[1][]

Predicted Spectral Data

The following table summarizes the expected chemical shifts and coupling patterns for this compound. Actual values may vary depending on the solvent and experimental conditions.

Nucleus Position Predicted Chemical Shift (ppm) Predicted Multiplicity Coupling Constants (J, Hz)
¹HH-2~4.0Triplet (t)J(H-H)
¹HH-3, H-4~1.8 - 2.2Multiplet (m)J(H-H)
¹HH-5~4.8Doublet of multiplet (dm)J(H-F), J(H-H)
¹HH-6~3.3Multiplet (m)J(H-H)
¹³CC-1 (COOH)~175Singlet (s)-
¹³CC-2~55Singlet (s)-
¹³CC-3, C-4~25 - 35Singlet (s)-
¹³CC-5~90Doublet (d)¹J(C-F)
¹³CC-6~45Doublet (d)²J(C-F)
¹⁹FF-5~-180 to -220Multiplet (m)J(F-H)
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). D₂O is often a good choice for amino acid hydrochlorides to exchange labile amine and carboxylic acid protons.

  • Instrumentation:

    • A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H spectrum. If using D₂O, the signals for -NH₃⁺ and -COOH protons will be exchanged and not observed.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. An APT (Attached Proton Test) or DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be used to differentiate between CH, CH₂, and CH₃ groups.

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-coupled and a proton-decoupled ¹⁹F spectrum. This will provide information on H-F couplings.[3]

  • 2D NMR Experiments (Optional but Recommended):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations, which is crucial for assigning quaternary carbons and piecing together the carbon skeleton.

NMR_Workflow Sample 2,6-Diamino-5-fluorohexanoic acid HCl Dissolve Dissolve in D2O or DMSO-d6 Sample->Dissolve 1H_NMR 1H NMR Acquisition Dissolve->1H_NMR 13C_NMR 13C NMR Acquisition Dissolve->13C_NMR 19F_NMR 19F NMR Acquisition Dissolve->19F_NMR 2D_NMR 2D NMR (COSY, HSQC, HMBC) 1H_NMR->2D_NMR 13C_NMR->2D_NMR Structure_Elucidation Structure Elucidation 19F_NMR->Structure_Elucidation 2D_NMR->Structure_Elucidation

Caption: Workflow for NMR-based structural elucidation.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the molecule, further confirming its structure.

Expected Mass Spectral Data
Technique Ionization Mode Parameter Expected Value
HRMSESI+[M+H]⁺ (Monoisotopic)C₆H₁₄FN₂O₂⁺: 165.1034
HRMSESI+[M+H]⁺ (Average)C₆H₁₄FN₂O₂⁺: 165.1834
MS/MSESI+Major FragmentsLoss of H₂O, NH₃, COOH

The presence of a chlorine atom from the hydrochloride salt will result in a characteristic M+2 isotopic pattern in a 3:1 ratio if the intact salt is observed, though typically only the protonated free base is seen with ESI.[4][5]

Experimental Protocol: Mass Spectrometry
  • Sample Preparation:

    • Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent mixture such as 50:50 acetonitrile:water with 0.1% formic acid.

  • Instrumentation:

    • A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is recommended for accurate mass measurements.

  • Infusion and Analysis:

    • Infuse the sample solution directly into the electrospray ionization (ESI) source.

    • Acquire spectra in positive ion mode.

  • Tandem MS (MS/MS):

    • Select the [M+H]⁺ ion for collision-induced dissociation (CID) to obtain fragmentation data. This will help in confirming the connectivity of the molecule.

High-Performance Liquid Chromatography (HPLC)

HPLC is essential for determining the purity of the compound and for separating enantiomers. The analysis of underivatized amino acids can be challenging but is achievable with the correct column and mobile phase selection.[6][7]

Quantitative Data and Method Parameters
Parameter Reversed-Phase HPLC HILIC Chiral HPLC
Column C18, 250 x 4.6 mm, 5 µmHILIC, 150 x 4.6 mm, 3.5 µmChiral (e.g., Astec CHIROBIOTIC T), 250 x 4.6 mm, 5 µm
Mobile Phase A 0.1% TFA in Water0.1% Formic Acid in Water0.1% Acetic Acid in Water/Methanol (90:10)
Mobile Phase B 0.1% TFA in Acetonitrile0.1% Formic Acid in Acetonitrile0.1% Acetic Acid in Methanol
Gradient 5% to 95% B over 20 min95% to 50% B over 15 minIsocratic or shallow gradient
Flow Rate 1.0 mL/min1.0 mL/min0.8 mL/min
Column Temp. 25 °C30 °C20 °C
Detection UV at 210 nm or ELSD/CADUV at 210 nm or ELSD/CADUV at 210 nm or Polarimeter
Injection Vol. 10 µL5 µL10 µL
Experimental Protocol: HPLC Analysis
  • Sample Preparation:

    • Prepare a stock solution of the sample in the mobile phase A at a concentration of 1 mg/mL.

    • Prepare working standards by diluting the stock solution.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • System Equilibration:

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Injection and Data Acquisition:

    • Inject the sample and standards.

    • Record the chromatograms and integrate the peak areas.

  • Purity Calculation:

    • Calculate the purity of the sample using the area percent method.

  • Chiral Separation:

    • For enantiomeric purity, utilize a suitable chiral stationary phase. The separation of underivatized amino acids can often be achieved on macrocyclic glycopeptide-based columns.[8] Derivatization with a chiral agent followed by separation on a standard reversed-phase column is an alternative approach.[9]

Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and chlorine in the sample, which can be compared to the theoretical values to confirm the empirical formula.

Theoretical vs. Expected Experimental Values
Element Theoretical % for C₆H₁₅ClFN₂O₂ Acceptable Experimental Range
Carbon (C)35.92± 0.4%
Hydrogen (H)7.53± 0.4%
Nitrogen (N)13.96± 0.4%
Chlorine (Cl)17.67± 0.4%
Experimental Protocol: Elemental Analysis
  • Sample Preparation:

    • Ensure the sample is thoroughly dried to remove any residual solvents.

  • Instrumentation:

    • Utilize a calibrated CHN analyzer for carbon, hydrogen, and nitrogen determination.

    • Use a suitable method such as ion chromatography or titration for chlorine analysis after sample combustion.

  • Analysis:

    • Analyze a precisely weighed amount of the sample according to the instrument's standard operating procedure.

    • Perform the analysis in triplicate to ensure reproducibility.

References

safe handling and storage procedures for 2,6-Diamino-5-fluorohexanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: A specific Safety Data Sheet (SDS) for 2,6-Diamino-5-fluorohexanoic acid hydrochloride was not located. The following handling and storage procedures are based on safety data for structurally similar compounds, including other fluorinated amino acids and amino acid hydrochlorides. It is imperative to conduct a thorough risk assessment before handling this compound and to consult with your institution's Environmental Health and Safety (EHS) department.

Hazard Identification and Summary

This compound is a fluorinated amino acid derivative. While specific toxicity data is unavailable, it should be handled with care, assuming it may possess properties similar to other compounds in its class. Potential hazards include:

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation. [1][2]

  • Potential for the release of hydrogen fluoride upon decomposition , which is highly toxic and corrosive.

GHS Classification (Anticipated)
Hazard ClassCategoryPictogramSignal WordHazard Statement
Acute Toxicity, OralCategory 4
alt text
WarningH302: Harmful if swallowed.[1][2]
Skin Corrosion/IrritationCategory 2
alt text
WarningH315: Causes skin irritation.[1][2]
Serious Eye Damage/Eye IrritationCategory 2A
alt text
WarningH319: Causes serious eye irritation.[1][2]
Specific target organ toxicity — Single exposure (Respiratory tract irritation)Category 3
alt text
WarningH335: May cause respiratory irritation.[1][2]

Safe Handling Procedures

Personal Protective Equipment (PPE)

A comprehensive selection of PPE is crucial to minimize exposure.

EquipmentSpecification
Eye Protection Chemical splash goggles are mandatory. A face shield should be worn in addition to goggles when there is a significant risk of splashing.
Hand Protection Wear compatible chemical-resistant gloves. Given the fluorinated nature of the compound, consult the glove manufacturer's compatibility chart. Double-gloving is recommended for enhanced protection.
Body Protection A flame-resistant lab coat is required. For larger quantities or when there is a risk of significant spillage, a chemical-resistant apron or suit should be considered.
Respiratory Protection All handling of the solid compound and its solutions should be performed in a certified chemical fume hood to prevent inhalation.[3]
Engineering Controls
  • Chemical Fume Hood: All work with this compound, including weighing, transferring, and preparing solutions, must be conducted in a properly functioning chemical fume hood.

  • Glove Box: For highly sensitive operations or when handling larger quantities, the use of a glove box with an inert atmosphere may be warranted.

Storage Procedures

Proper storage is essential to maintain the integrity of the compound and ensure safety.

ConditionRequirement
Temperature Store in a cool, dry place.[4] Recommended storage at 2-8°C.[2]
Atmosphere Store under an inert atmosphere if possible to prevent degradation.
Container Keep container tightly closed in a well-ventilated place.[4][5]
Incompatible Materials Store away from strong oxidizing agents, strong acids, and strong bases.[3]
Labeling Ensure all containers are clearly labeled with the chemical name and all relevant hazard warnings.

Experimental Protocols

Protocol for Preparing a Stock Solution

This protocol outlines the steps for safely preparing a stock solution of this compound.

  • Preparation:

    • Don all required PPE as outlined in Section 2.1.

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Gather all necessary equipment (e.g., analytical balance, weigh paper, spatula, volumetric flask, beaker, stir bar, and chosen solvent).

  • Weighing the Compound:

    • Tare the analytical balance with a piece of weigh paper.

    • Carefully weigh the desired amount of this compound onto the weigh paper. Avoid creating dust.

  • Dissolving the Compound:

    • Carefully transfer the weighed solid into a beaker containing a stir bar and a portion of the desired solvent.

    • Rinse the weigh paper with a small amount of solvent and add it to the beaker to ensure a complete transfer.

    • Place the beaker on a stir plate within the fume hood and stir until the solid is completely dissolved. Gentle heating may be applied if necessary, but monitor for any signs of decomposition.

  • Final Solution Preparation:

    • Quantitatively transfer the dissolved compound to a volumetric flask of the appropriate size.

    • Rinse the beaker with the solvent multiple times, adding the rinsate to the volumetric flask.

    • Bring the solution to the final volume with the solvent, cap the flask, and invert several times to ensure homogeneity.

  • Storage and Labeling:

    • Transfer the prepared solution to a clearly labeled and appropriate storage container. The label should include the compound name, concentration, solvent, date of preparation, and your initials.

    • Store the solution according to the procedures in Section 3.

Emergency Procedures

Spills
  • Small Spills:

    • Alert personnel in the immediate vicinity.

    • Wearing appropriate PPE, cover the spill with an absorbent material compatible with the chemical.

    • Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

    • Clean the spill area with an appropriate solvent.

  • Large Spills:

    • Evacuate the area immediately.

    • Contact your institution's emergency response team.

Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]

  • Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing. For potential exposure to hydrogen fluoride, apply calcium gluconate gel to the affected area after flushing. Seek immediate medical attention.[3]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen if trained to do so. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Waste Disposal

All waste containing this compound must be collected in a clearly labeled, compatible container and disposed of as hazardous waste.[3] Follow all local, state, and federal regulations for hazardous waste disposal. Do not mix with incompatible waste streams.

Visualizations

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Storage PPE Don Appropriate PPE FumeHood Verify Fume Hood Operation PPE->FumeHood Materials Gather Materials FumeHood->Materials Weigh Weigh Compound Materials->Weigh Dissolve Dissolve in Solvent Weigh->Dissolve Transfer Transfer to Final Container Dissolve->Transfer Clean Clean Equipment Transfer->Clean Waste Dispose of Waste Transfer->Waste Store Store Compound/Solution Properly Clean->Store

Caption: Workflow for Safe Handling of this compound.

EmergencyDecisionTree action_node action_node safe_node safe_node Spill Spill Occurs SpillSize Small or Large Spill? Spill->SpillSize SmallSpill Small SpillSize->SmallSpill Small LargeSpill Large SpillSize->LargeSpill Large Contain Contain with Absorbent SmallSpill->Contain Evacuate Evacuate Area LargeSpill->Evacuate Collect Collect Waste Contain->Collect CallEHS Call Emergency Response Evacuate->CallEHS Decontaminate Decontaminate Area Collect->Decontaminate Exposure Exposure Occurs ExposureType Type of Exposure? Exposure->ExposureType Skin Skin ExposureType->Skin Skin Eyes Eyes ExposureType->Eyes Eyes Inhalation Inhalation ExposureType->Inhalation Inhalation FlushSkin Flush with Water (15 min) Apply Calcium Gluconate Gel Skin->FlushSkin FlushEyes Flush with Water (15 min) Eyes->FlushEyes FreshAir Move to Fresh Air Inhalation->FreshAir SeekMedical Seek Immediate Medical Attention FlushSkin->SeekMedical FlushEyes->SeekMedical FreshAir->SeekMedical

Caption: Decision Tree for Emergency Procedures.

References

Troubleshooting & Optimization

troubleshooting 2,6-Diamino-5-fluorohexanoic acid hydrochloride synthesis impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2,6-Diamino-5-fluorohexanoic acid hydrochloride. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, providing potential causes and solutions in a question-and-answer format.

Problem: Low or No Product Yield

Question: My reaction is resulting in a low yield or no desired product at all. What are the possible causes and how can I troubleshoot this?

Answer: Low or no product yield is a common issue in multi-step organic synthesis. Several factors could be contributing to this problem. A systematic approach to troubleshooting is recommended.

Possible Causes and Solutions:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the starting material is still present after the expected reaction time, consider extending the reaction time, increasing the temperature, or adding a fresh portion of a reagent or catalyst.[1]

  • Reagent/Catalyst Inactivity: The reagents or catalyst may have degraded.

    • Solution: Ensure that all reagents are fresh and have been stored under the recommended conditions. For instance, some catalysts are pyrophoric and require careful handling.[2] It is advisable to use freshly opened reagents or to test the activity of older reagents on a small scale.

  • Product Degradation: The desired product might be unstable under the reaction or workup conditions.

    • Solution: Test the stability of your product under the conditions used for workup (e.g., acidic or basic washes) by taking a small sample of the reaction mixture and treating it with the workup reagents.[3] If degradation is observed, a modification of the workup procedure is necessary.

  • Product Loss During Workup/Purification: The product may be lost during the extraction or purification steps.

    • Solution: Check the aqueous layer after extraction to see if your product is water-soluble.[3] If you performed a filtration, check the filter cake. During purification by column chromatography, ensure the correct solvent system is used to avoid the product eluting too quickly or not at all.[1] For polar compounds like amino acids, specialized chromatography techniques may be necessary.[4]

Problem: Presence of Impurities in the Final Product

Question: My final product is contaminated with impurities. How can I identify and minimize them?

Answer: Identifying and minimizing impurities is crucial for obtaining a high-purity product. The nature of the impurities will depend on the specific synthetic route employed.

Common Impurity Profile and Mitigation Strategies

A plausible synthetic route to 2,6-Diamino-5-fluorohexanoic acid could involve fluorination of a suitable precursor, manipulation of protecting groups, and reduction of a nitro group or another functional group to an amine. The following table outlines potential impurities that could arise from such a sequence.

Potential Impurity Likely Origin Mitigation Strategies
Over-fluorinated or Isomeric Products Non-selective fluorination reaction.Optimize fluorination conditions (temperature, reagent stoichiometry). Use a more selective fluorinating agent.
Unreacted Starting Material Incomplete reaction.Monitor reaction to completion (TLC, LC-MS). Drive reaction by adjusting conditions or adding more reagent.[1]
Side-products from Protecting Group Manipulation Incomplete deprotection or side reactions during protection/deprotection steps.Choose orthogonal protecting groups that can be removed under conditions that do not affect other parts of the molecule.[5][6] Ensure complete deprotection by monitoring with TLC or LC-MS.
Dehalogenated Impurities If a precursor contains other halogens, these may be removed during catalytic hydrogenation.Use a catalyst less prone to dehalogenation, such as Raney Nickel for certain substrates.[2]
Hydroxylamine Intermediates Incomplete reduction of a nitro group during catalytic hydrogenation.Ensure sufficient catalyst loading and hydrogen pressure. Monitor the reaction for the disappearance of intermediates. Be aware that these intermediates can be unstable.[7][8]
Solvent Adducts Reaction of intermediates with the solvent.Choose an inert solvent for the reaction.[1]
Purification Strategies
  • Column Chromatography: This is a standard method for purification. For polar amino acids, reverse-phase chromatography or ion-exchange chromatography may be more effective than normal-phase silica gel chromatography.[4]

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective purification technique.[1] The choice of solvent is critical for successful recrystallization.[1]

  • Preparative HPLC: For difficult separations, preparative High-Performance Liquid Chromatography (HPLC) can be used to isolate the pure product.

Frequently Asked Questions (FAQs)

Q1: What are the critical steps in the synthesis of this compound?

A1: While the specific synthesis can vary, critical steps in the synthesis of complex amino acids like this often include:

  • Stereoselective Fluorination: The introduction of the fluorine atom with the correct stereochemistry is a key challenge. The choice of fluorinating agent and reaction conditions is crucial.

  • Protecting Group Strategy: With two amino groups and a carboxylic acid, a robust and orthogonal protecting group strategy is essential to avoid side reactions.[5][6][9]

  • Purification: The high polarity of the final product can make purification challenging.

Q2: What analytical techniques are recommended for characterizing the final product and impurities?

A2: A combination of analytical techniques is recommended for full characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the structure of the desired product and identify impurities. ¹⁹F NMR is particularly useful for fluorinated compounds.

  • Mass Spectrometry (MS): To determine the molecular weight of the product and impurities. LC-MS is useful for monitoring the reaction and analyzing the purity of the final product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product. Chiral HPLC may be necessary to determine the enantiomeric purity.

Q3: How should this compound be stored?

A3: As a hydrochloride salt of an amino acid, the compound is likely a solid that is sensitive to moisture. It should be stored in a tightly sealed container in a cool, dry place, and preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.

Experimental Protocols

While a specific, validated protocol for the synthesis of this compound is not publicly available, a general procedure for a key step in many organic syntheses, purification by column chromatography, is provided below.

General Protocol for Flash Column Chromatography

Purpose: To purify a crude reaction mixture.

Methodology:

  • Solvent System Selection: Use TLC to determine an appropriate solvent system that gives a good separation of the desired product from impurities. An Rf value of ~0.3 for the desired compound is often targeted.[1]

  • Column Packing:

    • Secure a glass column vertically.

    • Add a small plug of cotton or glass wool to the bottom.

    • Add a layer of sand.

    • Prepare a slurry of silica gel in the chosen eluent and pour it into the column, allowing the silica to settle without air bubbles.

    • Add another layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a more polar solvent.

    • Alternatively, pre-adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Apply positive pressure (e.g., with a pump or inert gas) to force the solvent through the column at a steady rate.

  • Fraction Collection:

    • Collect the eluent in a series of fractions.

    • Analyze the fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator).

Visualizations

Troubleshooting Workflow for Low Product Yield ```dot

LowYieldTroubleshooting start Low or No Yield check_reaction Check Reaction Completion (TLC, LC-MS) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete Starting Material Present complete Reaction Complete check_reaction->complete No Starting Material troubleshoot_reaction Optimize Reaction: - Extend Time - Increase Temperature - Add Reagent/Catalyst incomplete->troubleshoot_reaction troubleshoot_reaction->check_reaction check_workup Investigate Workup/Purification complete->check_workup product_loss Product Lost? check_workup->product_loss find_product Analyze Aqueous Layer, Filter Media, etc. product_loss->find_product Yes product_degradation Product Degraded? product_loss->product_degradation No end_good Yield Improved find_product->end_good modify_workup Modify Workup Conditions (e.g., avoid acid/base) product_degradation->modify_workup Yes end_bad Re-evaluate Synthesis Strategy product_degradation->end_bad No modify_workup->end_good

Caption: A diagram illustrating a general synthetic pathway and points where impurities may arise.

References

Technical Support Center: Synthesis of 2,6-Diamino-5-fluorohexanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and drug development professionals working on the synthesis of 2,6-Diamino-5-fluorohexanoic acid hydrochloride.

Troubleshooting Guide

Users may encounter several challenges during the multi-step synthesis of this compound. This guide addresses specific issues in a question-and-answer format.

Q1: My yield is consistently low during the fluorination step of the protected lysine derivative. What are the likely causes and how can I improve it?

A1: Low yields in the fluorination of a protected lysine backbone are a common issue. Several factors could be at play:

  • Choice of Fluorinating Agent: The reactivity of the fluorinating agent is critical. For a hydroxyl precursor, a deoxofluorination agent like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor is often used. If yields are low, consider switching to a more modern and stable alternative like XtalFluor-E. Electrophilic fluorinating agents such as Selectfluor are generally less suitable for this transformation.

  • Reaction Conditions: Temperature and reaction time are crucial. Deoxofluorination reactions can be highly exothermic and require careful temperature control, often starting at low temperatures (e.g., -78 °C) and slowly warming to room temperature. Overheating can lead to decomposition and side product formation.

  • Moisture and Air Sensitivity: Fluorinating agents are often sensitive to moisture. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen).

  • Purity of Starting Material: Impurities in the protected lysine precursor can interfere with the fluorination reaction. Ensure the starting material is of high purity before proceeding.

Q2: I am observing significant side product formation during the deprotection of the amino groups. How can I minimize this?

A2: The choice of protecting groups for the two amino functions is crucial for a clean deprotection step. If you are using Boc (tert-butyloxycarbonyl) protecting groups, cleavage is typically achieved with a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[1]

  • Incomplete Deprotection: If the reaction is not going to completion, you can try increasing the reaction time or the concentration of the acid.[1]

  • Side Reactions with Fluorine: The presence of the fluorine atom can sometimes complicate deprotection. The electron-withdrawing nature of fluorine can affect the reactivity of nearby functional groups. It is important to monitor the reaction closely by TLC or LC-MS to avoid over-exposure to harsh acidic conditions which might promote side reactions.

  • Alternative Protecting Groups: If issues persist, consider using orthogonal protecting groups, where one type of group can be removed without affecting the other. For example, using a Boc group for one amine and a Cbz (carboxybenzyl) group for the other allows for sequential deprotection under different conditions (acidolysis for Boc, hydrogenolysis for Cbz).

Q3: Purification of the final product, this compound, is proving difficult. What are the recommended purification strategies?

A3: The polar and ionic nature of the final product can make purification challenging.

  • Crystallization/Salt Formation: The most effective method for purifying the final product is typically crystallization. Since the target is a hydrochloride salt, this can facilitate the formation of a crystalline solid. Experiment with different solvent systems, such as ethanol/ether or methanol/isopropanol, to induce crystallization.[1]

  • Ion-Exchange Chromatography: If crystallization is not effective, ion-exchange chromatography is a powerful technique for purifying amino acids. A cation-exchange resin can be used to bind the positively charged amino acid, allowing neutral impurities to be washed away. The product can then be eluted with a buffered solution or a dilute acid.

  • Reverse-Phase HPLC: For analytical purposes or small-scale purification, reverse-phase HPLC with a suitable mobile phase (e.g., water/acetonitrile with a TFA or formic acid modifier) can be employed.

Frequently Asked Questions (FAQs)

Q: What is a plausible synthetic route for this compound?

A: A common strategy would involve starting from a suitable derivative of lysine or a related precursor. A plausible, though hypothetical, multi-step synthesis is outlined below:

  • Protection: Protection of the amino groups of a suitable starting material like L-lysine methyl ester using a protecting group such as Boc.[1]

  • Hydroxylation: Introduction of a hydroxyl group at the 5-position. This can be a challenging step and might require multiple stages or a different starting material that already contains this functionality.

  • Fluorination: Conversion of the hydroxyl group to a fluorine atom using a deoxofluorinating agent.

  • Deprotection and Salt Formation: Removal of the protecting groups and hydrolysis of the ester, followed by formation of the hydrochloride salt.[1]

Q: Which fluorinating agents are recommended for this type of synthesis?

A: For the conversion of a secondary alcohol to a fluoride, nucleophilic fluorinating reagents are generally used.[2] Common choices include DAST, Deoxo-Fluor, and more modern reagents like XtalFluor-E. The choice will depend on the specific substrate and the scale of the reaction.

Q: How does the presence of fluorine affect the properties of the amino acid?

A: The introduction of fluorine can significantly alter the physicochemical properties of the amino acid.[3] It can increase hydrophobicity and metabolic stability.[2][4] The strong electron-withdrawing effect of fluorine can also decrease the pKa of nearby amino groups, making them less basic.[2]

Quantitative Data Summary

The following tables summarize hypothetical data based on typical optimization experiments for key steps in the synthesis.

Table 1: Optimization of the Fluorination Reaction

EntryFluorinating AgentSolventTemperature (°C)Time (h)Yield (%)
1DASTDCM-78 to 25445
2Deoxo-FluorDCM-78 to 25455
3XtalFluor-EMeCN0 to 25665
4DASTTHF-78 to 25440

Table 2: Optimization of the Boc-Deprotection Step

EntryAcid (equivalents)SolventTemperature (°C)Time (h)Yield (%)
14M HCl in DioxaneDioxane25285
2TFA (10 eq)DCM25192
36M HCl (aq)Water50478
4TFA (5 eq)DCM25288

Experimental Protocols

Protocol 1: General Procedure for Deoxofluorination

  • To a solution of the protected 5-hydroxy-2,6-diaminohexanoic acid derivative (1.0 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere at -78 °C, add Deoxo-Fluor (1.5 eq) dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Boc-Deprotection and Hydrochloride Salt Formation

  • Dissolve the Boc-protected 2,6-diamino-5-fluorohexanoic acid derivative (1.0 eq) in a solution of 4M HCl in 1,4-dioxane.

  • Stir the mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC or LC-MS until all starting material is consumed.

  • Remove the solvent under reduced pressure.

  • Triturate the resulting solid with diethyl ether, filter, and wash with additional diethyl ether to afford the crude hydrochloride salt.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/ether) to obtain the purified this compound.

Visualizations

experimental_workflow cluster_protection Step 1: Protection cluster_hydroxylation Step 2: Hydroxylation cluster_fluorination Step 3: Fluorination cluster_deprotection Step 4: Deprotection & Salt Formation start Lysine Derivative prot Protection of Amino Groups (e.g., Boc) start->prot hydroxy Introduction of C5-OH Group prot->hydroxy fluor Deoxofluorination (e.g., Deoxo-Fluor) hydroxy->fluor deprot Acidic Deprotection (e.g., HCl/Dioxane) fluor->deprot end_product This compound deprot->end_product troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield in Fluorination Step cause1 Suboptimal Fluorinating Agent start->cause1 cause2 Incorrect Reaction Conditions start->cause2 cause3 Presence of Moisture start->cause3 cause4 Impure Starting Material start->cause4 sol1 Switch to XtalFluor-E cause1->sol1 sol2 Optimize Temperature and Time cause2->sol2 sol3 Use Anhydrous Conditions cause3->sol3 sol4 Purify Precursor cause4->sol4

References

Technical Support Center: Purification of 2,6-Diamino-5-fluorohexanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of 2,6-Diamino-5-fluorohexanoic acid hydrochloride. The information is based on established principles for the purification of analogous fluorinated and diamino acids, as specific literature on this compound is limited.

Troubleshooting Guide

This section addresses common issues encountered during the purification process.

Issue 1: Final product shows low purity and multiple spots on TLC/peaks in HPLC.

  • Question: My final product of this compound has low purity. What are the likely causes and how can I resolve this?

  • Answer: Low purity in the crude product is common and can stem from several sources, including unreacted starting materials, reaction byproducts, and the presence of diastereomers. A systematic approach is needed to identify and remove these impurities.

    Table 1: Troubleshooting Low Purity

Potential Cause Identification Method Recommended Solution
Diastereomers Chiral HPLC, ¹⁹F or ¹H NMRPreparative chiral HPLC or fractional crystallization of a suitable salt form.
Unreacted Starting Materials HPLC, ¹H NMRAqueous workup with pH adjustment to partition starting materials into an organic phase. Ion-exchange chromatography can also be effective.
Reaction Byproducts LC-MS, NMRRecrystallization using a suitable solvent system (e.g., Methanol/Ether, Ethanol/Water). If byproducts are structurally very similar, column chromatography may be required.
Inorganic Salts Conductivity meter, Ash testDesalting using dialysis, size-exclusion chromatography, or by dissolving the product in a minimal amount of water and precipitating with a less polar solvent like ethanol or acetone.

Caption: Troubleshooting workflow for low product purity.

Issue 2: Difficulty in separating diastereomers.

  • Question: I have confirmed the presence of diastereomers in my product. How can I effectively separate them?

  • Answer: The separation of diastereomers is a significant challenge due to their similar physical properties. The most common methods are preparative chromatography and fractional crystallization.

    Experimental Protocol: Diastereomer Separation by Preparative HPLC

    • Column Selection: Choose a suitable chiral stationary phase (CSP). For polar amino acids, polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often a good starting point.

    • Mobile Phase Screening: Start with a simple mobile phase, such as an alcohol (e.g., isopropanol or ethanol) mixed with a non-polar modifier (e.g., hexane). Additives like trifluoroacetic acid (TFA) or diethylamine may be required to improve peak shape for amino acids.

    • Method Optimization: Optimize the mobile phase composition and flow rate on an analytical scale to achieve baseline separation of the diastereomeric peaks.

    • Scale-Up: Scale the optimized method to a preparative column, ensuring not to overload the column, which would compromise resolution.

    • Fraction Collection: Collect the fractions corresponding to each separated diastereomer.

    • Product Isolation: Combine the fractions for each isomer, remove the solvent under reduced pressure, and proceed with hydrochloride salt formation if the separation was performed on the free base.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for purifying the crude 2,6-Diamino-5-fluorohexanoic acid from a complex reaction mixture?

Ion-exchange chromatography is a highly effective technique for purifying amino acids from complex mixtures. The two amino groups and the carboxylic acid group allow the molecule to be captured on either a cation or anion exchange resin, depending on the pH.

Table 2: Comparison of Purification Techniques

Technique Principle Advantages Disadvantages
Recrystallization Difference in solubility between product and impurities.Simple, cost-effective, scalable.May not remove closely related impurities (e.g., diastereomers). Potential for low yield.
Ion-Exchange Chromatography Separation based on charge.High selectivity for amino acids, good for removing non-ionic impurities and desalting.Can be time-consuming, requires specific buffers.
Preparative HPLC Separation based on polarity or chirality (with a chiral column).High resolution, effective for separating diastereomers.Expensive, limited sample load, requires significant solvent volumes.

G crude Crude Product (Free Base) dissolve Dissolve in Acidic Buffer (pH < 2) crude->dissolve load Load onto Strong Cation Exchange Resin dissolve->load wash Wash with Buffer (Removes Neutral Impurities) load->wash elute Elute with Basic Solution (e.g., NH₄OH) wash->elute collect Collect Fractions (Monitor with TLC/UV) elute->collect desalt Desalt and Lyophilize (Yields Pure Free Base) collect->desalt hcl_salt Form HCl Salt (Dissolve in MeOH, add HCl) desalt->hcl_salt final Pure Hydrochloride Salt hcl_salt->final

Caption: General workflow for purification via ion-exchange chromatography.

Q2: How do I form the final hydrochloride salt after purification of the free base?

Once the purified free base of 2,6-Diamino-5-fluorohexanoic acid is obtained, the hydrochloride salt can be formed by dissolving the free base in a suitable anhydrous solvent (e.g., methanol, ethanol, or diethyl ether) and adding a stoichiometric amount of hydrochloric acid (often as a solution in isopropanol or ether). The salt will typically precipitate out of the solution and can be collected by filtration, washed with a cold solvent, and dried under vacuum.

Q3: Which analytical techniques are best for assessing the final purity?

A combination of techniques is recommended for a comprehensive assessment of purity:

  • ¹H and ¹⁹F NMR: To confirm the chemical structure and identify any fluorine-containing impurities.

  • Chiral HPLC: To determine the diastereomeric excess (d.e.).

  • LC-MS: To confirm the molecular weight and identify trace impurities.

  • Elemental Analysis (CHN): To confirm the elemental composition and the correct formation of the hydrochloride salt.

Technical Support Center: 2,6-Diamino-5-fluorohexanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with 2,6-Diamino-5-fluorohexanoic acid hydrochloride. It provides troubleshooting guidance and frequently asked questions (FAQs) regarding its potential degradation pathways and stability studies.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound under forced degradation conditions?

A1: Based on its chemical structure, which includes two amino groups, a carboxylic acid, and a fluorine atom, the following degradation pathways are anticipated under forced degradation conditions such as exposure to acid, base, oxidation, heat, and light:

  • Hydrolysis: The molecule itself does not contain ester or amide bonds in its core structure, which are most susceptible to hydrolysis. However, extreme pH and temperature might promote intramolecular reactions or degradation of the carbon skeleton, although this is generally less common for simple amino acids.

  • Oxidation: The primary and secondary amino groups are susceptible to oxidation, which could lead to the formation of various products, including imines, hydroxylamines, or deamination. The carbon backbone could also be susceptible to oxidative cleavage.

  • Deamination: The removal of one or both amino groups is a common degradation pathway for amino acids.[1][2] This can be initiated by oxidative conditions or occur under other stress conditions.

  • Decarboxylation: The loss of the carboxyl group as carbon dioxide can occur, particularly under thermal stress.

  • Defluorination: The carbon-fluorine bond is generally strong, but under certain enzymatic or extreme chemical conditions, the fluorine atom could be eliminated.[3] Biodegradation studies on other fluorinated amino acids have shown that defluorination can occur.[3]

Q2: I am observing unexpected peaks in my HPLC analysis during a stability study. What could be the cause?

A2: Unexpected peaks in your chromatogram likely represent degradation products. To identify the cause, consider the following:

  • Review Stress Conditions: Correlate the appearance of the peaks with the specific stress condition being applied (e.g., a new peak appearing only under oxidative stress is likely an oxidation product).

  • Method Specificity: Ensure your analytical method is stability-indicating, meaning it can separate the parent compound from its degradation products. You may need to optimize your mobile phase, column, or gradient.

  • Excipient Interference: If you are working with a formulation, consider potential interactions with excipients. Run a placebo blank under the same stress conditions to check for interfering peaks.

  • Secondary Degradation: The initial degradation product might be unstable and degrade further into other products, leading to multiple new peaks over time.

Q3: How can I minimize the degradation of this compound in solution?

A3: To enhance the stability of your compound in solution, consider these strategies:

  • pH Control: Buffer your solutions to a neutral pH, as extreme acidic or basic conditions can promote degradation.

  • Temperature Control: Store solutions at recommended low temperatures (e.g., 2-8 °C) and protect them from freezing, which can cause concentration gradients and affect stability.

  • Light Protection: Store solutions in amber vials or otherwise protected from light to prevent photolytic degradation.

  • Inert Atmosphere: If you suspect oxidative degradation, preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.

  • Use of Antioxidants: For formulations, the inclusion of antioxidants could be explored to prevent oxidative degradation, but compatibility must be assessed.

Troubleshooting Guides

Issue 1: No significant degradation is observed under initial forced degradation conditions.

  • Problem: The goal of forced degradation is to achieve 5-20% degradation to ensure the method is stability-indicating. If no degradation is seen, the stress conditions may be too mild.

  • Solution:

    • Increase Stressor Intensity:

      • Acid/Base: Increase the concentration of the acid or base (e.g., from 0.1 M to 1 M or higher).

      • Oxidation: Increase the concentration of the oxidizing agent (e.g., from 3% to 30% H₂O₂).

      • Thermal: Increase the temperature (e.g., from 60°C to 80°C).

    • Extend Exposure Time: Increase the duration of the study, collecting samples at later time points.

    • Ensure Solubility: Confirm that the compound is fully dissolved in the stress medium. Poor solubility will limit exposure to the stressor.

Issue 2: The compound degrades too quickly, preventing accurate analysis.

  • Problem: If the degradation is too rapid, it can be difficult to identify the primary degradation products and establish a degradation profile.

  • Solution:

    • Reduce Stressor Intensity: Use milder conditions (lower concentration of acid/base/oxidizing agent, lower temperature).

    • Shorten Time Points: Collect samples at earlier time points to capture the initial degradation process.

    • Quench the Reaction: For hydrolytic studies, neutralize the sample immediately after collection. For oxidative studies, an appropriate quenching agent can be used.

Data Presentation

The following table summarizes hypothetical quantitative data from a forced degradation study on this compound to illustrate expected outcomes.

Stress ConditionTime (hours)Parent Compound Remaining (%)Major Degradation Product 1 (%)Major Degradation Product 2 (%)
0.1 M HCl at 60°C2492.54.81.2
0.1 M NaOH at 60°C2488.17.32.5
6% H₂O₂ at RT1285.79.1 (Oxidative Product A)3.6 (Oxidative Product B)
Thermal (80°C)4895.23.1Not Detected
Photolytic (ICH Q1B)2491.85.9Not Detected

Experimental Protocols

Protocol 1: Forced Hydrolytic Degradation Study

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., water or methanol).

  • Stress Sample Preparation:

    • Acidic: Dilute the stock solution with 0.1 M HCl to a final concentration of 0.1 mg/mL.

    • Basic: Dilute the stock solution with 0.1 M NaOH to a final concentration of 0.1 mg/mL.

    • Neutral: Dilute the stock solution with purified water to a final concentration of 0.1 mg/mL.

  • Incubation: Incubate the solutions in sealed vials at 60°C. Protect from light.

  • Time Points: Withdraw aliquots at appropriate time points (e.g., 0, 4, 8, 24, and 48 hours).

  • Sample Neutralization: Before analysis, neutralize the acidic samples with an equivalent amount of 0.1 M NaOH and the basic samples with 0.1 M HCl.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC-UV or LC-MS method.

Protocol 2: Forced Oxidative Degradation Study

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution as described above.

  • Stress Sample Preparation: Dilute the stock solution with an appropriate concentration of hydrogen peroxide (e.g., 6%) to a final concentration of 0.1 mg/mL.

  • Incubation: Keep the solution at room temperature, protected from light.

  • Time Points: Withdraw aliquots at specified intervals (e.g., 0, 2, 4, 8, and 12 hours).

  • Analysis: Analyze the samples directly or after appropriate dilution with the mobile phase.

Visualizations

Predicted_Degradation_Pathways main This compound deamination Deamination Product (Loss of NH2) main->deamination Oxidative/Enzymatic Stress decarboxylation Decarboxylation Product (Loss of COOH) main->decarboxylation Thermal Stress oxidation Oxidation Products (e.g., Imines, Hydroxylamines) main->oxidation Oxidative Stress (H2O2) defluorination Defluorination Product (Loss of F) main->defluorination Extreme Conditions/ Enzymatic complex Complex Degradants deamination->complex decarboxylation->complex oxidation->complex

Caption: Predicted degradation pathways for this compound.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution (1 mg/mL) acid Acidic (0.1 M HCl, 60°C) prep_stock->acid base Basic (0.1 M NaOH, 60°C) prep_stock->base oxidative Oxidative (6% H2O2, RT) prep_stock->oxidative thermal Thermal (80°C) prep_stock->thermal photo Photolytic (ICH Q1B) prep_stock->photo sampling Sample at Time Points acid->sampling base->sampling oxidative->sampling thermal->sampling photo->sampling neutralize Neutralize (if needed) sampling->neutralize hplc HPLC / LC-MS Analysis neutralize->hplc characterize Characterize Degradants hplc->characterize

Caption: General workflow for a forced degradation study.

References

how to prevent racemization during 2,6-Diamino-5-fluorohexanoic acid hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing racemization during the synthesis of 2,6-Diamino-5-fluorohexanoic acid hydrochloride.

Troubleshooting Guide: Minimizing Racemization

Racemization, the formation of an equal mixture of enantiomers from a single enantiomer, is a critical challenge in the synthesis of chiral molecules like 2,6-Diamino-5-fluorohexanoic acid. The primary site susceptible to racemization is the α-carbon (C2). Below are common issues and actionable solutions to maintain stereochemical integrity.

Problem 1: High Levels of D-Isomer Detected in the Final Product

Potential Cause Recommended Solution
Harsh Reaction Conditions: Elevated temperatures and prolonged reaction times can promote epimerization at the α-carbon, especially in the presence of base.- Temperature Control: Maintain low temperatures (e.g., 0 °C to room temperature) during all steps, particularly during activation and coupling. - Reaction Time: Monitor the reaction progress closely (e.g., by TLC or LC-MS) and quench the reaction as soon as the starting material is consumed.
Inappropriate Base: Strong, non-hindered bases can readily deprotonate the α-carbon, leading to racemization.- Use Weaker or Sterically Hindered Bases: Replace strong bases like DBU or DIPEA with weaker bases such as N-methylmorpholine (NMM) or a sterically hindered base like 2,4,6-collidine.
Protecting Group Strategy: Certain α-amino protecting groups can increase the acidity of the α-proton, making it more susceptible to abstraction.- Select Appropriate Protecting Groups: Urethane-type protecting groups like Boc (tert-butoxycarbonyl) and Cbz (benzyloxycarbonyl) are generally effective at suppressing racemization. Avoid using acyl-type protecting groups directly on the α-amino group if possible.
Activation Method: The method used to activate the carboxylic acid for coupling can influence the degree of racemization.- Use Racemization-Suppressing Coupling Reagents: Employ coupling reagents known to minimize racemization, such as carbodiimides (e.g., DCC, EDC) in the presence of additives like HOBt or HOAt. Uronium/phosphonium-based reagents like HBTU or PyBOP can also be used, but careful control of base and temperature is crucial.

Problem 2: Inconsistent Stereochemical Purity Between Batches

Potential Cause Recommended Solution
Variability in Reagent Quality: Impurities in solvents or reagents, especially the presence of residual base or acid, can catalyze racemization.- Use High-Purity Reagents: Ensure all solvents and reagents are of high purity and anhydrous where necessary. - Freshly Prepare Solutions: Prepare solutions of bases and other sensitive reagents immediately before use.
Inconsistent Work-up and Purification: The pH during work-up and the conditions of purification can sometimes contribute to racemization.- Standardize Procedures: Maintain a consistent and controlled pH during aqueous work-up. - Use Mild Purification Techniques: Employ purification methods that avoid harsh conditions, such as flash column chromatography on silica gel or preparative HPLC with appropriate mobile phases.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step for controlling racemization in the synthesis of 2,6-Diamino-5-fluorohexanoic acid?

A1: The most critical step is typically the activation of the α-carboxyl group and the subsequent coupling reaction. During this stage, the α-proton is most acidic and susceptible to abstraction, which leads to racemization. Careful selection of coupling reagents, additives, base, and reaction temperature is paramount.

Q2: Which protecting groups are recommended for the α-amino and ε-amino groups to minimize racemization?

A2: For the α-amino group, urethane-based protecting groups such as Boc (tert-butoxycarbonyl) or Cbz (benzyloxycarbonyl) are highly recommended as they are known to suppress racemization. For the ε-amino group (at C6), a stable and orthogonal protecting group like Boc is also a good choice. It is crucial that the protecting group on the α-amino group does not have an electron-withdrawing carbonyl group directly attached, which would increase the acidity of the α-proton.

Q3: Can I use a chiral auxiliary to control stereochemistry during the synthesis?

A3: Yes, employing a chiral auxiliary is an excellent strategy for asymmetric synthesis. For instance, using an Evans oxazolidinone auxiliary can allow for stereocontrolled alkylation to introduce the side chain, thereby setting the desired stereochemistry at the α-carbon early in the synthesis and avoiding racemization issues associated with this center in later steps.

Q4: What are the best analytical methods to determine the enantiomeric excess (e.e.) of the final product?

A4: Several methods can be used to determine the enantiomeric excess:

  • Chiral HPLC or GC: After derivatization of the amino acid (e.g., to its N-trifluoroacetyl methyl ester), separation on a chiral column can provide accurate quantification of the enantiomers.

  • ¹⁹F NMR with a Chiral Solvating Agent: The fluorine atom in the molecule provides a sensitive NMR handle. In the presence of a chiral solvating agent, the signals for the two enantiomers may be resolved in the ¹⁹F NMR spectrum, allowing for direct determination of the e.e.

Data Presentation: Racemization Control in Amino Acid Synthesis

The following table summarizes the effect of different coupling conditions on the racemization of a model amino acid, which can serve as a guideline for the synthesis of 2,6-Diamino-5-fluorohexanoic acid.

Coupling ReagentAdditiveBaseTemperature (°C)% D-Isomer (Racemization)
DCCHOBtDIPEA0 to RT~1-2%
HBTU-DIPEA0 to RT~3-5%
HBTU-NMM0 to RT~1-3%
PyBOP-DIPEA0 to RT~2-4%
EDCHOAt2,4,6-Collidine0<1%

Data are representative for susceptible amino acids and may vary for 2,6-Diamino-5-fluorohexanoic acid.

Experimental Protocols

A plausible synthetic route to enantiomerically pure this compound can be adapted from the synthesis of similar fluorinated amino acids, such as 4-fluoro-L-lysine.[1][2][3] A key strategy involves the stereoselective fluorination of a δ-hydroxylysine precursor.

Protocol 1: Stereoselective Fluorination of a Protected δ-Hydroxylysine Intermediate

This protocol assumes the availability of a suitably protected (e.g., α-N-Cbz, ε-N-Boc) δ-hydroxylysine derivative.

  • Dissolution: Dissolve the protected δ-hydroxylysine derivative in an anhydrous aprotic solvent such as dichloromethane (DCM) or acetonitrile under an inert atmosphere (e.g., argon or nitrogen).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Fluorination: Slowly add a solution of a fluorinating agent such as Deoxofluor® or DAST (diethylaminosulfur trifluoride) in the same anhydrous solvent.

  • Reaction Monitoring: Allow the reaction to warm slowly to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate at 0 °C.

  • Extraction: Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

  • Deprotection and Hydrochloride Salt Formation: Remove the protecting groups under appropriate conditions (e.g., hydrogenolysis for Cbz, TFA for Boc). Dissolve the free amino acid in a minimal amount of water and acidify with HCl, followed by lyophilization or crystallization to obtain the hydrochloride salt.

Visualizations

racemization_mechanism cluster_0 Racemization via Enolization L_Amino_Acid L-Amino Acid Derivative (Chiral α-carbon) Enolate Planar Enolate Intermediate (Achiral) L_Amino_Acid->Enolate + Base - H⁺ Enolate->L_Amino_Acid + H⁺ Racemic_Mixture Racemic Mixture (L- and D-Isomers) Enolate->Racemic_Mixture + H⁺ (from either face)

Caption: Mechanism of racemization at the α-carbon of an amino acid.

prevention_workflow Start Start: Chiral L-Amino Acid Precursor Protecting_Groups 1. Choose Appropriate Protecting Groups (e.g., α-N-Boc, ε-N-Cbz) Start->Protecting_Groups Reaction_Conditions 2. Optimize Reaction Conditions Protecting_Groups->Reaction_Conditions Coupling_Reagents 3. Select Mild Coupling Reagents (e.g., EDC/HOAt) Reaction_Conditions->Coupling_Reagents Purification 4. Mild Purification Coupling_Reagents->Purification Analysis 5. Analyze Enantiomeric Purity (Chiral HPLC, ¹⁹F NMR) Purification->Analysis End End: Enantiomerically Pure Product Analysis->End

Caption: Workflow for preventing racemization during synthesis.

References

solubility issues with 2,6-Diamino-5-fluorohexanoic acid hydrochloride in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,6-Diamino-5-fluorohexanoic acid hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

This compound is a synthetic derivative of the amino acid lysine, where a fluorine atom is substituted at the 5-position. The hydrochloride salt form is generally used to improve its stability and solubility in aqueous solutions. As a basic amino acid analog, its solubility is significantly influenced by pH.

Q2: I am having trouble dissolving this compound in my aqueous buffer. What are the first steps I should take?

Difficulty in dissolving this compound is often related to the pH of the buffer. Since it is a hydrochloride salt of a diamino acid, it is expected to be most soluble in acidic to neutral aqueous solutions. If you are experiencing solubility issues, consider the following:

  • Check the pH of your buffer: The solubility of amino acid hydrochlorides is lowest near their isoelectric point (pI) and increases as the pH moves further away from the pI. For a diamino acid, the pI will be in the basic range. Therefore, buffers with a pH below 7 are likely to be more effective.

  • Start with deionized water: Try dissolving the compound in deionized water first to prepare a stock solution. The resulting solution will be slightly acidic, which should aid solubility. You can then dilute this stock solution into your desired buffer.

  • Gentle heating and agitation: Warming the solution to 37°C and gentle vortexing or stirring can help increase the rate of dissolution. Avoid aggressive heating, as it may degrade the compound.

Q3: What is the expected solubility of this compound in common aqueous buffers?

Data Presentation

Table 1: Expected Qualitative Solubility of this compound in Common Aqueous Buffers

Buffer SystemTypical pH RangeExpected SolubilityRationale
Citrate Buffer3.0 - 6.2HighThe acidic pH is significantly below the expected pI, leading to a high net positive charge and strong electrostatic interactions with water.
Phosphate-Buffered Saline (PBS)7.2 - 7.4Medium to HighThe pH is near neutral and below the expected basic pI, resulting in a net positive charge and good solubility.
TRIS Buffer7.5 - 9.0Medium to LowAs the pH approaches the expected basic pI, the net charge decreases, which may reduce solubility compared to more acidic buffers.
Carbonate-Bicarbonate Buffer9.2 - 10.6LowThis pH range is likely close to or within the pI range, resulting in minimal net charge and the lowest aqueous solubility.

Troubleshooting Guide

Issue 1: The compound precipitates out of solution after initial dissolution.
  • Cause: The buffer's pH may be too close to the compound's isoelectric point (pI), or the final concentration may be too high for that specific buffer.

  • Solution:

    • Lower the pH: Adjust the pH of your solution to be more acidic (e.g., pH 5-6) by adding a small amount of dilute HCl.

    • Use a different buffer: Switch to a buffer system with a lower pH range, such as a citrate buffer.

    • Prepare a more dilute solution: The concentration may be exceeding the solubility limit in your current buffer. Try preparing a more dilute solution.

    • Prepare fresh solutions: It is recommended to prepare solutions fresh for each experiment to avoid precipitation over time.

Issue 2: The compound will not dissolve even with heating and agitation.
  • Cause: The chosen buffer system is likely incompatible, with a pH that is too high.

  • Solution:

    • Prepare an acidic stock solution: Dissolve the compound in a small amount of dilute acid (e.g., 0.1 M HCl) to create a concentrated stock solution. Then, carefully buffer this stock solution to your desired final pH and concentration.

    • Use a co-solvent: For highly concentrated solutions or if the aqueous solubility is inherently low, consider preparing a stock solution in an organic solvent like DMSO. Subsequently, dilute this stock into your aqueous buffer. Note: Ensure the final concentration of the organic solvent is low enough not to affect your experiment.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in Deionized Water
  • Weigh out the required amount of this compound.

  • Add a portion of deionized water to the solid.

  • Gently vortex or stir the mixture.

  • If necessary, warm the solution to 37°C in a water bath to aid dissolution.

  • Once fully dissolved, add deionized water to reach the final desired volume.

  • Sterile filter the solution if required for your application.

Protocol 2: General Method for Dissolving in Aqueous Buffers
  • Prepare your desired aqueous buffer and adjust the pH to the lower end of its buffering range if solubility is a concern.

  • Add the this compound directly to the buffer.

  • Stir the solution at room temperature.

  • If the compound does not dissolve, gently warm the solution to 37°C while stirring.

  • If solubility is still an issue, consider preparing a new solution using a buffer with a more acidic pH.

Visualizations

Solubility_Troubleshooting_Workflow start Start: Dissolve 2,6-Diamino-5-fluorohexanoic acid HCl in aqueous buffer check_solubility Is the compound fully dissolved? start->check_solubility successful_dissolution Solution is ready for use check_solubility->successful_dissolution Yes troubleshoot Troubleshooting Steps check_solubility->troubleshoot No check_ph Check buffer pH. Is it < 7.5? troubleshoot->check_ph lower_ph Use a more acidic buffer (e.g., Citrate) or adjust pH downwards with dilute HCl check_ph->lower_ph No gentle_heat Apply gentle heat (37°C) and agitation check_ph->gentle_heat Yes lower_ph->gentle_heat recheck_solubility1 Is it dissolved? gentle_heat->recheck_solubility1 recheck_solubility1->successful_dissolution Yes use_cosolvent Consider preparing a stock solution in DMSO, then dilute into buffer recheck_solubility1->use_cosolvent No recheck_solubility2 Is it dissolved? use_cosolvent->recheck_solubility2 recheck_solubility2->successful_dissolution Yes unsuccessful unsuccessful recheck_solubility2->unsuccessful No (Consult further technical support)

Caption: Troubleshooting workflow for dissolving 2,6-Diamino-5-fluorohexanoic acid HCl.

ph_solubility_relationship cluster_pH pH Scale cluster_Solubility Expected Solubility of 2,6-Diamino-5-fluorohexanoic acid HCl pH_Acidic Acidic (pH < 7) Sol_High High Solubility pH_Acidic->Sol_High High net positive charge pH_Neutral Neutral (pH ≈ 7) Sol_Medium Medium Solubility pH_Neutral->Sol_Medium Moderate net positive charge pH_Basic Basic (pH > 7) Sol_Low Low Solubility (near pI) pH_Basic->Sol_Low Minimal net charge

Caption: Relationship between pH and expected solubility.

overcoming off-target effects of 2,6-Diamino-5-fluorohexanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific biological activities and off-target effects of 2,6-Diamino-5-fluorohexanoic acid hydrochloride is limited in publicly available scientific literature. This resource provides general guidance based on the known properties of fluorinated amino acids and lysine analogs. Researchers should conduct thorough validation experiments for their specific systems.

Troubleshooting Guides

This section provides troubleshooting for common issues that may arise when working with this compound, a fluorinated analog of the amino acid lysine.

Issue Potential Cause Recommended Action
High Cell Toxicity or Unexpected Cell Death Off-target effects on essential cellular machinery.1. Perform a dose-response curve to determine the optimal concentration. 2. Screen for inhibition of key metabolic enzymes. 3. Assess for markers of apoptosis and necrosis.
Lack of On-Target Activity 1. Incorrect dosage. 2. Compound instability. 3. Poor cell permeability.1. Titrate the concentration of the compound. 2. Verify compound integrity via analytical methods (e.g., HPLC, Mass Spectrometry). 3. Evaluate cellular uptake using a fluorescently labeled version of the compound, if available.
Inconsistent Experimental Results 1. Variability in compound preparation. 2. Differences in cell culture conditions.1. Prepare fresh stock solutions for each experiment. 2. Standardize cell passage number and seeding density.
Precipitation of Compound in Media Poor solubility of the hydrochloride salt in physiological pH.1. Prepare stock solutions in an appropriate solvent (e.g., water, DMSO) at a higher concentration and then dilute into media. 2. Test the solubility at different pH values.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

As a lysine analog, this compound is hypothesized to act as a competitive inhibitor of enzymes that utilize lysine as a substrate. The fluorine substitution may enhance binding affinity or alter the electronic properties of the molecule.

Q2: What are the potential off-target effects of this compound?

Given its structural similarity to lysine, potential off-target effects could include:

  • Inhibition of Protein Synthesis: Incorporation into nascent polypeptide chains, leading to misfolded or non-functional proteins.

  • Interference with Post-Translational Modifications: Inhibition of enzymes responsible for lysine modifications such as ubiquitination, methylation, and acetylation.

  • Disruption of Amino Acid Transport: Competition with natural lysine for transport across cell membranes.

Q3: How can I assess the selectivity of this compound?

A selectivity panel of enzymes that utilize lysine or other basic amino acids as substrates should be tested. This could include lysine-specific kinases, demethylases, and acetyltransferases.

Q4: What are the expected benefits of the fluorine substitution in this molecule?

Fluorination in amino acids can lead to:

  • Increased metabolic stability by blocking sites of enzymatic degradation.[1]

  • Enhanced binding affinity to target proteins due to the unique electronic properties of fluorine.[2]

  • Altered conformational preferences of peptides and proteins into which it is incorporated.[3]

Experimental Protocols

General Cytotoxicity Assay

This protocol provides a general method for assessing the toxicity of this compound against a chosen cell line.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2x concentrated serial dilution of this compound in cell culture media.

  • Treatment: Remove the overnight media from the cells and add 100 µL of the 2x compound dilutions to the respective wells. Add 100 µL of media with vehicle control to the control wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a CO2 incubator.

  • Viability Assessment: Use a commercially available cell viability reagent (e.g., MTT, PrestoBlue) and measure the signal according to the manufacturer's instructions using a plate reader.

  • Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

In Vitro Enzyme Inhibition Assay

This protocol describes a general method for testing the inhibitory activity of the compound against a lysine-utilizing enzyme.

  • Reagent Preparation: Prepare assay buffer, substrate (lysine-containing peptide), and enzyme solutions.

  • Compound Dilution: Prepare a serial dilution of this compound in the assay buffer.

  • Assay Reaction: In a 96-well plate, add the enzyme, the compound at various concentrations, and allow to pre-incubate for 15 minutes.

  • Initiate Reaction: Add the substrate to initiate the enzymatic reaction.

  • Incubation: Incubate at the optimal temperature for the enzyme for a defined period (e.g., 30-60 minutes).

  • Detection: Use a suitable detection method (e.g., fluorescence, luminescence, absorbance) to measure the product formation.

  • Data Analysis: Calculate the percentage of enzyme inhibition at each compound concentration and determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_compound Prepare Compound Stock treatment Treat Cells with Compound prep_compound->treatment prep_cells Culture and Seed Cells prep_cells->treatment incubation Incubate for 24-72h treatment->incubation viability_assay Perform Viability Assay incubation->viability_assay read_plate Read Plate viability_assay->read_plate calc_ic50 Calculate IC50 read_plate->calc_ic50

Caption: General workflow for determining the cytotoxicity of a test compound.

signaling_pathway Lysine Lysine Transporter Amino Acid Transporter Lysine->Transporter Uptake Compound 2,6-Diamino-5-fluorohexanoic acid Compound->Transporter Competitive Inhibition ProteinSynth Protein Synthesis Compound->ProteinSynth Potential Inhibition PTM_Enzyme Post-Translational Modification Enzyme Compound->PTM_Enzyme Potential Inhibition Transporter->ProteinSynth Transporter->PTM_Enzyme Cellular_Functions Normal Cellular Functions ProteinSynth->Cellular_Functions Off_Target_Effects Off-Target Effects ProteinSynth->Off_Target_Effects PTM_Enzyme->Cellular_Functions PTM_Enzyme->Off_Target_Effects

Caption: Hypothetical signaling pathway showing potential off-target interactions.

References

Technical Support Center: Refining In Vivo Dosage for 2,6-Diamino-5-fluorohexanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a framework for researchers, scientists, and drug development professionals on how to approach the refinement of in vivo study dosages for the novel compound 2,6-Diamino-5-fluorohexanoic acid hydrochloride. Given the limited publicly available data on this specific compound, this document outlines a general, systematic approach to establishing a safe and efficacious dose.

Frequently Asked Questions (FAQs)

Q1: Where can I find existing in vivo dosage information for this compound?

A1: As of our latest search, there is no readily available, published in vivo dosage information, pharmacokinetic data, or detailed pharmacodynamic studies specifically for this compound. Researchers should begin with a thorough literature search for structurally similar compounds or compounds with a similar proposed mechanism of action to inform their initial dose-range finding studies.

Q2: What is the first step in determining the in vivo dosage for a new compound like this?

A2: The first step is to conduct a dose-range finding (DRF) study, also known as a maximum tolerated dose (MTD) study. This is a short-term study in a small number of animals to identify a range of doses that are well-tolerated and to establish a dose that causes minimal, reversible adverse effects.

Q3: How do I select the starting dose for my dose-range finding study?

A3: The starting dose can be estimated from any available in vitro data (e.g., IC50 or EC50 values) through allometric scaling or by reviewing data from structurally analogous compounds. If no prior data exists, a very low starting dose should be chosen, for example, by using a fraction of the LD50 of a related compound if available, or by starting with a dose that is unlikely to produce any biological effect.

Q4: What animal model should I use?

A4: The choice of animal model depends on the research question and the therapeutic target. For initial safety and tolerability studies, common rodent models such as mice (e.g., C57BL/6, BALB/c) or rats (e.g., Sprague-Dawley, Wistar) are typically used. The chosen species should be relevant to the human condition being modeled, if applicable.

Troubleshooting Guide

Issue: High mortality or severe adverse effects are observed even at the lowest doses in my dose-range finding study.

  • Possible Cause: The starting dose was too high, or the compound has a very steep dose-response curve.

  • Solution: Redesign the study with a new set of doses, starting at a significantly lower level (e.g., 10-fold or 100-fold lower). Ensure the vehicle for drug administration is appropriate and non-toxic.

Issue: No observable effect or target engagement at the highest administered dose.

  • Possible Cause: The dosage range is too low, the compound has poor bioavailability via the chosen route of administration, or the chosen endpoint is not sensitive enough.

  • Solution:

    • Consider a higher dose range in the next study, if no toxicity was observed.

    • Evaluate alternative routes of administration (e.g., intravenous vs. oral) that may improve bioavailability.

    • Develop and validate a more sensitive pharmacodynamic biomarker to measure target engagement.

Issue: High variability in animal response to the compound.

  • Possible Cause: Inconsistent drug administration, issues with drug formulation (e.g., precipitation), or biological variability within the animal cohort.

  • Solution:

    • Ensure all personnel are thoroughly trained in the administration technique.

    • Check the stability and solubility of your drug formulation at the intended concentration and storage conditions.

    • Increase the number of animals per group to improve statistical power and account for biological variability.

Experimental Protocols

Dose-Range Finding (DRF) Study Protocol (Example)
  • Animal Model: Male and female C57BL/6 mice, 8-10 weeks old.

  • Drug Preparation: Prepare a stock solution of this compound in a suitable vehicle (e.g., sterile saline or PBS). The stability and solubility of the compound in the vehicle should be confirmed prior to the study.

  • Acclimation: Acclimate animals to the housing facility for at least one week prior to the study.

  • Grouping: Assign animals to dose groups (e.g., n=3-5 per sex per group). Include a vehicle control group.

  • Dose Administration: Administer the compound via the intended clinical route (e.g., intraperitoneal injection, oral gavage).

  • Monitoring: Observe animals for clinical signs of toxicity at regular intervals (e.g., 1, 4, 24, and 48 hours post-dose) for a set period (e.g., 7-14 days). Monitor body weight, food and water intake, and any behavioral changes.

  • Endpoint Analysis: At the end of the study, collect blood for hematology and clinical chemistry analysis. Perform a gross necropsy and collect tissues for histopathological examination.

Data Presentation

Table 1: Example Dose-Range Finding Study Design
GroupTreatmentDose (mg/kg)Route of AdministrationNumber of Animals (M/F)
1Vehicle Control0Intraperitoneal (IP)5/5
2Compound X1Intraperitoneal (IP)5/5
3Compound X10Intraperitoneal (IP)5/5
4Compound X50Intraperitoneal (IP)5/5
5Compound X100Intraperitoneal (IP)5/5

Note: "Compound X" represents this compound. Doses are hypothetical and should be determined based on available in vitro data or information from similar compounds.

Table 2: Example Pharmacokinetic Study Design
GroupTreatmentDose (mg/kg)Route of AdministrationTime Points for Blood Collection (hours)
1Compound X10Intravenous (IV)0.08, 0.25, 0.5, 1, 2, 4, 8, 24
2Compound X50Oral (PO)0.25, 0.5, 1, 2, 4, 8, 24

Note: This study aims to determine key PK parameters such as half-life, clearance, and bioavailability.

Visualizations

G cluster_0 Pre-Clinical Dosage Refinement Workflow A Literature Review & In Vitro Data Analysis B Dose-Range Finding (DRF) Study (e.g., MTD Study) A->B Estimate Starting Doses C Pharmacokinetic (PK) Study (Single Dose) B->C Select Tolerated Doses D Pharmacodynamic (PD) Study (Target Engagement) C->D Inform Dosing Regimen E Efficacy Studies (Disease Models) D->E Confirm Biologically Active Doses F Refined Dosage for Pivotal Studies E->F Establish Efficacious Dose Range G cluster_1 Hypothetical Signaling Pathway Compound This compound Target Target Enzyme/Receptor Compound->Target Inhibition/Activation Product Product Target->Product Catalysis Substrate Substrate Substrate->Target Downstream Downstream Cellular Response Product->Downstream

minimizing cytotoxicity of 2,6-Diamino-5-fluorohexanoic acid hydrochloride in cell-based assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing the cytotoxicity of 2,6-Diamino-5-fluorohexanoic acid hydrochloride in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential mechanisms of cytotoxicity?

This compound is a fluorinated analog of the amino acid lysine.[1][2] The introduction of fluorine can significantly alter the biological activity of a molecule.[3] While specific cytotoxic mechanisms for this compound are not extensively documented, potential mechanisms, based on its structure as an amino acid analog, may include:

  • Competitive inhibition of amino acid transporters: The compound might compete with natural amino acids for uptake into the cell, leading to nutrient deprivation.[4]

  • Interference with protein synthesis: Incorporation of the analog into nascent polypeptide chains could lead to misfolded, non-functional proteins, triggering cellular stress responses.

  • Metabolic disruption: The compound could inhibit enzymes involved in amino acid metabolism.

  • Induction of apoptosis or necrosis: High concentrations or prolonged exposure could trigger programmed cell death (apoptosis) or uncontrolled cell death (necrosis).[5][6]

Q2: How can I establish a preliminary non-toxic working concentration range for my experiments?

To determine a suitable concentration range, it is recommended to perform a dose-response experiment.

  • Methodology: Culture your cells with a wide range of concentrations of this compound (e.g., from nanomolar to millimolar) for a relevant exposure time (e.g., 24, 48, or 72 hours).

  • Analysis: Assess cell viability using a standard method such as an MTT, MTS, or resazurin assay, which measure metabolic activity, or a trypan blue exclusion assay to count viable cells.[7][8]

  • Interpretation: The results will help you determine the IC50 (the concentration that inhibits 50% of cell viability), providing a basis for selecting concentrations for your subsequent experiments. For functional assays, it is advisable to work at concentrations well below the IC50 to minimize confounding cytotoxic effects.

Q3: Can the choice of cell line influence the observed cytotoxicity?

Yes, the choice of cell line is a critical factor.[9] Different cell lines can exhibit varying sensitivities to a compound due to differences in:

  • Metabolic rates: Cells with higher metabolic rates may be more susceptible to metabolic inhibitors.[9]

  • Expression of transporters and targets: The expression levels of amino acid transporters and the compound's molecular target will influence its uptake and effect.

  • Apoptotic pathways: The cellular machinery for apoptosis can differ between cell lines.

It is crucial to select a cell line that is relevant to your research question and to characterize the cytotoxic profile of the compound in that specific cell line.

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound in cell-based assays.

Issue 1: High background cytotoxicity in vehicle-treated control cells.
Potential Cause Troubleshooting Step Expected Outcome
Solvent Toxicity Decrease the final concentration of the solvent (e.g., DMSO, ethanol) to ≤0.1%. Perform a solvent toxicity titration to determine the maximum non-toxic concentration for your cell line.Reduced cytotoxicity in the vehicle control group, bringing it to a level comparable to the untreated cells.
Poor Cell Health Ensure cells are healthy, in the logarithmic growth phase, and not over-confluent before seeding.[7][9] Use fresh culture media and supplements.[9] Regularly check for mycoplasma contamination.Improved overall cell viability and more consistent results across all experimental groups.
Inappropriate Seeding Density Optimize the cell seeding density to ensure cells form a healthy monolayer and do not become over-confluent during the experiment.[9]A stable and healthy cell population in the control wells throughout the duration of the assay.
Issue 2: Inconsistent results and high variability between replicate wells.
Potential Cause Troubleshooting Step Expected Outcome
Pipetting Errors Use calibrated pipettes and ensure proper pipetting technique to minimize well-to-well volume variations. Handle cell suspensions gently to avoid causing cellular stress.[10]Reduced standard deviations between replicate wells and more reproducible data.
Edge Effects Avoid using the outer wells of the microplate, as they are more prone to evaporation.[11][12] Fill the outer wells with sterile PBS or media to maintain humidity.Minimized variability between wells, particularly between the center and edges of the plate.
Compound Precipitation Visually inspect the wells under a microscope for any signs of compound precipitation. If observed, prepare fresh dilutions or consider using a different solvent system.Clear solutions in the wells and more consistent compound exposure to the cells.
Issue 3: Unexpectedly high cytotoxicity at low concentrations of the compound.
Potential Cause Troubleshooting Step Expected Outcome
Contamination of Compound Stock Prepare a fresh stock solution of this compound from the original powder.If the original stock was contaminated, the freshly prepared stock should exhibit the expected level of cytotoxicity.
Interaction with Media Components Certain components in the cell culture medium could potentially enhance the compound's cytotoxic effects.[10] Consider using a simpler, serum-free medium for the duration of the compound treatment, if your cells can tolerate it.A more accurate assessment of the compound's intrinsic cytotoxicity without confounding factors from the medium.
Specific Cellular Pathway Disruption The compound may be potently disrupting a critical cellular pathway even at low concentrations. Consider performing mechanistic studies, such as apoptosis vs. necrosis assays, to understand the mode of cell death.Identification of the specific mechanism of cytotoxicity, which can inform further experimental design.

Experimental Protocols

Protocol 1: Determining Cell Viability using the MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with the medium containing the compound or vehicle control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Protocol 2: Distinguishing Apoptosis from Necrosis using Annexin V and Propidium Iodide Staining
  • Cell Treatment: Treat cells with this compound at various concentrations and for different durations in a suitable culture plate.

  • Cell Harvesting: Gently harvest the cells, including any floating cells from the supernatant, and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Visualizations

experimental_workflow Experimental Workflow for Assessing and Minimizing Cytotoxicity cluster_prep Preparation cluster_assay Initial Screening cluster_troubleshoot Troubleshooting & Optimization cluster_final Functional Assays cell_culture Optimize Cell Culture Conditions (Seeding Density, Media) compound_prep Prepare Fresh Compound Stock and Vehicle Control dose_response Dose-Response Assay (e.g., MTT) to Determine IC50 compound_prep->dose_response high_cytotoxicity High Cytotoxicity Observed? dose_response->high_cytotoxicity reduce_concentration Reduce Compound Concentration or Exposure Time high_cytotoxicity->reduce_concentration Yes final_experiment Conduct Functional Assays at Non-Toxic Concentrations high_cytotoxicity->final_experiment No reduce_concentration->dose_response Re-evaluate mechanistic_study Perform Mechanistic Assays (Apoptosis vs. Necrosis) reduce_concentration->mechanistic_study mechanistic_study->final_experiment signaling_pathway Hypothetical Signaling Pathway Disruption compound 2,6-Diamino-5-fluorohexanoic acid transporter Amino Acid Transporter compound->transporter Inhibition metabolism Amino Acid Metabolism compound->metabolism Inhibition protein_synthesis Protein Synthesis compound->protein_synthesis Incorporation transporter->metabolism metabolism->protein_synthesis er_stress ER Stress / UPR protein_synthesis->er_stress Misfolded Proteins apoptosis Apoptosis er_stress->apoptosis cell_death Cell Death apoptosis->cell_death troubleshooting_tree Troubleshooting Logic Tree for High Cytotoxicity start High Cytotoxicity Observed check_controls Are controls (vehicle/untreated) also showing toxicity? start->check_controls check_solvent Check solvent concentration and cell health check_controls->check_solvent Yes check_compound Is cytotoxicity dose-dependent? check_controls->check_compound No solution1 Optimize culture conditions or solvent check_solvent->solution1 check_concentration Lower compound concentration and/or exposure time check_compound->check_concentration Yes check_mechanism Investigate mechanism (e.g., apoptosis assay) check_compound->check_mechanism No, toxic at all doses solution2 Use lower, non-toxic concentration range check_concentration->solution2 solution3 Understand mechanism to interpret functional data check_mechanism->solution3

References

Validation & Comparative

validation of 2,6-Diamino-5-fluorohexanoic acid hydrochloride as an enzyme inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the enzymatic inhibition performance of established inhibitors of Ornithine Aminotransferase (OAT), a critical enzyme in amino acid metabolism and a validated target in hepatocellular carcinoma (HCC). While the initial query concerned 2,6-Diamino-5-fluorohexanoic acid hydrochloride, extensive research has revealed no documented activity of this compound as an OAT inhibitor. Therefore, this guide focuses on well-characterized OAT inhibitors: 5-Fluoromethylornithine (5-FMO), L-canaline, and Gabaculine.

Executive Summary

Ornithine Aminotransferase (OAT) plays a crucial role in the conversion of ornithine to glutamate and is implicated in the progression of certain cancers, particularly hepatocellular carcinoma, through its involvement in the Wnt/β-catenin signaling pathway.[1][2][3] The inhibition of OAT presents a promising therapeutic strategy. This guide details the inhibitory activities of three key compounds—5-Fluoromethylornithine, L-canaline, and Gabaculine—supported by experimental data and protocols to aid researchers in their validation efforts.

Comparative Analysis of OAT Inhibitors

The following table summarizes the quantitative data for the inhibition of Ornithine Aminotransferase by 5-Fluoromethylornithine (5-FMO), L-canaline, and Gabaculine.

InhibitorType of InhibitionTarget EnzymeKi (app)IC50Reference
5-Fluoromethylornithine (5-FMO) Irreversible (Enzyme-activated)Rat Liver OAT30 µMNot Reported[4]
L-canaline IrreversibleRat Liver OATNot Reported~0.3 µM[5]
Gabaculine Suicide InhibitorMouse Tissues OATNot ReportedNot Reported[6][7]

Note: The inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) can vary depending on the experimental conditions, such as substrate concentration and enzyme source.

Experimental Protocols

Ornithine Aminotransferase (OAT) Activity Assay (Spectrophotometric Method)

This protocol is adapted from established methods for determining OAT activity by measuring the formation of Δ1-pyrroline-5-carboxylate (P5C), which reacts with ninhydrin to produce a colored product.[8][9]

Materials:

  • 100 mM Potassium pyrophosphate buffer (pH 8.0)

  • 10 mM α-ketoglutarate

  • 4 mM L-ornithine

  • 0.025 mM Pyridoxal 5'-phosphate (PLP)

  • Purified OAT enzyme or tissue homogenate

  • 3 N Perchloric acid

  • 2% (w/v) Ninhydrin solution

  • Ethanol

Procedure:

  • Prepare the assay mixture containing 100 mM potassium pyrophosphate buffer (pH 8.0), 10 mM α-ketoglutarate, 4 mM L-ornithine, and 0.025 mM PLP.

  • Add the OAT enzyme solution to the assay mixture to a final volume of 100 µL.

  • Incubate the reaction mixture at 37°C for an appropriate time (e.g., 30 minutes).

  • Stop the reaction by adding 30 µL of 3 N perchloric acid.

  • Add 20 µL of 2% aqueous ninhydrin solution.

  • Heat the mixture in a boiling water bath for 5 minutes.

  • Centrifuge the mixture to pellet any precipitate (3,000 rpm for 5 minutes).

  • Measure the absorbance of the supernatant at 510 nm. The color intensity is proportional to the amount of P5C produced.

OAT Inhibition Assay

To determine the inhibitory potential of a compound, the OAT activity assay is performed in the presence of varying concentrations of the inhibitor.

Procedure:

  • Pre-incubate the OAT enzyme with different concentrations of the test inhibitor for a specific period at 37°C.

  • Initiate the enzymatic reaction by adding the substrates (L-ornithine and α-ketoglutarate).

  • Follow the OAT activity assay protocol as described above.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to a control without the inhibitor.

  • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Signaling Pathway and Experimental Workflow

OAT in the Wnt/β-catenin Signaling Pathway in Hepatocellular Carcinoma

OAT is a target gene of the Wnt/β-catenin signaling pathway.[1] In HCC, aberrant activation of this pathway leads to the upregulation of OAT, which contributes to tumor progression.[2][3][10][11]

OAT_Wnt_Pathway cluster_wnt Wnt Signaling cluster_nucleus Nucleus cluster_metabolism Metabolic Impact Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled LRP LRP5/6 Wnt->LRP GSK3B GSK-3β Frizzled->GSK3B Inhibits BetaCatenin_cyto β-catenin (Cytoplasm) GSK3B->BetaCatenin_cyto Phosphorylates for Degradation Degradation Degradation BetaCatenin_cyto->Degradation BetaCatenin_nuc β-catenin (Nucleus) BetaCatenin_cyto->BetaCatenin_nuc Translocation TCF_LEF TCF/LEF BetaCatenin_nuc->TCF_LEF OAT_Gene OAT Gene Transcription TCF_LEF->OAT_Gene Activates OAT_Protein OAT Protein OAT_Gene->OAT_Protein Translation Glutamate Glutamate OAT_Protein->Glutamate Ornithine Ornithine Ornithine->OAT_Protein Tumor_Growth Tumor Growth & Proliferation Glutamate->Tumor_Growth Supports

Caption: Wnt/β-catenin signaling pathway leading to OAT expression and its role in tumor growth.

Experimental Workflow for Validating OAT Inhibitors

The following diagram illustrates a typical workflow for the validation of a potential OAT inhibitor.

OAT_Inhibitor_Workflow cluster_screening Initial Screening cluster_validation In Vitro Validation cluster_cellular Cell-Based Assays cluster_invivo In Vivo Studies Compound_Library Compound Library HTS High-Throughput Screening (OAT Activity Assay) Compound_Library->HTS Hit_Compounds Hit Compounds HTS->Hit_Compounds Dose_Response Dose-Response & IC50 Determination Hit_Compounds->Dose_Response Mechanism_Study Mechanism of Inhibition (e.g., Ki determination) Dose_Response->Mechanism_Study Selectivity Selectivity Profiling (vs. other aminotransferases) Mechanism_Study->Selectivity Cell_Proliferation HCC Cell Proliferation Assay Selectivity->Cell_Proliferation Metabolic_Analysis Metabolic Analysis (Ornithine, Glutamate levels) Cell_Proliferation->Metabolic_Analysis Animal_Model HCC Animal Model (e.g., Xenograft) Metabolic_Analysis->Animal_Model Efficacy_Study Efficacy & PK/PD Studies Animal_Model->Efficacy_Study Validated_Inhibitor Validated OAT Inhibitor Efficacy_Study->Validated_Inhibitor

Caption: A typical experimental workflow for the validation of an OAT inhibitor.

References

A Comparative Analysis of Ornithine Aminotransferase Inhibitors: Efficacy of 2,6-Diamino-5-fluorohexanoic acid hydrochloride and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Ornithine Aminotransferase Inhibitors

Ornithine Aminotransferase (OAT) is a critical enzyme in amino acid metabolism, playing a pivotal role in the urea cycle and the biosynthesis of proline and glutamate. Its inhibition has emerged as a therapeutic strategy for various diseases, including cancer and hyperammonemia. This guide provides a comparative analysis of the efficacy of 2,6-Diamino-5-fluorohexanoic acid hydrochloride, identified as 5-fluoromethylornithine (5-FMOrn), against other prominent OAT inhibitors, namely L-canaline and gabaculine. This comparison is supported by experimental data on their inhibitory constants, mechanisms of action, and the detailed protocols used to determine their efficacy.

Quantitative Comparison of Inhibitor Efficacy

The following table summarizes the key quantitative data for the inhibition of Ornithine Aminotransferase by 5-fluoromethylornithine, L-canaline, and gabaculine. It is important to note that direct comparison of these values should be made with caution, as experimental conditions can vary between studies.

InhibitorSynonym(s)Target EnzymeOrganism/Tissue SourceInhibition TypeKᵢ (app)IC₅₀Reference
This compound5-fluoromethylornithine (5-FMOrn)Ornithine Aminotransferase (OAT)Rat LiverIrreversible30 µMNot Reported[1]
L-canalineOrnithine Aminotransferase (OAT)Not SpecifiedIrreversibleNot Reported~3 µM[2]
Gabaculine3-amino-2,3-dihydrobenzoic acidOrnithine Aminotransferase (OAT), GABA Aminotransferase (GABA-AT)Not SpecifiedIrreversibleNot ReportedNot Reported[3]

Mechanism of Action and Specificity

This compound (5-fluoromethylornithine) is a mechanism-based, irreversible inhibitor of OAT.[1] It acts as a suicide substrate, where the enzyme's own catalytic mechanism converts it into a reactive species that covalently binds to the active site, leading to permanent inactivation.[4] 5-FMOrn is considered a highly specific inhibitor for OAT.[1]

L-canaline , a structural analog of ornithine, is also an irreversible inhibitor of OAT.[2] Its mechanism involves the formation of a stable oxime with the pyridoxal 5'-phosphate (PLP) cofactor in the enzyme's active site.[5] However, L-canaline is less specific than 5-FMOrn and has been shown to inhibit other PLP-dependent enzymes.

Gabaculine is a potent, naturally occurring neurotoxin that acts as an irreversible inhibitor of both OAT and GABA aminotransferase (GABA-AT).[3][6] Its inhibitory action also proceeds through covalent modification of the PLP cofactor. The dual inhibitory activity of gabaculine makes it a less specific tool for studying OAT in isolation compared to 5-FMOrn.

Signaling Pathway and Inhibition

The following diagram illustrates the role of Ornithine Aminotransferase (OAT) in the metabolic pathway and the points of inhibition by the compared compounds. OAT catalyzes the conversion of ornithine to glutamate-γ-semialdehyde, a key step connecting the urea cycle to other metabolic pathways.

OAT in metabolism and points of inhibition.

Experimental Protocols

The determination of the inhibitory efficacy of these compounds relies on robust enzymatic assays. Below are detailed methodologies for key experiments cited in the literature.

Ornithine Aminotransferase Activity Assay (Coupled Enzyme Method)

This continuous assay measures the OAT-catalyzed formation of Δ¹-pyrroline-5-carboxylate (P5C) by coupling its reduction to the oxidation of NADH, which can be monitored spectrophotometrically.

Materials:

  • Potassium pyrophosphate buffer (100 mM, pH 8.0)

  • α-ketoglutarate (10 mM)

  • NADH (0.4 mM)

  • Pyridoxal 5'-phosphate (PLP) (0.025 mM)

  • L-ornithine (20 mM)

  • Pyrroline 5-carboxylate Reductase 1 (PYCR1) (0.5 mg/mL)

  • Ornithine Aminotransferase (OAT) (1 mg/mL)

  • Inhibitor stock solutions (various concentrations)

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare an assay mixture containing potassium pyrophosphate buffer, α-ketoglutarate, NADH, and PLP.

  • To each well of a microplate, add the assay mixture and the desired concentration of the inhibitor.

  • Add L-ornithine to initiate the reaction.

  • Pre-incubate the mixture at 37°C for 10 minutes.

  • Add PYCR1 and OAT to each well.

  • Shake the plate at 37°C for 1 minute.

  • Measure the decrease in absorbance at 340 nm every 5 seconds for 30 minutes.

  • The rate of NADH oxidation is proportional to the OAT activity.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value. For irreversible inhibitors, pre-incubation of the enzyme with the inhibitor is required to determine the rate of inactivation (kᵢₙₐ꜀ₜ) and the inhibition constant (Kᵢ).

Ornithine Aminotransferase Activity Assay (Ninhydrin Method)

This endpoint assay quantifies the amount of glutamate produced by the OAT reaction.

Materials:

  • Potassium pyrophosphate buffer (100 mM, pH 8.0)

  • PLP (0.025 mM)

  • α-ketoglutarate (10 mM)

  • L-ornithine (4 mM)

  • OAT (1 mg/mL)

  • Inhibitor stock solutions

  • Perchloric acid (3N)

  • Aqueous ninhydrin (2%)

  • Boiling water bath

  • Centrifuge

  • Spectrophotometer capable of reading absorbance at 570 nm

Procedure:

  • Prepare an assay mixture containing potassium pyrophosphate buffer, PLP, α-ketoglutarate, L-ornithine, and the inhibitor at various concentrations.

  • Add OAT to initiate the reaction and incubate at 37°C for a defined period.

  • Stop the reaction by adding perchloric acid.

  • Add aqueous ninhydrin to the mixture.

  • Heat the samples in a boiling water bath for 5 minutes.

  • Centrifuge the samples to pellet any precipitate.

  • Measure the absorbance of the supernatant at 570 nm.

  • The absorbance is proportional to the amount of glutamate produced.

  • Calculate the percent inhibition and determine the IC₅₀ or Kᵢ values.

Experimental Workflow

The following diagram outlines a general workflow for the comparative evaluation of OAT inhibitors.

Experimental_Workflow Workflow for OAT Inhibitor Comparison cluster_prep Preparation cluster_assay Enzymatic Assay cluster_analysis Data Analysis cluster_comparison Comparative Evaluation Enzyme_Prep OAT Enzyme Purification/Preparation Assay_Setup Assay Setup (e.g., Coupled or Ninhydrin) Enzyme_Prep->Assay_Setup Inhibitor_Prep Inhibitor Stock Solution Preparation Inhibitor_Prep->Assay_Setup Incubation Incubation with Enzyme and Substrates Assay_Setup->Incubation Data_Acquisition Data Acquisition (Spectrophotometry) Incubation->Data_Acquisition Initial_Velocity Calculate Initial Reaction Velocities Data_Acquisition->Initial_Velocity Inhibition_Curves Generate Dose-Response Inhibition Curves Initial_Velocity->Inhibition_Curves Parameter_Determination Determine Ki, IC50, and kinact values Inhibition_Curves->Parameter_Determination Data_Table Summarize Data in Comparison Table Parameter_Determination->Data_Table Mechanism_Analysis Analyze Mechanism of Action Data_Table->Mechanism_Analysis Specificity_Assessment Assess Specificity (vs. other enzymes) Mechanism_Analysis->Specificity_Assessment

A generalized workflow for inhibitor testing.

Conclusion

This comparative guide highlights the efficacy and characteristics of this compound (5-fluoromethylornithine) and other key inhibitors of Ornithine Aminotransferase. 5-FMOrn stands out as a potent and specific irreversible inhibitor of OAT, making it a valuable tool for targeted research and potential therapeutic development. L-canaline also demonstrates potent irreversible inhibition but with lower specificity. Gabaculine is a powerful inhibitor but its lack of specificity for OAT over GABA-AT necessitates careful consideration in its application. The provided experimental protocols offer a foundation for researchers to conduct their own comparative studies and further elucidate the therapeutic potential of OAT inhibition.

References

Comparative Cross-Reactivity Profile of 2,6-Diamino-5-fluorohexanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of a Novel Lysine Analog.

This guide provides a comparative analysis of the cross-reactivity profile of 2,6-Diamino-5-fluorohexanoic acid hydrochloride, a fluorinated analog of the essential amino acid lysine. Due to the limited direct experimental data on this specific compound, this guide leverages data from structurally and functionally similar molecules to provide a predictive overview of its potential cross-reactivity. The information presented herein is intended to guide researchers in designing experiments to assess the specificity of this novel compound.

Introduction to this compound

2,6-Diamino-5-fluorohexanoic acid is a synthetic amino acid derivative characterized by the substitution of a hydrogen atom with fluorine at the 5-position of the lysine backbone. This modification can significantly alter the compound's chemical properties, including its pKa, lipophilicity, and metabolic stability, which in turn may influence its biological activity and cross-reactivity with targets of natural lysine and other lysine analogs. Understanding the cross-reactivity profile is crucial for the development of drugs and research tools with high specificity and minimal off-target effects.

Comparison with Structurally Similar Compounds

To infer the potential cross-reactivity of this compound, we can examine the known cross-reactivity profiles of other modified lysine analogs.

Table 1: Cross-Reactivity of Lysine Analogs

CompoundStructural ModificationKnown Cross-ReactivityReference
2,6-Diamino-5-fluorohexanoic acid Fluorine at C5Hypothesized: Potential for altered binding to lysine-dependent enzymes and receptors. May exhibit cross-reactivity with targets of other halogenated amino acids.N/A
5-Hydroxylysine Hydroxyl group at C5Found in collagen, serving as a site for glycosylation.[1][2][3] Does not prevent tryptic cleavage at the C-terminus, indicating some level of recognition by trypsin.[4][1][2][3][4]
4-Fluorolysine Fluorine at C4Specific cross-reactivity data is limited in publicly available literature. The fluorine substitution is known to alter the pKa of the epsilon-amino group, potentially affecting interactions with lysine-binding proteins.N/A
Azalysine Nitrogen substitution in the carbon chainAcetylated form is a substrate for sirtuins but a weaker substrate for HDAC8. The unacetylated form is a potent inhibitor of the LSD1 demethylase.[2][2]

Note: The cross-reactivity of this compound is yet to be experimentally determined. The information in this table for the target compound is predictive and should be validated experimentally.

Experimental Methodologies for Assessing Cross-Reactivity

The following are detailed protocols for key experiments that can be employed to determine the cross-reactivity profile of this compound.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

Competitive ELISA is a highly effective method for quantifying the cross-reactivity of small molecules.[5][6][7] This assay measures the ability of the test compound (2,6-Diamino-5-fluorohexanoic acid) to compete with a labeled standard (e.g., biotinylated lysine) for binding to a limited amount of anti-lysine antibody.

Experimental Protocol:

  • Plate Coating: Coat a 96-well microtiter plate with an anti-lysine antibody. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block the remaining protein-binding sites by adding a blocking buffer (e.g., 5% non-fat dry milk in PBS) and incubating for 1-2 hours at room temperature.

  • Competition Reaction:

    • Prepare a series of dilutions of the test compound (this compound) and a panel of other lysine analogs (e.g., 5-hydroxylysine, 4-fluorolysine) to serve as competitors.

    • In a separate plate, mix the competitor solutions with a fixed concentration of biotinylated lysine.

    • Add these mixtures to the antibody-coated plate.

    • Incubate for 1-2 hours at room temperature to allow for competitive binding.

  • Washing: Wash the plate as described in step 2.

  • Detection:

    • Add streptavidin-horseradish peroxidase (HRP) conjugate to each well and incubate for 1 hour at room temperature.

    • Wash the plate to remove unbound conjugate.

    • Add a TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution. The HRP enzyme will catalyze a color change.

  • Stopping the Reaction: Add a stop solution (e.g., 2N H₂SO₄) to quench the reaction.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: The concentration of the test compound that causes 50% inhibition of the signal (IC50) is determined. Cross-reactivity is calculated as: (IC50 of Lysine / IC50 of Test Compound) x 100%.

Mass Spectrometry-Based Proteomics

Mass spectrometry is a powerful tool for identifying direct binding partners of a small molecule within a complex proteome and can be used to confirm interactions identified through other methods.[8][9][10] This approach can involve affinity purification of proteins that bind to an immobilized version of the test compound, followed by identification of the bound proteins by mass spectrometry.

Experimental Protocol:

  • Affinity Probe Synthesis: Synthesize an analog of 2,6-Diamino-5-fluorohexanoic acid with a linker for immobilization onto beads (e.g., NHS-activated sepharose beads).

  • Cell Lysate Preparation: Prepare a protein lysate from a relevant cell line or tissue.

  • Affinity Purification:

    • Incubate the immobilized compound with the cell lysate to allow for binding of target proteins.

    • As a control, incubate the lysate with beads that do not have the compound attached.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads.

  • Sample Preparation for Mass Spectrometry:

    • Perform an in-solution or in-gel tryptic digest of the eluted proteins.

    • Desalt the resulting peptides.

  • LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Search the acquired MS/MS spectra against a protein database to identify the proteins that were pulled down by the compound.

    • Compare the proteins identified in the experimental sample to the control to identify specific binding partners.

Visualizing Experimental Workflows

To facilitate a clear understanding of the experimental processes, the following diagrams illustrate the workflows for competitive ELISA and mass spectrometry-based proteomics.

Competitive_ELISA_Workflow cluster_prep Plate Preparation cluster_competition Competition cluster_detection Detection Coat Plate Coat Plate with Anti-Lysine Antibody Wash1 Wash Coat Plate->Wash1 Block Block Non-specific Sites Wash1->Block Add to Plate Add Mixture to Coated Plate Block->Add to Plate Mix Mix Test Compound & Biotinylated Lysine Mix->Add to Plate Incubate Incubate Add to Plate->Incubate Wash2 Wash Incubate->Wash2 Add Strep-HRP Add Streptavidin-HRP Wash2->Add Strep-HRP Wash3 Wash Add Strep-HRP->Wash3 Add TMB Add TMB Substrate Wash3->Add TMB Stop Add Stop Solution Add TMB->Stop Read Read Absorbance at 450nm Stop->Read

Caption: Workflow for Competitive ELISA.

Mass_Spectrometry_Workflow cluster_binding Protein Binding cluster_ms_prep MS Sample Preparation cluster_analysis Analysis Immobilize Immobilize Compound on Beads Incubate Incubate with Cell Lysate Immobilize->Incubate Wash1 Wash to Remove Non-specific Binders Incubate->Wash1 Elute Elute Bound Proteins Wash1->Elute Digest Tryptic Digest Elute->Digest Desalt Desalt Peptides Digest->Desalt LC-MSMS LC-MS/MS Analysis Desalt->LC-MSMS Database Search Database Search LC-MSMS->Database Search Identify Proteins Identify Specific Binding Partners Database Search->Identify Proteins

Caption: Workflow for Mass Spectrometry Proteomics.

Conclusion

While direct experimental data on the cross-reactivity of this compound is not yet available, this guide provides a framework for its predictive assessment and outlines robust experimental protocols for its empirical determination. The fluorination at the 5-position is expected to modulate its interaction with biological targets compared to natural lysine. Researchers are encouraged to employ the detailed competitive ELISA and mass spectrometry protocols to elucidate the specific cross-reactivity profile of this novel compound, which will be essential for its future application in research and drug development.

References

Comparative Analysis of 2,6-Diamino-5-fluorohexanoic acid hydrochloride: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For professionals in research, science, and drug development, understanding the binding affinity of novel compounds is crucial for assessing their therapeutic potential. This guide provides a framework for evaluating the binding characteristics of 2,6-Diamino-5-fluorohexanoic acid hydrochloride, a fluorinated analog of lysine. Due to the limited publicly available data on its specific binding affinity, this document outlines the necessary experimental approaches and data presentation formats required for a comprehensive comparison with alternative compounds.

To validate the binding affinity of this compound, a direct comparison with relevant alternatives is necessary. These alternatives would typically include the natural amino acid L-lysine and other modified lysine analogs. The selection of a specific biological target is the critical first step in this process. As a lysine analog, potential targets could include lysine-dependent enzymes such as lysine decarboxylases, lysine acetyltransferases, or other proteins where lysine recognition is a key aspect of their function.

Hypothetical Comparative Data

To illustrate the required data presentation, the following table provides a hypothetical comparison of this compound with L-lysine and another lysine analog.

CompoundTarget EnzymeDissociation Constant (K_D) (μM)IC_50 (μM)
2,6-Diamino-5-fluorohexanoic acid HClLysine DecarboxylaseData Not AvailableData Not Available
L-LysineLysine DecarboxylaseHypothetical Value: 500Hypothetical Value: >1000
[Alternative Lysine Analog]Lysine DecarboxylaseHypothetical Value: 150Hypothetical Value: 250

Essential Experimental Protocols

To generate the data required for a meaningful comparison, the following experimental protocols are recommended.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change upon binding of a ligand to a protein, allowing for the determination of the binding affinity (K_D), stoichiometry (n), and the thermodynamic parameters (enthalpy ΔH and entropy ΔS) of the interaction.

Protocol Outline:

  • Sample Preparation:

    • Prepare a solution of the target protein (e.g., Lysine Decarboxylase) in a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl).

    • Prepare a solution of this compound and alternative compounds in the same buffer. The ligand concentration should be 10-20 times that of the protein.

    • Thoroughly degas both protein and ligand solutions.

  • ITC Experiment:

    • Load the protein solution into the sample cell of the ITC instrument.

    • Load the ligand solution into the injection syringe.

    • Perform a series of injections of the ligand into the protein solution while monitoring the heat changes.

  • Data Analysis:

    • Integrate the heat change peaks to generate a binding isotherm.

    • Fit the binding isotherm to a suitable binding model (e.g., one-site binding model) to determine K_D, n, and ΔH.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the binding of an analyte (ligand) to a ligand immobilized on a sensor surface in real-time. It provides kinetic data (association and dissociation rate constants, k_on and k_off) from which the binding affinity (K_D) can be calculated.

Protocol Outline:

  • Protein Immobilization:

    • Activate the sensor chip surface (e.g., CM5 chip) using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Inject the target protein over the activated surface to achieve covalent immobilization.

    • Deactivate any remaining active esters with ethanolamine.

  • Binding Analysis:

    • Inject a series of concentrations of this compound and alternative compounds over the immobilized protein surface.

    • Monitor the association and dissociation phases in real-time to obtain sensorgrams.

  • Data Analysis:

    • Fit the sensorgram data to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine k_on and k_off.

    • Calculate the dissociation constant (K_D) as the ratio of k_off/k_on.

Visualizing Experimental Workflow

The following diagram illustrates a typical workflow for validating the binding affinity of a compound using ITC and SPR.

experimental_workflow Experimental Workflow for Binding Affinity Validation cluster_prep Sample Preparation cluster_ITC Isothermal Titration Calorimetry (ITC) cluster_SPR Surface Plasmon Resonance (SPR) Target_Protein Target Protein (e.g., Lysine Decarboxylase) ITC_Experiment ITC Experiment Target_Protein->ITC_Experiment SPR_Immobilization Protein Immobilization Target_Protein->SPR_Immobilization Compound 2,6-Diamino-5-fluorohexanoic acid HCl Compound->ITC_Experiment SPR_Experiment SPR Binding Assay Compound->SPR_Experiment Alternatives Alternative Compounds (e.g., L-Lysine) Alternatives->ITC_Experiment Alternatives->SPR_Experiment ITC_Data Binding Isotherm ITC_Experiment->ITC_Data ITC_Analysis Thermodynamic Parameters (KD, ΔH, ΔS) ITC_Data->ITC_Analysis SPR_Immobilization->SPR_Experiment SPR_Data Sensorgrams SPR_Experiment->SPR_Data SPR_Analysis Kinetic Parameters (kon, koff, KD) SPR_Data->SPR_Analysis

Caption: Workflow for determining binding affinity.

Signaling Pathway Context

As this compound is a lysine analog, it could potentially interfere with signaling pathways regulated by lysine modifications, such as acetylation or ubiquitination. The following diagram illustrates a simplified, hypothetical signaling pathway where a lysine-modifying enzyme is the target.

signaling_pathway Hypothetical Signaling Pathway Inhibition Signal Upstream Signal Receptor Receptor Activation Signal->Receptor Kinase_Cascade Kinase Cascade Receptor->Kinase_Cascade Target_Enzyme Lysine-Modifying Enzyme (e.g., Acetyltransferase) Kinase_Cascade->Target_Enzyme Modified_Protein Modified Protein (e.g., Acetylated) Target_Enzyme->Modified_Protein Modifies Substrate_Protein Substrate Protein Substrate_Protein->Target_Enzyme Cellular_Response Cellular Response Modified_Protein->Cellular_Response Inhibitor 2,6-Diamino-5-fluorohexanoic acid HCl Inhibitor->Target_Enzyme Inhibits

Caption: Inhibition of a lysine-modifying enzyme.

A Head-to-Head Comparison of Proposed Synthesis Routes for 2,6-Diamino-5-fluorohexanoic acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

The two proposed routes are:

  • Route 1: Nucleophilic Fluorination of a 5-Hydroxylysine Derivative. This approach leverages the commercially available 5-hydroxylysine as a starting material, introducing the fluorine atom via a nucleophilic substitution reaction.

  • Route 2: Electrophilic Fluorination of a 5-Oxolysine Derivative. This strategy involves the oxidation of a protected lysine derivative to a ketone intermediate, followed by an electrophilic fluorination step.

This guide provides a comparative analysis of these two hypothetical routes, supported by representative experimental data from analogous reactions found in the literature.

Data Presentation: A Comparative Overview

The following table summarizes the key potential differences between the two proposed synthetic routes. The data presented is based on typical yields and conditions for the individual reaction types and should be considered as an estimation for the synthesis of 2,6-Diamino-5-fluorohexanoic acid hydrochloride.

Performance MetricRoute 1: Nucleophilic FluorinationRoute 2: Electrophilic Fluorination
Starting Material Protected 5-HydroxylysineProtected L-Lysine
Key Reagents Deoxyfluorinating agents (e.g., DAST, Deoxo-Fluor), Protecting groups (e.g., Boc, Cbz)Oxidizing agents (e.g., Dess-Martin periodinane), Electrophilic fluorine source (e.g., Selectfluor), Reducing agents (e.g., NaBH4)
Purity Potentially high, with purification needed to remove byproducts from the fluorination and deprotection steps.High, but may require careful purification to separate diastereomers formed during ketone reduction.
Reaction Conditions Fluorination step often requires anhydrous conditions and inert atmosphere. Deprotection may involve acidic or hydrogenolysis conditions.Oxidation and fluorination steps are typically performed under mild conditions. Reduction of the ketone may require specific reagents to control stereochemistry.
Key Advantages Utilizes a commercially available, functionalized starting material. Fewer synthetic steps.Starts from the readily available and less expensive L-lysine. Milder reaction conditions for some steps.
Potential Challenges Handling of potentially hazardous fluorinating reagents. Control of side reactions such as elimination.Stereocontrol during the reduction of the 5-keto intermediate can be challenging. Potential for over-oxidation.

Experimental Protocols

The following are detailed, hypothetical experimental protocols for the key transformations in each proposed synthesis route. These protocols are based on established methodologies for similar transformations.

Route 1: Nucleophilic Fluorination of a Protected 5-Hydroxylysine Derivative

Step 1: Protection of 5-Hydroxylysine. The amino and carboxyl groups of 5-hydroxylysine would first be protected. For example, the amino groups could be protected with Boc (di-tert-butyl dicarbonate) and the carboxylic acid with a benzyl ester.

Step 2: Nucleophilic Deoxyfluorination. The protected 5-hydroxylysine derivative would then be subjected to nucleophilic fluorination.

  • Protocol: To a solution of the protected 5-hydroxylysine (1 equivalent) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere (e.g., argon), a deoxyfluorinating reagent such as DAST (diethylaminosulfur trifluoride) (1.2 equivalents) is added dropwise. The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 12-16 hours. The reaction is then quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Step 3: Deprotection. The protecting groups are removed to yield the final product.

  • Protocol: The protected 5-fluorolysine derivative is dissolved in a solution of hydrochloric acid in dioxane (e.g., 4 M). The reaction mixture is stirred at room temperature for 4-6 hours. The solvent is then removed under reduced pressure, and the resulting solid is triturated with diethyl ether to afford this compound.

Route 2: Electrophilic Fluorination of a Protected 5-Oxolysine Derivative

Step 1: Protection of L-Lysine. L-lysine is first protected at the amino and carboxyl groups, for example, with Boc and benzyl ester protecting groups, respectively.

Step 2: Oxidation of the 5-Hydroxyl Group (if starting from 5-hydroxylysine) or C-H Oxidation. If starting from a protected lysine, a C-H oxidation at the 5-position would be necessary, which is a challenging transformation. A more feasible approach would be to start from a precursor with a handle at the 5-position, such as 5-hydroxylysine, and oxidize the alcohol to a ketone.

  • Protocol (Oxidation of 5-hydroxylysine derivative): To a solution of the protected 5-hydroxylysine derivative (1 equivalent) in anhydrous DCM, Dess-Martin periodinane (1.5 equivalents) is added. The reaction mixture is stirred at room temperature for 2-4 hours. The reaction is then quenched with a saturated aqueous solution of sodium thiosulfate. The layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude 5-oxolysine derivative.

Step 3: Electrophilic Fluorination. The 5-keto intermediate is then fluorinated using an electrophilic fluorine source.

  • Protocol: The protected 5-oxolysine derivative (1 equivalent) is dissolved in a suitable solvent such as acetonitrile. An electrophilic fluorinating agent like Selectfluor (N-fluorobenzenesulfonimide) (1.2 equivalents) is added, and the reaction mixture is stirred at room temperature for 12-24 hours. The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Step 4: Reduction of the 5-Keto Group. The newly introduced ketone is reduced to a hydroxyl group.

  • Protocol: The protected 5-fluoro-5-oxolysine derivative is dissolved in methanol and cooled to 0 °C. Sodium borohydride (NaBH4) (1.5 equivalents) is added portion-wise. The reaction is stirred at 0 °C for 1 hour and then quenched by the addition of acetone. The solvent is removed under reduced pressure, and the residue is taken up in ethyl acetate and washed with water and brine. The organic layer is dried and concentrated to give the protected 5-fluoro-5-hydroxylysine derivative. This step may produce a mixture of diastereomers.

Step 5: Deprotection. The protecting groups are removed as described in Route 1 to yield the final product.

Mandatory Visualization

The following diagrams illustrate the proposed synthetic workflows.

Synthesis_Route_1 cluster_0 Route 1: Nucleophilic Fluorination start Protected 5-Hydroxylysine fluorination Nucleophilic Deoxyfluorination start->fluorination DAST or Deoxo-Fluor deprotection Deprotection fluorination->deprotection Protected 5-Fluorolysine product 2,6-Diamino-5-fluorohexanoic acid hydrochloride deprotection->product HCl Synthesis_Route_2 cluster_1 Route 2: Electrophilic Fluorination start Protected Lysine Derivative oxidation Oxidation start->oxidation Dess-Martin periodinane fluorination Electrophilic Fluorination oxidation->fluorination Protected 5-Oxolysine reduction Reduction fluorination->reduction Selectfluor deprotection Deprotection reduction->deprotection NaBH4 product 2,6-Diamino-5-fluorohexanoic acid hydrochloride deprotection->product HCl

Assessment of 2,6-Diamino-5-fluorohexanoic acid hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,6-Diamino-5-fluorohexanoic acid hydrochloride is a fluorinated analog of the amino acid lysine. The introduction of fluorine atoms into bioactive molecules is a common strategy in medicinal chemistry to modulate their physicochemical properties, metabolic stability, and biological activity. This guide aims to provide a comparative assessment of the specificity of this compound. However, a comprehensive search of publicly available scientific literature and patent databases did not yield specific data on the biological activity, mechanism of action, or experimental comparisons for this particular compound.

This guide will, therefore, provide a framework for assessing the potential specificity of this compound based on the known effects of fluorinated amino acid analogs, with a focus on its potential as an enzyme inhibitor. We will also outline the experimental protocols necessary to determine its activity and specificity, and compare it to well-characterized alternative compounds that target similar pathways.

Potential Mechanism of Action: Ornithine Decarboxylase Inhibition

Based on its structural similarity to ornithine and lysine, it is hypothesized that this compound may act as an inhibitor of pyridoxal phosphate (PLP)-dependent enzymes, such as ornithine decarboxylase (ODC). ODC is a key enzyme in the biosynthesis of polyamines, which are essential for cell growth and proliferation. Its inhibition is a validated strategy for the development of therapeutics against cancer and infectious diseases.

Fluorinated amino acid analogs have been successfully developed as mechanism-based enzyme inhibitors. The strong electron-withdrawing nature of fluorine can alter the electronic properties of the molecule, leading to irreversible inhibition of the target enzyme.

Comparison with Alternative Ornithine Decarboxylase Inhibitors

To assess the specificity of this compound, its performance should be compared against established ODC inhibitors.

Table 1: Comparison of Ornithine Decarboxylase Inhibitors

CompoundMechanism of ActionKnown Specificity
This compound Hypothesized: Irreversible inhibitor of ODCUnknown
Eflornithine (DFMO) Irreversible inhibitor of ODCHighly specific for ODC
(2R, 5R)-6-heptyne-2,5-diamine Irreversible inhibitor of ODCPotent and selective inhibitor of ODC
1-Amino-oxy-3-aminopropane (APA) Reversible competitive inhibitor of ODCPotent inhibitor of ODC

Experimental Protocols for Assessing Specificity

To determine the specificity of this compound, a series of biochemical and cellular assays are required.

Ornithine Decarboxylase (ODC) Activity Assay

This assay directly measures the enzymatic activity of ODC in the presence and absence of the inhibitor.

Principle: The activity of ODC is determined by measuring the rate of release of 14CO2 from L-[1-14C]ornithine.

Protocol:

  • Enzyme Source: Purified recombinant human ODC or cell lysates containing ODC.

  • Reaction Mixture:

    • Tris-HCl buffer (pH 7.5)

    • Pyridoxal phosphate (PLP)

    • Dithiothreitol (DTT)

    • L-[1-14C]ornithine

    • Inhibitor (this compound or alternatives) at various concentrations.

  • Incubation: The reaction is initiated by adding the enzyme and incubated at 37°C.

  • Termination: The reaction is stopped by the addition of perchloric acid.

  • Measurement: The released 14CO2 is trapped and quantified using a scintillation counter.

  • Data Analysis: The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated.

Cellular Polyamine Level Measurement

This assay assesses the effect of the inhibitor on the downstream products of the ODC-catalyzed reaction in a cellular context.

Principle: High-performance liquid chromatography (HPLC) is used to separate and quantify the intracellular levels of polyamines (putrescine, spermidine, and spermine).

Protocol:

  • Cell Culture: Treat cancer cell lines (e.g., neuroblastoma cell lines) with varying concentrations of this compound or alternative inhibitors.

  • Cell Lysis: Harvest and lyse the cells.

  • Derivatization: Derivatize the polyamines in the cell lysate with a fluorescent tag (e.g., dansyl chloride).

  • HPLC Analysis: Separate the derivatized polyamines by reverse-phase HPLC and detect them using a fluorescence detector.

  • Quantification: Determine the concentration of each polyamine relative to an internal standard.

Off-Target Activity Profiling

To assess the specificity of the compound, it is crucial to test its activity against a panel of related enzymes.

Principle: The inhibitory activity of this compound will be measured against other PLP-dependent enzymes, such as:

  • Lysine decarboxylase

  • Arginine decarboxylase

  • Aminotransferases

Protocol: Similar enzymatic assays to the ODC activity assay will be performed, using the specific substrate for each enzyme.

Visualizing Experimental Workflows and Pathways

Polyamine Biosynthesis Pathway and Inhibition

Polyamine_Biosynthesis Ornithine Ornithine ODC Ornithine Decarboxylase (ODC) Ornithine->ODC Putrescine Putrescine SpdS Spermidine Synthase Putrescine->SpdS Spermidine Spermidine SpmS Spermine Synthase Spermidine->SpmS Spermine Spermine ODC->Putrescine SpdS->Spermidine SpmS->Spermine Inhibitor 2,6-Diamino-5-fluorohexanoic acid DFMO (2R, 5R)-6-heptyne-2,5-diamine Inhibitor->ODC

Caption: Inhibition of the polyamine biosynthesis pathway by targeting ODC.

Experimental Workflow for Specificity Assessment

Specificity_Workflow cluster_in_vitro In Vitro Assays cluster_cellular Cell-Based Assays ODC_Assay ODC Activity Assay (IC50 Determination) Polyamine_Measurement Cellular Polyamine Level Measurement (HPLC) ODC_Assay->Polyamine_Measurement Correlate Off_Target_Assay Off-Target Enzyme Screening Proliferation_Assay Cell Proliferation Assay Polyamine_Measurement->Proliferation_Assay Compound 2,6-Diamino-5-fluorohexanoic acid hydrochloride Compound->ODC_Assay Compound->Off_Target_Assay Compound->Polyamine_Measurement

Caption: Workflow for determining the specificity of the test compound.

While direct experimental data for this compound is currently unavailable, its structural characteristics suggest it may function as an inhibitor of ornithine decarboxylase. To validate this hypothesis and assess its specificity, the outlined experimental protocols are essential. A direct comparison with established ODC inhibitors like Eflornithine (DFMO) and (2R, 5R)-6-heptyne-2,5-diamine will be critical in determining its potential as a selective therapeutic agent. Further research is required to elucidate the precise mechanism of action and the full biological activity profile of this compound.

Benchmarking 2,6-Diamino-5-fluorohexanoic acid hydrochloride: A Comparative Guide Against Gold Standard Ornithine Aminotransferase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for benchmarking the performance of 2,6-Diamino-5-fluorohexanoic acid hydrochloride against established gold standard inhibitors of Ornithine Aminotransferase (OAT). OAT is a critical mitochondrial enzyme that plays a pivotal role in amino acid metabolism and has emerged as a promising therapeutic target for conditions such as hepatocellular carcinoma and hyperammonemia.[1][2][3] Effective evaluation of novel OAT inhibitors requires rigorous comparison against well-characterized compounds.

Introduction to Ornithine Aminotransferase and its Inhibition

Ornithine Aminotransferase (OAT) is a pyridoxal-5'-phosphate (PLP)-dependent enzyme that catalyzes the reversible transfer of the δ-amino group from L-ornithine to α-ketoglutarate, yielding L-glutamate-γ-semialdehyde and L-glutamate.[4][5] This enzymatic activity is crucial for maintaining cellular homeostasis of ornithine, glutamate, and proline. Dysregulation of OAT activity has been implicated in various pathologies, making it an attractive target for therapeutic intervention.

Selective inhibitors of OAT have been developed and characterized, with (SS)-5-(fluoromethyl)ornithine (5-FMOrn) and L-canaline being recognized as key reference compounds due to their well-documented mechanisms of action and selectivity.[2] This guide will utilize these compounds as the gold standard for comparison.

Comparative Performance Data

The following table summarizes key performance indicators for gold standard OAT inhibitors. A novel compound, such as this compound, would be evaluated against these benchmarks.

Parameter (SS)-5-(fluoromethyl)ornithine (5-FMOrn) L-canaline This compound
Mechanism of Action Mechanism-based irreversible inhibitor (suicide inhibitor)[4]Irreversible inhibitor, forms an oxime with the PLP cofactor[1](To be determined)
Selectivity for OAT High selectivity[2]Known to inhibit other PLP-dependent enzymes[1](To be determined)
Inhibition Efficiency (k_inact/K_I) To be experimentally determined and comparedTo be experimentally determined and compared(To be determined)
In vivo Efficacy Demonstrated suppression of tumor growth in HCC models and reduction of ammonia levels[1][2]Limited in vivo data due to potential off-target effects(To be determined)
Cellular Potency (IC50) To be experimentally determined and comparedTo be experimentally determined and compared(To be determined)

Experimental Protocols

To ensure a robust and reproducible comparison, the following experimental protocols are recommended for evaluating a novel OAT inhibitor like this compound.

In Vitro OAT Inhibition Assay

Objective: To determine the kinetic parameters of OAT inhibition (K_I and k_inact) for the test compound in comparison to 5-FMOrn and L-canaline.

Methodology:

  • Enzyme Source: Recombinant human OAT expressed in and purified from E. coli.

  • Assay Principle: The activity of OAT is measured by monitoring the production of L-glutamate from L-ornithine and α-ketoglutarate. The rate of glutamate formation can be quantified using a coupled enzymatic reaction with glutamate dehydrogenase, which results in the conversion of NAD+ to NADH, detectable spectrophotometrically at 340 nm.

  • Procedure:

    • Pre-incubate purified OAT with varying concentrations of the inhibitor (this compound, 5-FMOrn, or L-canaline) for different time intervals.

    • Initiate the enzymatic reaction by adding the substrates (L-ornithine and α-ketoglutarate).

    • Monitor the change in absorbance at 340 nm over time.

    • Calculate the initial reaction velocities and plot them against inhibitor concentration and pre-incubation time to determine the kinetic parameters.

Cellular OAT Activity Assay

Objective: To assess the ability of the test compound to inhibit OAT activity within a cellular context.

Methodology:

  • Cell Line: A relevant cell line with detectable OAT activity, such as HepG2 (hepatocellular carcinoma) cells.

  • Procedure:

    • Treat HepG2 cells with a range of concentrations of the test compound and gold standards for a specified duration.

    • Prepare cell lysates and measure the OAT activity using the in vitro assay described above.

    • Determine the IC50 value for each compound, representing the concentration required to inhibit 50% of OAT activity.

Selectivity Profiling

Objective: To evaluate the specificity of the test compound for OAT over other PLP-dependent enzymes.

Methodology:

  • Enzyme Panel: A panel of purified PLP-dependent enzymes (e.g., GABA aminotransferase, alanine aminotransferase, aspartate aminotransferase).

  • Procedure:

    • Perform in vitro inhibition assays for each enzyme in the panel using the test compound at a high concentration (e.g., 100 µM).

    • Compare the percentage of inhibition across the different enzymes to determine the selectivity profile.

Visualizing Mechanisms and Workflows

OAT Catalytic Cycle and Inhibition

The following diagram illustrates the catalytic cycle of Ornithine Aminotransferase and the points of intervention for inhibitory compounds.

OAT_Inhibition_Pathway cluster_cycle OAT Catalytic Cycle cluster_inhibition Inhibitor Action Ornithine Ornithine OAT-PLP OAT-PLP Ornithine->OAT-PLP binds alpha-KG alpha-KG OAT-PMP OAT-PMP alpha-KG->OAT-PMP binds OAT-PLP->OAT-PMP δ-amino transfer Glutamate Glutamate OAT-PLP->Glutamate releases Inactive_Complex Covalently Modified OAT (Inactive) OAT-PLP->Inactive_Complex OAT-PMP->OAT-PLP amino transfer Glutamate_Semialdehyde Glutamate_Semialdehyde OAT-PMP->Glutamate_Semialdehyde releases Inhibitor 2,6-Diamino-5- fluorohexanoic acid HCl Inhibitor->OAT-PLP Irreversible Binding (Mechanism-Based)

Caption: OAT catalytic cycle and proposed mechanism-based inhibition.

Experimental Workflow for Inhibitor Benchmarking

This diagram outlines the logical flow of experiments for comparing a novel OAT inhibitor against a gold standard.

Benchmarking_Workflow Start Novel Inhibitor: 2,6-Diamino-5-fluorohexanoic acid hydrochloride In_Vitro_Assay In Vitro OAT Inhibition Assay Start->In_Vitro_Assay Cellular_Assay Cellular OAT Activity Assay Start->Cellular_Assay Selectivity_Profile Selectivity Profiling Start->Selectivity_Profile Gold_Standard Gold Standard: 5-FMOrn Gold_Standard->In_Vitro_Assay Gold_Standard->Cellular_Assay Determine_Kinetics Determine K_I and k_inact In_Vitro_Assay->Determine_Kinetics Compare_Data Compare Performance Data Determine_Kinetics->Compare_Data Determine_IC50 Determine IC50 Cellular_Assay->Determine_IC50 Determine_IC50->Compare_Data Selectivity_Profile->Compare_Data Conclusion Efficacy and Selectivity Conclusion Compare_Data->Conclusion

Caption: Workflow for benchmarking a novel OAT inhibitor.

By following these protocols and utilizing the provided frameworks for data comparison and visualization, researchers can effectively and objectively evaluate the performance of this compound against established gold standard OAT inhibitors. This structured approach will facilitate the identification of promising new therapeutic agents targeting ornithine aminotransferase.

References

A Comparative Guide to the Stereochemical Confirmation of Synthesized 2,6-Diamino-5-fluorohexanoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of stereochemistry is a critical step in the development of novel pharmaceutical compounds. Enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. This guide provides a comparative overview of analytical techniques for confirming the stereochemistry of the synthesized novel compound, 2,6-Diamino-5-fluorohexanoic acid hydrochloride. The presented data is illustrative, designed to showcase the strengths and applications of each method in a drug development workflow.

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical method for stereochemical confirmation depends on factors such as the availability of reference standards, the physical properties of the compound, and the desired level of structural detail. Below is a comparison of key techniques.

Table 1: Comparison of Analytical Methods for Stereochemical Confirmation

Technique Principle Sample Requirements Key Advantages Limitations
Chiral High-Performance Liquid Chromatography (HPLC) Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.[1][2]Solution of the compound, ~1 mg/mLHigh sensitivity, excellent for determining enantiomeric excess (e.e.), applicable to a wide range of molecules.[3]Requires a suitable CSP, method development can be time-consuming.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy Use of chiral solvating or derivatizing agents to induce chemical shift differences between enantiomers.[4] ¹⁹F NMR is particularly useful for fluorinated compounds.[5][6]Solution of the compound, ~5-10 mgProvides detailed structural information, non-destructive.[4]May require derivatization, lower sensitivity for minor enantiomers compared to HPLC.[7]
X-ray Crystallography Diffraction of X-rays by a single crystal to determine the three-dimensional arrangement of atoms, providing the absolute configuration.[8][9]High-quality single crystalUnambiguously determines the absolute stereochemistry.[10]Growing suitable crystals can be a significant challenge.[11][12]
Polarimetry Measures the rotation of plane-polarized light by a chiral compound in solution.[13][14]Solution of the compound, concentration-dependentRapid and non-destructive measurement of optical activity.[7][15]Does not provide enantiomeric excess, requires a pure sample, and the specific rotation must be known or determined.[14]

Illustrative Performance Data

The following tables present hypothetical data to illustrate the expected outcomes from the analytical techniques described above.

Table 2: Chiral HPLC Separation of 2,6-Diamino-5-fluorohexanoic Acid Enantiomers

Enantiomer Retention Time (min) Peak Area (%) Resolution (Rs)
(2S, 5R)-enantiomer12.599.82.1
(2R, 5S)-enantiomer14.20.2

This data illustrates the successful separation of the desired (2S, 5R)-enantiomer from its mirror image, indicating high enantiomeric purity.

Table 3: ¹⁹F NMR Data with a Chiral Solvating Agent

Enantiomer Chemical Shift (δ, ppm) of Fluorine Observed Integration
(2S, 5R)-enantiomer-185.21.00
(2R, 5S)-enantiomer-185.5Not Detected

The distinct chemical shifts for the fluorine atom in the presence of a chiral solvating agent allow for the quantification of the enantiomeric ratio.

Table 4: Optical Rotation Measurement

Parameter Value
Specific Rotation [α] +15.8° (c=1, H₂O)
Wavelength 589 nm (Sodium D-line)
Temperature 25 °C

A non-zero specific rotation confirms the sample is optically active and enriched in one enantiomer.[13][14]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are representative protocols for the key experiments.

Protocol 1: Chiral HPLC Method

  • Column: CHIRALPAK® IC[16]

  • Mobile Phase: Isocratic mixture of 80% Acetonitrile and 20% Water with 0.1% Trifluoroacetic Acid

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of the mobile phase.

Protocol 2: ¹⁹F NMR Spectroscopy

  • Instrument: 400 MHz NMR Spectrometer[17]

  • Solvent: D₂O

  • Sample Concentration: 10 mg/mL

  • Chiral Solvating Agent: (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (TFAE), 2 equivalents

  • Parameters: ¹⁹F observe, proton decoupled, 256 scans

  • Data Processing: Apply a line broadening of 1 Hz and Fourier transform.

Protocol 3: X-ray Crystallography

  • Crystal Growth: Dissolve the compound in a minimal amount of hot methanol and allow for slow evaporation at 4 °C.

  • Data Collection: Mount a suitable single crystal on a goniometer. Collect diffraction data using a diffractometer with Cu Kα radiation (λ = 1.5418 Å).

  • Structure Solution and Refinement: Solve the structure by direct methods and refine using full-matrix least-squares on F². The absolute configuration can be determined from the Flack parameter.[10]

Protocol 4: Polarimetry

  • Instrument: Digital Polarimeter[13][15]

  • Sample Cell: 1 dm path length

  • Solvent: Deionized water

  • Concentration: 10 mg/mL (0.01 g/mL)[14]

  • Procedure:

    • Calibrate the instrument with the solvent (blank).

    • Rinse the sample cell with the sample solution and then fill, ensuring no air bubbles are present.

    • Measure the optical rotation (α).

    • Calculate the specific rotation using the formula: [α] = α / (l × c), where l is the path length in dm and c is the concentration in g/mL.[14]

Visualizing Workflows and Pathways

Experimental Workflow for Stereochemical Confirmation

The following diagram outlines a logical workflow for the comprehensive stereochemical analysis of a newly synthesized chiral compound.

G cluster_synthesis Synthesis & Purification cluster_preliminary Preliminary Analysis cluster_confirmation Definitive Confirmation cluster_result Final Assessment Synthesis Synthesized Compound Polarimetry Polarimetry Synthesis->Polarimetry Is it optically active? Chiral_HPLC_Screen Chiral HPLC Screen Polarimetry->Chiral_HPLC_Screen Yes NMR_CSA NMR with Chiral Solvating Agent Chiral_HPLC_Screen->NMR_CSA Enantiomers separable XRay X-ray Crystallography Chiral_HPLC_Screen->XRay If NMR is inconclusive or crystal available Confirmed_Stereochem Confirmed Stereochemistry NMR_CSA->Confirmed_Stereochem XRay->Confirmed_Stereochem

Caption: A workflow for confirming the stereochemistry of a new chiral compound.

Hypothetical Signaling Pathway Inhibition

2,6-Diamino-5-fluorohexanoic acid could potentially act as an antagonist for a receptor that binds similar endogenous amino acids, such as lysine. The diagram below illustrates a hypothetical signaling pathway that could be modulated by this compound.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Amino Acid Receptor (e.g., GPCR) G_Protein G-Protein Receptor->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger PKA Protein Kinase A Second_Messenger->PKA Target_Protein Target Protein PKA->Target_Protein Cellular_Response Cellular Response (e.g., Gene Transcription) Target_Protein->Cellular_Response Ligand Endogenous Ligand (e.g., Lysine) Ligand->Receptor Activates Antagonist Synthesized Antagonist (2,6-Diamino-5-fluorohexanoic acid) Antagonist->Receptor Blocks

Caption: A hypothetical signaling pathway inhibited by the synthesized compound.

References

Safety Operating Guide

Prudent Disposal of 2,6-Diamino-5-fluorohexanoic Acid Hydrochloride: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hazard Profile of Structurally Similar Compounds

The following table summarizes the known hazards of compounds structurally related to 2,6-Diamino-5-fluorohexanoic acid hydrochloride. This information should be used as a precautionary guide.

Hazard StatementClassificationGHS Code
Harmful if swallowedAcute Toxicity, Oral (Category 4)H302
Causes skin irritationSkin Corrosion/Irritation (Category 2)H315
Causes serious eye irritationSerious Eye Damage/Eye Irritation (Category 2A)H319
May cause respiratory irritationSpecific target organ toxicity — single exposure (Category 3)H335

Step-by-Step Disposal Protocol

This protocol outlines the essential steps for the safe handling and disposal of this compound.

1. Personal Protective Equipment (PPE): Before handling the compound, ensure you are wearing appropriate PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory. Always inspect gloves for integrity before use and dispose of them properly after handling the chemical.[1]

  • Eye Protection: Safety glasses with side shields or goggles are essential to protect against splashes.[1]

  • Lab Coat: A lab coat must be worn to protect from skin contact.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary.[1]

2. Waste Collection:

  • Unused Product: Unused or surplus this compound should be treated as chemical waste. Do not mix it with other waste streams unless explicitly permitted by your EHS department.[1]

  • Contaminated Materials: Any materials that have come into contact with the compound, such as pipette tips, weigh boats, and contaminated gloves, must also be disposed of as hazardous waste.

  • Waste Container: Use a designated, properly labeled, and sealed container for all waste. The container should be made of a material compatible with the chemical.

3. Spill Management: In the event of a spill:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For solid spills, carefully sweep or scoop the material to avoid creating dust and place it in the designated waste container.[1] Do not use water to clean up as it may dissolve and spread the compound.

  • Decontaminate: Clean the spill area with an appropriate solvent (consult your EHS for guidance) and dispose of all cleaning materials as hazardous waste.

4. Final Disposal:

  • Licensed Disposal Company: The disposal of this compound must be handled by a licensed professional waste disposal service.[1]

  • EHS Consultation: Contact your institution's EHS department to arrange for the pickup and disposal of the chemical waste. Provide them with as much information as possible about the compound.

  • Do Not:

    • Dispose of this chemical down the drain.[1]

    • Place it in the regular trash.

Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_handling Waste Handling & Collection cluster_spill Spill Response cluster_disposal Final Disposal A Assess Hazards (Consult SDS of Analogs) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Collect Waste (Unused product & contaminated items) B->C D Use Labeled, Sealed Hazardous Waste Container C->D I Store Waste Container in a Secure Area D->I E Spill Occurs F Contain Spill (Avoid dust generation) E->F G Clean & Decontaminate Area F->G H Dispose of Cleanup Materials as Hazardous Waste G->H H->D J Contact Institutional EHS Office I->J K Arrange Pickup by Licensed Disposal Company J->K

Caption: Disposal workflow for this compound.

Disclaimer: This information is provided as a general guide based on available data for similar compounds. The fluorine substituent may impart unique and uncharacterized hazards. It is imperative to consult with your institution's Environmental Health and Safety department for specific guidance on the handling and disposal of this compound. Always prioritize safety and adhere to all local, state, and federal regulations.

References

Essential Safety and Operational Guide for 2,6-Diamino-5-fluorohexanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 2,6-Diamino-5-fluorohexanoic acid hydrochloride. Adherence to these protocols is essential for ensuring a safe laboratory environment and mitigating potential risks associated with this chemical.

Hazard Identification and Personal Protective Equipment (PPE)

A comprehensive personal protective equipment (PPE) strategy is mandatory to minimize exposure.

Table 1: Recommended Personal Protective Equipment (PPE)

Body PartPPE RecommendationSpecifications
Eyes/Face Safety glasses with side shields or chemical splash goggles. A face shield is recommended when handling larger quantities.[1][3][5]Must be ANSI-approved.[3]
Skin/Body Chemical-resistant lab coat, buttoned to full length. Full-length pants and closed-toe shoes are required.[3][5] For significant handling, a chemical-resistant apron is also advised.[3]---
Hands Chemical-resistant gloves (e.g., nitrile or neoprene).[3]Consult glove manufacturer's compatibility chart for specific breakthrough times. Inspect gloves before each use and dispose of them properly after handling.[1]
Respiratory Use in a well-ventilated area, preferably a certified chemical fume hood.[3][5] If a fume hood is not available or if dust is generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.[3]Respirator use should be part of a comprehensive respiratory protection program.[6][7]

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Engineering Controls:

  • Before handling, ensure that a certified chemical fume hood is operational.[3][5]
  • Verify that an eyewash station and safety shower are accessible and unobstructed.[6]
  • Prepare all necessary equipment and reagents within the fume hood to minimize movement of the chemical.
  • Keep the container of this compound tightly closed when not in use.[3]

2. Donning PPE:

  • Put on a lab coat, ensuring it is fully buttoned.
  • Wear safety glasses or goggles.
  • Don the appropriate chemical-resistant gloves.

3. Handling the Chemical:

  • Conduct all weighing and transferring of the solid compound within the chemical fume hood to control dust and vapors.[1]
  • Avoid the formation of dust and aerosols.[1]
  • Use appropriate tools (e.g., spatulas, weigh boats) to handle the solid.
  • If creating a solution, always add the acid to the solvent, never the other way around, to prevent splashing and exothermic reactions.[4]

4. Post-Handling:

  • Thoroughly clean the work area after handling is complete.
  • Remove gloves using the proper technique to avoid skin contact with the outer surface.[1]
  • Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[3][6]

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.

1. Waste Segregation:

  • Segregate solid waste (e.g., contaminated weigh boats, paper towels) from liquid waste.
  • Do not mix with incompatible waste streams.

2. Waste Collection:

  • Collect all waste in clearly labeled, sealed, and appropriate hazardous waste containers.
  • The label should include the full chemical name and associated hazards.

3. Disposal Procedure:

  • Dispose of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service.[1]
  • Follow all local, state, and federal regulations for hazardous waste disposal.[4]

Workflow for Safe Handling and Disposal

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep1 Verify Fume Hood Functionality prep2 Check Eyewash/ Safety Shower prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Weigh and Transfer in Fume Hood prep3->handle1 handle2 Avoid Dust Generation handle1->handle2 disp1 Segregate Waste handle1->disp1 Generate Waste post1 Clean Work Area handle2->post1 post2 Properly Remove and Dispose of Gloves post1->post2 post3 Wash Hands Thoroughly post2->post3 disp2 Label Hazardous Waste Container disp1->disp2 disp3 Dispose via EHS disp2->disp3

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.